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  • Product: n1-Methylbenzene-1,2,4-triamine
  • CAS: 60651-29-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of n1-Methylbenzene-1,2,4-triamine

Comprehensive Technical Guide on N1-Methylbenzene-1,2,4-triamine: Chemical Structure, Properties, and Role in Pharmaceutical Synthesis Executive Summary As pharmaceutical synthesis moves toward higher regulatory stringen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on N1-Methylbenzene-1,2,4-triamine: Chemical Structure, Properties, and Role in Pharmaceutical Synthesis

Executive Summary

As pharmaceutical synthesis moves toward higher regulatory stringency, the control of process intermediates and degradation products is paramount. N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly reactive, polyaminated aromatic building block. While it serves as a critical intermediate in the synthesis of the antineoplastic alkylating agent Bendamustine, it is also strictly monitored as a regulatory impurity (Bendamustine Impurity 3)[1]. This whitepaper provides an in-depth analysis of its structural chemistry, its mechanistic role in drug synthesis, and field-proven analytical methodologies for its quantification.

Chemical Identity and Structural Properties

N1-Methylbenzene-1,2,4-triamine is an electron-rich aromatic system characterized by a benzene ring substituted with one secondary methylamino group and two primary amino groups. The presence of three electron-donating nitrogen atoms (+M mesomeric effect) makes the aromatic core highly activated and susceptible to both electrophilic attack and rapid oxidation[2].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 1-N-Methylbenzene-1,2,4-triamine
CAS Registry Number 60651-29-8 (Free base)
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES String CNc1ccc(cc1N)N
Hydrogen Bond Donors 3 (Two -NH₂, One -NHCH₃)
Hydrogen Bond Acceptors 3
Typical Physical State Solid (Often isolated as a hydrochloride salt, MW 173.64 g/mol to enhance stability)

Mechanistic Role in Pharmaceutical Synthesis

In the industrial synthesis of Bendamustine, N1-methylbenzene-1,2,4-triamine acts as the pivotal junction between the initial aromatic scaffold and the formation of the nitrogen mustard functional group[3].

The Regioselectivity Challenge

The successful conversion of this triamine into the next intermediate relies on regioselective hydroxyethylation . When the triamine is reacted with ethylene oxide, the reaction must occur specifically at the N4 primary amine.

  • Causality behind the selectivity: The N4 position is the most nucleophilic and least sterically hindered. The N2 primary amine is sterically crowded by the adjacent N1-methylamino group (ortho-effect), while the N1 secondary amine is inherently bulkier.

  • Process Deviation: If the reaction conditions (temperature, stoichiometry, or catalyst) are not strictly optimized, incomplete alkylation occurs. This leaves unreacted N1-methylbenzene-1,2,4-triamine in the reaction matrix, which carries over into the final Active Pharmaceutical Ingredient (API) as Bendamustine Impurity 3 [4].

Synthetic Pathway Visualization

SynthesisPathway SM 2,4-Dinitrochlorobenzene (Starting Material) Step1 Amination (+ Methylamine) SM->Step1 Int1 N-Methyl-2,4-dinitroaniline Step1->Int1 Step2 Reduction (Pd/C, H2) Int1->Step2 Triamine N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) Step2->Triamine Step3 Regioselective Hydroxyethylation (+ Ethylene Oxide) Triamine->Step3 Impurity Bendamustine Impurity 3 (Regulatory Monitoring) Triamine->Impurity Unreacted / Process Deviation Int2 Bis(hydroxyethyl) Intermediate Step3->Int2 Step4 Cyclization & Chlorination Int2->Step4 Bendamustine Bendamustine API (Target Compound) Step4->Bendamustine

Figure 1: Synthetic pathway of Bendamustine highlighting the role of N1-Methylbenzene-1,2,4-triamine.

Analytical Methodologies: HPLC-UV Quantification Protocol

Because N1-methylbenzene-1,2,4-triamine is a highly polar, polybasic compound, standard reversed-phase chromatography often results in severe peak tailing. The following protocol is engineered to suppress secondary interactions and provide a self-validating analytical system.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: At pH 3.0, all three amino groups on the triamine are fully protonated. This prevents the amines from interacting with residual unendcapped silanols on the silica stationary phase, which is the primary cause of peak tailing and poor resolution in amine analysis.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of the sample/API into a 100 mL volumetric flask.

  • Dissolve in 50 mL of diluent (Water:Acetonitrile, 95:5 v/v). Sonicate for 5 minutes at room temperature.

  • Make up to the volume with diluent to achieve a 0.1 mg/mL concentration.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is mandatory. Nylon filters possess amide bonds that can hydrogen-bond with the triamine, leading to sample loss and artificially low recovery rates.

Phase 3: Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for maximum sensitivity of the aliphatic/aromatic amine transitions).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–15 min: Return to 5% B (Column re-equilibration)

Phase 4: Self-Validating System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance to ensure data integrity:

  • Blank Injection: Inject diluent to confirm a stable baseline and the absence of carryover peaks.

  • Standard Replicates: Inject the 0.1 mg/mL standard solution five consecutive times.

  • Acceptance Criteria: The system is only validated if the %RSD of the peak area is ≤ 2.0%, the Tailing Factor ( Tf​ ) is ≤ 1.5, and Theoretical Plates ( N ) ≥ 5000.

Handling, Stability, and Storage Protocols

Due to the extreme electron density of the aromatic ring, N1-methylbenzene-1,2,4-triamine is highly susceptible to auto-oxidation . Exposure to atmospheric oxygen and ambient light triggers a radical-mediated cascade, converting the diamine moieties into highly colored, polymeric quinone-imine derivatives.

Mandatory Storage Conditions:

  • Atmosphere: Must be purged and sealed under an inert gas (Argon or high-purity Nitrogen).

  • Temperature: Store at 2–8°C (refrigerated) to suppress the kinetics of oxidative degradation.

  • Containment: Amber glass vials or opaque containers to prevent photo-oxidation.

References

  • "N1-Methyl-1,2,4-benzenetriamine - Chemical Structure", NIH Global Substance Registration System (GSRS). URL:[Link]

  • "PROCESS FOR MAKING BENDAMUSTINE - EP 2834215 B1", European Patent Office.
  • "Optimization of the N-Lost Drugs Melphalan and Bendamustine: Synthesis and Cytotoxicity of a New Set of Dendrimer−Drug Conjugates as Tumor Therapeutic Agents", Bioconjugate Chemistry - ACS Publications. URL:[Link]

Sources

Exploratory

The Pharmacophoric Mechanism of Action of the N1-Methylbenzene-1,2,4-triamine Scaffold in Covalent Kinase Inhibition In Vitro

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Development Scientists. Content Focus: Structural causality, covalent mechanism of action (MoA), and self-validating in vitro assay workflows. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Development Scientists. Content Focus: Structural causality, covalent mechanism of action (MoA), and self-validating in vitro assay workflows.

Executive Summary

While N1-Methylbenzene-1,2,4-triamine (CAS 60651-29-8) is technically classified as a synthetic intermediate, in the realm of molecular pharmacology, it constitutes the critical "warhead-positioning" and "selectivity-driving" pharmacophore of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Osimertinib[1].

As a Senior Application Scientist, I frequently see development programs fail because the distinction between a drug's macroscopic effect and its sub-structural MoA is misunderstood. The in vitro mechanism of action of this specific triamine scaffold is not merely to bind a target, but to act as a highly calibrated spatial compass. It dictates the exact geometry required for irreversible covalent binding to the Cys797 residue, while utilizing its N1-methyl group as a steric switch to spare wild-type (WT) EGFR, thereby eliminating dose-limiting toxicities[2].

This whitepaper dissects the structural causality of the N1-methylbenzene-1,2,4-triamine scaffold and provides the self-validating in vitro protocols required to evaluate its derivatives.

Structural Causality: The Triamine Core as a Mechanistic Driver

The success of third-generation EGFR TKIs is entirely dependent on the spatial geometry provided by the N1-methylbenzene-1,2,4-triamine core. Its mechanism of action can be divided into two distinct structural functions:

A. The 1,2,4-Triamine Geometry (Warhead Positioning)

The 1,4-diamine axis anchors the pyrimidine hinge-binding motif to the solvent-exposed channel of the kinase. The critical feature, however, is the ortho-relationship of the 2-amino group. When functionalized with an acrylamide moiety, this 1,2-diamino geometry places the Michael acceptor at the exact spatial coordinate required (within ~3.5 Å) to undergo a nucleophilic attack by the sulfhydryl group of Cys797 in the EGFR ATP-binding pocket[3].

B. The N1-Methyl Steric Switch (WT Sparing)

The N1-methyl group is the master regulator of in vitro selectivity. In the tighter ATP-binding pocket of WT EGFR, the N1-methyl group creates a profound steric clash, preventing the necessary alignment for covalent bond formation[2]. However, the T790M resistance mutation (where the threonine gatekeeper is replaced by a bulkier methionine) induces a conformational shift in the pocket. This altered mutant pocket perfectly accommodates the N1-methyl group[4]. Demethylation of this position leads to a catastrophic loss of selectivity and high WT EGFR toxicity[4].

G cluster_0 Structural Contributions Scaffold N1-Methylbenzene-1,2,4-triamine Pharmacophore Ortho 1,2-Diamino Geometry Scaffold->Ortho N1Met N1-Methyl Group Scaffold->N1Met Warhead Positions Acrylamide Michael Acceptor Ortho->Warhead Steric Induces Steric Clash in Tight Pockets N1Met->Steric Mutant High Affinity for T790M Mutant EGFR N1Met->Mutant Accommodated by Gatekeeper Shift Cys797 Irreversible Covalent Bond with Cys797 Warhead->Cys797 WT Sparing of Wild-Type EGFR (Reduced Toxicity) Steric->WT Prevents Binding Cys797->Mutant Synergistic Inhibition

Logical mechanism of the N1-methylbenzene-1,2,4-triamine scaffold in selective EGFR inhibition.

In Vitro Profiling: Self-Validating Experimental Workflows

Evaluating derivatives of the N1-methylbenzene-1,2,4-triamine scaffold requires abandoning standard equilibrium thermodynamics. Because the mechanism is irreversible, standard IC50​ values shift over time and are assay-dependent. A self-validating workflow must assess time-dependency, covalent stoichiometry, and cellular irreversibility[2].

G Step1 1. Compound Synthesis (Acrylamide Derivatization) Step2 2. Time-Dependent Kinase Assay Step1->Step2 Step3 3. Intact Protein LC-MS (Adduct Confirmation) Step2->Step3 Step4 4. Cellular Viability (H1975 vs WT Cell Lines) Step3->Step4 Step5 5. Washout Assay (Irreversibility Proof) Step4->Step5

Sequential in vitro validation workflow for covalent triamine-based kinase inhibitors.

Protocol 1: Time-Dependent Kinase Inhibition ( kinact​/KI​ Determination)

To prove covalent engagement, we must demonstrate that inhibition increases with pre-incubation time.

  • Preparation: Prepare recombinant WT EGFR and L858R/T790M EGFR in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Pre-incubation: Incubate the triamine-derived TKI with the enzyme at varying concentrations for distinct time intervals (e.g., 0, 15, 30, 60, and 120 minutes) prior to adding ATP.

  • Reaction Initiation: Add ATP (at the Km​ value for the specific mutant) and a fluorescent peptide substrate.

  • Data Analysis: Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration to extract the inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

Protocol 2: Intact Protein LC-MS (Covalent Adduct Verification)

This protocol validates that the mechanism of action is a 1:1 stoichiometric covalent modification of Cys797, ruling out promiscuous labeling.

  • Incubation: Incubate 5 µM recombinant EGFR kinase domain with 25 µM of the triamine-TKI for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound small molecules.

  • LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF mass spectrometer using a C4 analytical column.

  • Deconvolution: Deconvolute the raw mass spectra. A successful triamine scaffold will show a mass shift corresponding exactly to the mass of the intact protein + the mass of the TKI.

Protocol 3: Cellular Washout Assay (Irreversibility Proof)

To confirm that the covalent bond translates to sustained intracellular target engagement.

  • Cell Seeding: Seed H1975 cells (harboring L858R/T790M) in 6-well plates and incubate overnight.

  • Treatment: Treat cells with the TKI at 10x the cellular IC50​ for 2 hours.

  • Washout: Aspirate the media, wash the cells three times with warm PBS to remove all unbound drug, and replenish with fresh, drug-free media.

  • Time-Course Lysis: Lyse cells at 0, 4, 8, and 24 hours post-washout.

  • Immunoblotting: Probe lysates for total EGFR and phosphorylated EGFR (pEGFR). A true covalent triamine derivative will show sustained suppression of pEGFR at 24 hours, whereas a reversible inhibitor will show rapid pEGFR recovery.

Quantitative SAR Data: The Impact of the N1-Methyl Group

The causality of the N1-methyl group is best illustrated by comparing the in vitro profiles of the fully methylated scaffold (e.g., Osimertinib) against its N-desmethylated counterpart (e.g., AZ5104 or related desmethyl analogs)[4]. The data below highlights how the presence of the methyl group acts as a selectivity filter.

Table 1: In Vitro Profiling of the Triamine Scaffold (N1-Methylated vs. Unmethylated)

Compound ScaffoldEGFR WT IC50​ (LoVo Cells)EGFR L858R/T790M IC50​ (H1975 Cells)Selectivity Margin (WT / Mutant)Mechanistic Observation
N1-Methylated Triamine (Osimertinib-like)~480 - 1865 nM~10 - 15 nM> 40-fold Steric clash with WT EGFR; high selectivity and favorable toxicity profile.
N-Desmethylated Triamine (AZ5104-like)~30 - 50 nM~5 - 10 nM< 5-fold Loss of steric hindrance; high WT toxicity leading to dose-limiting rash/diarrhea.

Note: IC50​ values are time-dependent and represent a 2-hour pre-incubation standard.

Conclusion

The N1-Methylbenzene-1,2,4-triamine scaffold is a masterclass in rational drug design. Its mechanism of action in vitro is not defined by traditional reversible binding, but by its ability to act as a precision-engineered delivery vehicle. The 1,2,4-triamine geometry perfectly aligns the acrylamide warhead for Michael addition to Cys797, while the N1-methyl group exploits the conformational differences between WT and T790M EGFR to guarantee selectivity. Understanding this structural causality is paramount for scientists developing the next generation of covalent kinase inhibitors.

References

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Journal of Medicinal Chemistry - ACS Publications[Link]

  • DEUTERATED COMPOUNDS FOR TREATING CANCER AND COMPOSITIONS AND METHODS THEREOF (EP 3394047 B1)
  • Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Foundational

A Proposed Framework for the Preliminary Toxicological and Safety Evaluation of N1-Methylbenzene-1,2,4-triamine

Abstract N1-Methylbenzene-1,2,4-triamine is an aromatic amine whose toxicological profile is not yet well-characterized. Drawing from the established knowledge of structurally related aromatic amines, this guide outlines...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N1-Methylbenzene-1,2,4-triamine is an aromatic amine whose toxicological profile is not yet well-characterized. Drawing from the established knowledge of structurally related aromatic amines, this guide outlines a comprehensive strategy for the preliminary assessment of its toxicity and safety. The proposed framework is designed for researchers, scientists, and drug development professionals, providing a scientifically rigorous and efficient path to understanding the potential hazards of this compound. This document details a multi-tiered approach, beginning with an examination of its metabolic fate, followed by a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and acute systemic toxicity. The rationale behind each experimental choice is explained, and detailed, step-by-step protocols for key assays are provided. This guide is intended to serve as a foundational document for the systematic and logical toxicological evaluation of N1-Methylbenzene-1,2,4-triamine.

Introduction: The Toxicological Landscape of Aromatic Amines

Aromatic amines are a class of organic compounds widely used in various industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, this chemical class is also associated with significant health hazards, including carcinogenicity, mutagenicity, and methemoglobinemia.[1][2][3] The toxicity of many aromatic amines is not inherent to the parent molecule but arises from its metabolic activation in the body.[4][5]

The primary route of metabolic activation for aromatic amines involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxyarylamines.[2][5] These intermediates can be further metabolized to highly reactive nitrenium ions, which can form covalent adducts with DNA and proteins, leading to mutations and cellular damage.[2][4] Given the structural similarity of N1-Methylbenzene-1,2,4-triamine to other aromatic amines, it is prudent to assume a similar potential for metabolic activation and subsequent toxicity.

This guide, therefore, proposes a systematic approach to investigate the preliminary toxicity of N1-Methylbenzene-1,2,4-triamine, focusing on key toxicological endpoints.

Proposed Investigative Workflow

The following workflow is designed to provide a comprehensive preliminary safety and toxicity profile for N1-Methylbenzene-1,2,4-triamine.

Toxicological Investigation Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Integration & Risk Assessment Metabolism Metabolic Stability & Metabolite Identification Cytotoxicity In Vitro Cytotoxicity (e.g., Neutral Red Uptake) Metabolism->Cytotoxicity Inform dose selection Genotoxicity_In_Vitro In Vitro Genotoxicity (Ames & Micronucleus) Cytotoxicity->Genotoxicity_In_Vitro Determine non-cytotoxic concentrations Acute_Toxicity Acute Oral Toxicity (OECD 425) Genotoxicity_In_Vitro->Acute_Toxicity Guide in vivo starting doses Risk_Assessment Preliminary Risk Assessment Genotoxicity_In_Vitro->Risk_Assessment Genotoxicity_In_Vivo In Vivo Genotoxicity (Micronucleus) Acute_Toxicity->Genotoxicity_In_Vivo Select appropriate dose levels Acute_Toxicity->Risk_Assessment Genotoxicity_In_Vivo->Risk_Assessment

Caption: Proposed workflow for the toxicological evaluation of N1-Methylbenzene-1,2,4-triamine.

Metabolic Activation: The Root of Aromatic Amine Toxicity

Understanding the metabolic fate of N1-Methylbenzene-1,2,4-triamine is crucial for interpreting its toxicological data. The primary concern is its potential for metabolic activation to genotoxic species.

Proposed Metabolic Pathway

Based on the known metabolism of other aromatic amines, the following pathway is hypothesized for N1-Methylbenzene-1,2,4-triamine.[4][5][6]

Metabolic Pathway Parent N1-Methylbenzene-1,2,4-triamine N-Hydroxy N-Hydroxy Metabolite Parent->N-Hydroxy CYP1A2 Detox Detoxification (e.g., Glucuronidation) Parent->Detox Phase II Enzymes Nitrenium Nitrenium Ion (Reactive) N-Hydroxy->Nitrenium DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Genotoxicity

Caption: Hypothesized metabolic activation pathway of N1-Methylbenzene-1,2,4-triamine.

Experimental Protocol: In Vitro Metabolic Stability

Objective: To determine the rate of metabolism of N1-Methylbenzene-1,2,4-triamine in liver microsomes and identify the major cytochrome P450 enzymes involved.

Methodology:

  • Incubation: Incubate N1-Methylbenzene-1,2,4-triamine with human liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Enzyme Inhibition: To identify the specific CYP enzymes involved, repeat the incubation in the presence of selective CYP inhibitors (e.g., furafylline for CYP1A2).[5]

In Vitro Toxicity Assessment

In vitro assays provide a rapid and cost-effective means of assessing the potential toxicity of a compound, reducing the reliance on animal testing in the early stages of evaluation.

Cytotoxicity: Neutral Red Uptake Assay

Objective: To determine the concentration of N1-Methylbenzene-1,2,4-triamine that causes a 50% reduction in cell viability (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate and allow cells to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of N1-Methylbenzene-1,2,4-triamine for a defined period (e.g., 24 hours).

  • Neutral Red Staining: Incubate the cells with a medium containing neutral red, a dye that is taken up by viable cells.

  • Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the IC50 value by plotting cell viability against the concentration of the test compound.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for identifying substances that can cause genetic mutations.[7]

Objective: To evaluate the mutagenic potential of N1-Methylbenzene-1,2,4-triamine in various strains of Salmonella typhimurium.

Methodology:

  • Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).[8]

  • Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of N1-Methylbenzene-1,2,4-triamine.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[9]

Genotoxicity: In Vitro Micronucleus Test

The in vitro micronucleus test detects chromosomal damage.[9]

Objective: To assess the potential of N1-Methylbenzene-1,2,4-triamine to induce micronuclei formation in cultured mammalian cells.

Methodology:

  • Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Exposure: Treat the cells with various concentrations of the test compound, with and without metabolic activation (S9).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI).

  • Scoring: Score the frequency of micronucleated cells under a fluorescence microscope.

In Vivo Acute Toxicity Assessment

In vivo studies are essential for understanding the systemic effects of a compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure is a method for determining the acute oral toxicity of a substance while minimizing the number of animals used.[10][11]

Objective: To determine the median lethal dose (LD50) of N1-Methylbenzene-1,2,4-triamine following a single oral administration.

Methodology:

  • Animal Model: Use a single sex of rodents, typically female rats.[10]

  • Dosing: Administer the test substance by gavage.[12] The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Sequential Dosing: Subsequent animals are dosed at a higher or lower dose depending on the outcome for the previous animal (survival or death), typically with a 48-hour interval between dosing.[10]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[11]

  • Data Analysis: Calculate the LD50 using the maximum likelihood method.[10]

Table 1: Template for Acute Oral Toxicity Data (OECD 425)

Animal IDDose (mg/kg)Outcome (48h)Clinical SignsBody Weight Change (%)Necropsy Findings
1Survived / Died
2Survived / Died
3Survived / Died
4Survived / Died
5Survived / Died

Data Summary and Preliminary Risk Assessment

The data generated from the proposed studies should be compiled and analyzed to form a preliminary risk assessment.

Table 2: Template for Summary of Preliminary Toxicity Data for N1-Methylbenzene-1,2,4-triamine

Test Methodology Endpoint Result
In Vitro Cytotoxicity Neutral Red UptakeIC50
Genotoxicity (Ames) OECD 471Mutagenic / Non-mutagenic
Genotoxicity (Micronucleus) OECD 487Clastogenic / Aneugenic
Acute Oral Toxicity OECD 425LD50 (mg/kg)

Based on these findings, a preliminary hazard classification can be made, and a decision on the necessity for further, more extensive toxicological studies can be taken.

Conclusion

While specific toxicological data for N1-Methylbenzene-1,2,4-triamine is currently unavailable, a robust and scientifically sound evaluation can be conducted by leveraging the knowledge of structurally similar aromatic amines and employing standardized testing guidelines. The multi-pronged approach outlined in this guide, encompassing metabolic, in vitro, and in vivo studies, will provide a comprehensive preliminary understanding of the potential hazards associated with this compound. This structured approach ensures a thorough yet efficient assessment, crucial for informed decision-making in research and drug development.

References

  • ProQuest. (n.d.).
  • ResearchGate. (n.d.). Model illustrating pathways of aromatic amine metabolism and their involvement in human bladder cancer.
  • National Center for Biotechnology Information. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • ACS Publications. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • PubMed. (n.d.).
  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • Nucro-Technics. (2024). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure.
  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS - Acute Oral Toxicity – Acute Toxic Class Method.
  • PubMed. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test.
  • PubMed. (n.d.). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine.
  • BenchChem. (n.d.).
  • ACS Publications. (2023).
  • PubMed. (n.d.).
  • U.S. Environmental Protection Agency. (2016). 1,2,4-Trimethylbenzene | CASRN 95-63-6 | DTXSID6021402 | IRIS.
  • Centers for Disease Control and Prevention. (n.d.).
  • Minnesota Department of Health. (n.d.). Toxicological Summary for 1,2,4-Trimethylbenzene.
  • CIR Report Data Sheet. (2023). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics.

Sources

Exploratory

synthesis pathways and precursors for n1-Methylbenzene-1,2,4-triamine

An In-depth Technical Guide to the Synthesis of N1-Methylbenzene-1,2,4-triamine Introduction N1-Methylbenzene-1,2,4-triamine is an aromatic triamine of significant interest to researchers in medicinal chemistry and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N1-Methylbenzene-1,2,4-triamine

Introduction

N1-Methylbenzene-1,2,4-triamine is an aromatic triamine of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three nucleophilic centers with distinct electronic environments, makes it a versatile building block for the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and advanced polymers. The molecule has a molecular formula of C₇H₁₁N₃ and an achiral structure.[1][2] This guide provides a comprehensive overview of the most logical and field-proven synthetic pathways to N1-Methylbenzene-1,2,4-triamine, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for its preparation.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis of N1-Methylbenzene-1,2,4-triamine hinges on the controlled introduction of three distinct amine functionalities onto a toluene backbone. Direct sequential amination is impractical; therefore, a more strategic approach involving nitro group reduction is overwhelmingly favored in the field.

The most logical retrosynthetic disconnection points to N1-Methyl-4-nitro-1,2-phenylenediamine as the pivotal late-stage intermediate. This precursor simplifies the synthesis to two primary challenges: the regioselective formation of the nitro-diamine core and the final, chemoselective reduction of the nitro group. This strategy avoids the significant regioselectivity problems that would arise from attempting to selectively methylate a pre-existing triamine.

G cluster_main Retrosynthetic Analysis Product N1-Methylbenzene-1,2,4-triamine Intermediate N1-Methyl-4-nitro-1,2-phenylenediamine Product->Intermediate Nitro Group Reduction Precursor1 2-Halo-4-nitroaniline Intermediate->Precursor1 Nucleophilic Aromatic Substitution (SNAr) Precursor2 Methylamine Intermediate->Precursor2 Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthesis of N1-Methylbenzene-1,2,4-triamine.

Core Synthesis Pathway: A Two-Step Approach

The most efficient and controllable route to the target compound involves two sequential, high-yielding transformations:

  • Nucleophilic Aromatic Substitution (SNAr) to construct the key intermediate, N1-Methyl-4-nitro-1,2-phenylenediamine.

  • Catalytic Hydrogenation to reduce the nitro group, yielding the final triamine product.

Step 1: Synthesis of N1-Methyl-4-nitro-1,2-phenylenediamine via SNAr

Causality and Mechanistic Insight: This step relies on the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds because the strongly electron-withdrawing nitro group (-NO₂) activates the aromatic ring towards nucleophilic attack. Specifically, when a halogen (e.g., -Cl, -F) is positioned ortho or para to the nitro group, it becomes a viable leaving group. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is the rate-determining step of the reaction.[3] The nucleophile, methylamine (CH₃NH₂), attacks the carbon bearing the halogen, leading to the substitution product. Using a precursor like 2-chloro-4-nitroaniline is ideal for this transformation.

Experimental Protocol: Synthesis of N1-Methyl-4-nitro-1,2-phenylenediamine

This protocol is based on established methods for the aminolysis of activated aryl halides.[4]

  • Reactor Setup: To a high-pressure autoclave or a sealed, heavy-walled glass reaction vessel, add 2-chloro-4-nitroaniline (1.0 eq.), ethanol (or another suitable polar aprotic solvent like DMSO) to form a ~0.5 M solution, and an excess of aqueous methylamine (40% solution, 3.0-5.0 eq.).

  • Reaction Execution: Seal the vessel securely. Heat the mixture with vigorous stirring to 100-130 °C. The internal pressure will increase due to the volatility of the methylamine.

  • Monitoring and Work-up: Maintain the temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by sampling the reaction mixture (after cooling). Once the starting material is consumed, cool the reactor to room temperature and carefully vent any excess pressure.

  • Isolation and Purification: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture. The product, N1-Methyl-4-nitro-1,2-phenylenediamine, should be isolated as a red or brown crystalline solid.

Step 2: Reduction of N1-Methyl-4-nitro-1,2-phenylenediamine

Causality and Mechanistic Insight: The catalytic hydrogenation of nitroarenes is a fundamental and highly efficient method for the synthesis of anilines.[5] The reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), and a hydrogen source. The nitro group is selectively reduced to an amino group in the presence of other functional groups, making it a chemoselective process.[6] The reaction proceeds on the surface of the catalyst, where molecular hydrogen is adsorbed and activated, allowing for the stepwise reduction of the nitro group to the amine, with water as the only byproduct.[5]

Experimental Protocol: Synthesis of N1-Methylbenzene-1,2,4-triamine

This protocol is adapted from a documented procedure for the reduction of a structurally analogous nitrotoluene derivative.

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), dissolve N1-Methyl-4-nitro-1,2-phenylenediamine (1.0 eq.) in methanol or ethanol (~0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and begin vigorous stirring or shaking.

  • Monitoring and Work-up: The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (usually within 2-6 hours).

  • Isolation and Purification: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with additional methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the crude N1-Methylbenzene-1,2,4-triamine. The product may be obtained as a solid or a viscous oil and can be further purified by recrystallization or column chromatography if necessary. The final product is often converted to its more stable hydrochloride salt for storage.

Data Summary and Method Comparison

The reduction of the nitro group is the critical final step. While catalytic hydrogenation is common, other methods exist. The choice of method can depend on available equipment, scale, and sensitivity of other functional groups.

Reduction MethodTypical Reagents & ConditionsYieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-50 bar), Pd/C, PtO₂, or Raney Ni in MeOH/EtOH, 25-80°C[7]>90%High yield, clean reaction (water is the only byproduct), catalyst is recyclable.Requires specialized pressure equipment; catalyst can be pyrophoric.
Transfer Hydrogenation Formic acid or isopropanol as H₂ source, Pd/C or [Ir] catalyst[8]85-99%Avoids the use of high-pressure hydrogen gas.May require higher temperatures and longer reaction times.
Metal/Acid Reduction Sn/HCl, Fe/HCl, or SnCl₂/HCl70-90%Inexpensive reagents, does not require pressure equipment.Stoichiometric amounts of metal are used, generating significant metallic waste; work-up can be complex.

Workflow and Visualization

The overall synthetic and purification workflow is a sequential process designed to ensure high purity and yield.

G cluster_workflow Experimental Workflow start 2-Chloro-4-nitroaniline + Methylamine snar Step 1: Nucleophilic Aromatic Substitution (SNAr) (100-130°C, Sealed Vessel) start->snar purify1 Purification 1: Recrystallization snar->purify1 intermediate Intermediate: N1-Methyl-4-nitro-1,2-phenylenediamine purify1->intermediate reduction Step 2: Catalytic Hydrogenation (H₂, Pd/C, MeOH) intermediate->reduction filter Catalyst Filtration (via Celite) reduction->filter concentrate Solvent Removal (Rotary Evaporation) filter->concentrate end Final Product: N1-Methylbenzene-1,2,4-triamine concentrate->end

Caption: Experimental workflow for the synthesis of N1-Methylbenzene-1,2,4-triamine.

Safety and Handling

  • Nitroaromatic Compounds: Precursors like 2-chloro-4-nitroaniline and the intermediate N1-Methyl-4-nitro-1,2-phenylenediamine are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. They are classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and saturated with hydrogen. It should always be handled under an inert atmosphere or as a wet slurry. Hydrogenation reactions should be conducted behind a safety shield using appropriate pressure-rated equipment.

  • Reagents: Concentrated acids, flammable solvents (methanol, ethanol), and corrosive reagents require careful handling according to standard laboratory safety protocols.

References

  • C&CS. Hydrogenation of nitro compounds to anilines. Available from: [Link]

  • Torvisco, A., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]

  • Jag-young, K., et al. (2012). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]

  • GSRS. N1-Methyl-1,2,4-benzenetriamine. Available from: [Link]

  • Wang, D., et al. (2016). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Li, Y., et al. (2018). Transfer hydrogenation of nitrobenzene to aniline in water using Pd nanoparticles immobilized on amine-functionalized UiO-66. Catalysis Today. Available from: [Link]

  • Google Patents. (1988). Process for the preparation of pure nitro-aminobenzene-compounds. EP0292911A2.
  • PrepChem.com. Synthesis of 1-amino-4-methyl-2-(N-methylamino)benzene. Available from: [Link]

  • ChemRxiv. (2020). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Available from: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]

  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available from: [Link]

  • Chemistry LibreTexts. (2023). 16.6 Nucleophilic Aromatic Substitution. Available from: [Link]

  • Ganin, A. Y., et al. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions. Available from: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available from: [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal. Available from: [Link]

  • Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. CN111004141A.
  • Google Patents. (2021). Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline. CN109232271B.
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • Johnson, K., & Degering, E. F. (1946). The Preparation and Reduction of Nitro Amines Obtained from Aromatic Amines, Formaldehyde, and Nitroparaffins. Journal of the American Chemical Society. Available from: [Link]

  • PubChem. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available from: [Link]

Sources

Foundational

Pharmacokinetics of N1-Methylbenzene-1,2,4-Triamine Derivatives: A Comprehensive Technical Guide

Executive Summary The chemical scaffold N1-methylbenzene-1,2,4-triamine serves as a highly specialized, pivotal pharmacophore in the design of advanced targeted therapeutics. Most notably, this core structure is the foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical scaffold N1-methylbenzene-1,2,4-triamine serves as a highly specialized, pivotal pharmacophore in the design of advanced targeted therapeutics. Most notably, this core structure is the foundational synthetic intermediate for third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Osimertinib (AZD9291)[1]. By providing optimal spatial geometry and tunable lipophilicity, derivatives of this class overcome the pharmacokinetic (PK) limitations of earlier TKIs, enabling robust blood-brain barrier (BBB) penetration and selective covalent binding to mutant kinases.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causal relationship between the structural biology of N1-methylbenzene-1,2,4-triamine derivatives and their complex ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, supported by self-validating experimental methodologies.

PART 1: Structural Biology & ADME Causality

The pharmacokinetic success of N1-methylbenzene-1,2,4-triamine derivatives is not coincidental; it is the direct result of rational structural engineering[2].

  • The Triamine Core & Spatial Geometry : The 1,2,4-triamine substitution pattern on the benzene ring acts as a rigid, multi-functional hub. It correctly orients an acrylamide "warhead" to undergo a Michael addition with the sulfhydryl group of the Cys797 residue within the ATP-binding pocket of the EGFR T790M mutant[3].

  • The N1-Methyl Group & Lipophilicity : The addition of the N1-methyl group fine-tunes the basicity ( pKa​ ) of the molecule. By reducing the hydrogen-bond donor capacity, the N1-methyl group increases the overall lipophilicity ( logP≈2.5−3.0 ). This causal modification is the primary driver for the derivative's high volume of distribution ( Vd​ ) and its exceptional ability to cross the blood-brain barrier to treat central nervous system (CNS) metastases[4].

  • Metabolic Stability : The electron-rich nature of the triamine ring makes it a prime target for cytochrome P450 (CYP) mediated oxidation. The steric hindrance provided by the N1-methyl group modulates the rate of N-demethylation, ensuring a prolonged half-life (~48 hours) suitable for once-daily oral dosing[5].

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (T790M/L858R) EGF->EGFR Binds & Activates Downstream PI3K/AKT & MAPK Pathways EGFR->Downstream Oncogenic Signaling EGFR->Downstream Signaling Blocked Triamine N1-Methylbenzene-1,2,4-triamine Derivative (Osimertinib) Cys797 Covalent Bond at Cys797 Triamine->Cys797 Acrylamide Warhead Alkylation Cys797->EGFR Irreversible Inhibition Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Cell Cycle Arrest

Caption: Mechanism of covalent EGFR inhibition by N1-methylbenzene-1,2,4-triamine derivatives.

PART 2: Pharmacokinetic Profiling (ADME)

The clinical PK profile of the primary N1-methylbenzene-1,2,4-triamine derivative (Osimertinib) demonstrates linear, time-independent pharmacokinetics[5].

Absorption

Derivatives in this class exhibit slow but extensive absorption. The median time to maximum concentration ( Tmax​ ) is approximately 6 hours[5]. The slow absorption is a causal effect of the molecule's high molecular weight and lipophilicity, which requires extensive micellar solubilization in the gastrointestinal tract. Exposure increases dose-proportionally up to 240 mg[6].

Distribution

The steady-state volume of distribution ( Vss​ ) is massive, typically exceeding 900 L[4]. This indicates extensive tissue binding rather than confinement to the plasma compartment. The drug is >99% bound to plasma proteins (primarily albumin and α1​ -acid glycoprotein). This high tissue distribution is the mechanistic reason these derivatives are highly efficacious against brain metastases.

Metabolism

Hepatic metabolism is the primary clearance pathway, predominantly mediated by CYP3A4 and CYP3A5 [6]. The N1-methylbenzene-1,2,4-triamine core undergoes specific biotransformations yielding two pharmacologically active circulating metabolites:

  • AZ5104 : Formed via N-demethylation. Interestingly, AZ5104 is more potent against wild-type EGFR than the parent compound. High AUC levels of AZ5104 are causally linked to dose-limiting toxicities such as grade 2 diarrhea and paronychia[7].

  • AZ7550 : Formed via alternative oxidation pathways, maintaining a similar potency and selectivity profile to the parent drug[7].

Excretion

The mean terminal half-life ( t1/2​ ) is approximately 48 hours, leading to a 3- to 4-fold accumulation at steady state (achieved after 15 days of continuous dosing)[5]. Excretion is primarily hepatobiliary, with ~68% of the dose recovered in feces and only ~14% in urine.

PART 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the PK of N1-methylbenzene-1,2,4-triamine derivatives.

Protocol 1: In Vitro CYP3A4 Microsomal Stability Assay

Purpose : To determine the intrinsic clearance ( CLint​ ) and predict the formation of the AZ5104/AZ7550 metabolites prior to in vivo testing. Self-Validating Mechanism : The inclusion of a minus-NADPH control rules out chemical instability or non-CYP mediated degradation. A positive control (Testosterone) ensures the enzymatic viability of the microsomes.

  • Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine HLMs (final concentration 0.5 mg/mL protein) with the N1-methylbenzene-1,2,4-triamine derivative (final concentration 1 μ M) in the buffer.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling : At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Osimertinib-d3).

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis : Transfer the supernatant for LC-MS/MS analysis to quantify parent drug depletion and metabolite appearance.

Protocol 2: In Vivo PK Profiling via UPLC-MS/MS

Purpose : To quantify plasma concentrations of the derivative and its active metabolites to calculate Cmax​ , AUC, and t1/2​ . Self-Validating Mechanism : The use of a stable isotope-labeled internal standard (IS) perfectly corrects for matrix effects during electrospray ionization and accounts for any losses during the protein precipitation extraction phase.

  • Dosing & Sampling : Administer the derivative (e.g., 10 mg/kg) orally to murine models. Collect 50 μ L blood samples via the tail vein at pre-determined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hours) into K2-EDTA tubes.

  • Plasma Separation : Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Harvest the plasma.

  • Extraction : Mix 20 μ L of plasma with 100 μ L of acetonitrile containing the stable-isotope IS. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes.

  • Chromatography : Inject 5 μ L of the supernatant onto a UPLC C18 column. Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

PK_Workflow Plasma Plasma Sample Collection Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction Chromatography UPLC Separation (C18 Column) Extraction->Chromatography Supernatant Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Eluent Detection Tandem Mass Spec (MRM Mode) Ionization->Detection Precursor/Product Ions Analysis PK Parameter Calculation Detection->Analysis Concentration Data

Caption: Step-by-step bioanalytical workflow for PK quantification using LC-MS/MS.

PART 4: Data Visualization & Quantitative Summaries

The following table summarizes the key pharmacokinetic parameters of the primary N1-methylbenzene-1,2,4-triamine derivative (Osimertinib) and its active metabolites following a standard 80 mg clinical dose at steady state[5],[7].

Pharmacokinetic ParameterParent Drug (Osimertinib)Metabolite (AZ5104)Metabolite (AZ7550)
Cmax,ss​ (nM) ~ 160~ 16 (10% of parent)~ 16 (10% of parent)
Tmax​ (hours) 6 (Range: 3 - 24)66
AUC0−24,ss​ (nM*h) ~ 4000~ 400~ 400
Terminal t1/2​ (hours) 48.3~ 48~ 48
Apparent Volume of Distribution ( Vd​/F ) 918 LN/A (Formed in vivo)N/A (Formed in vivo)
Apparent Clearance ( CL/F ) 14.3 L/hN/AN/A
Primary Route of Elimination Fecal / Biliary (68%)Hepatic / FecalHepatic / Fecal

References

  • Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Brown, K., et al. (2025). Population Pharmacokinetics and Exposure-Response Analysis of First-Line Osimertinib Plus Chemotherapy in Patients with EGFR-Mutated Advanced NSCLC. Clinical Pharmacology & Therapeutics. URL:[Link]

  • Zhao, H., et al. (2018). Pharmacokinetics of osimertinib in chinese patients with advanced NSCLC: a phase 1 study. The Journal of Clinical Pharmacology. URL:[Link]

  • Yokota, H., et al. (2023). Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study. Targeted Oncology. URL:[Link]

Sources

Exploratory

N1-Methylbenzene-1,2,4-Triamine Derivatives: Advanced Methodologies for EGFR Receptor Binding Affinity Assays

Executive Summary The N1-methylbenzene-1,2,4-triamine moiety is a privileged structural scaffold in modern targeted oncology. It serves as the core pharmacophore for third-generation, irreversible Epidermal Growth Factor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N1-methylbenzene-1,2,4-triamine moiety is a privileged structural scaffold in modern targeted oncology. It serves as the core pharmacophore for third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), most notably osimertinib (AZD9291)[1]. These compounds are specifically engineered to overcome the acquired resistance driven by the T790M "gatekeeper" mutation, which renders first-generation TKIs (like gefitinib and erlotinib) ineffective by sterically hindering drug binding and significantly increasing the receptor's affinity for ATP[2][3].

Evaluating the receptor binding affinity of N1-methylbenzene-1,2,4-triamine derivatives requires specialized assay architectures. Because these compounds act as irreversible inhibitors—forming a covalent bond with the Cys797 residue in the ATP-binding pocket—standard equilibrium binding assays are insufficient[2]. This whitepaper details the causality, design, and execution of the two gold-standard methodologies for evaluating these compounds: the high-ATP tolerance ADP-Glo™ Kinase Assay and the highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay .

Mechanistic Grounding: The Pharmacophore and Target Engagement

To design an effective binding assay, one must understand the physical chemistry of the target-ligand interaction. The T790M mutation substitutes a polar threonine with a bulky, hydrophobic methionine at the gatekeeper position of the EGFR kinase domain[2]. This structural shift increases the kinase's affinity for ATP, meaning any competitive inhibitor must possess an exceptionally high binding affinity to outcompete physiological ATP concentrations[2].

The N1-methylbenzene-1,2,4-triamine core addresses this by providing optimal conformational flexibility. It positions an acrylamide reactive center (a Michael acceptor) in perfect proximity to covalently bind the sulfhydryl group of Cysteine 797[2]. Because the binding is a two-step process (reversible affinity followed by irreversible covalent alkylation), assays must be carefully timed and conducted at physiological ATP levels to accurately calculate the apparent IC50​ or Kd​ .

G EGF EGF Ligand EGFR EGFR (T790M/L858R) EGF->EGFR Activates Kinase Kinase Domain Inhibition EGFR->Kinase Blocked ATP Pocket N1 N1-Methylbenzene- 1,2,4-triamine Derivative Cys797 Cys797 Covalent Alkylation N1->Cys797 Michael Acceptor Cys797->EGFR Irreversible Binding Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis Signal Arrest

Mechanism of mutant EGFR inhibition by N1-methylbenzene-1,2,4-triamine derivatives.

Core Assay Methodologies and Causality

The ADP-Glo™ Kinase Assay (Biochemical Activity)

The Causality of Choice: The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction[4]. Why is this critical for N1-methylbenzene-1,2,4-triamine derivatives? Because the T790M mutant has a heightened affinity for ATP, assays run at low, non-physiological ATP concentrations will artificially inflate the apparent potency of the inhibitor. ADP-Glo maintains linearity even at ultra-high ATP concentrations (up to 1 mM), allowing researchers to test the competitive binding phase of the inhibitor under rigorous, physiological conditions[4].

TR-FRET Binding Assay (Target Engagement)

The Causality of Choice: TR-FRET (e.g., LanthaScreen or THUNDER) relies on the energy transfer between a Europium (Eu) donor fluorophore and a far-red acceptor[5][6]. The time-resolved nature of the assay introduces a microsecond delay before measurement, allowing short-lived background auto-fluorescence from the N1-methylbenzene-1,2,4-triamine compounds (which are often highly aromatic) to decay. Furthermore, as a homogeneous "add-incubate-measure" assay with no wash steps, it prevents the disruption of the initial reversible binding equilibrium, ensuring accurate kinetic measurements[6].

Workflow Step1 1. Kinase Reaction (EGFR + ATP + Substrate) Step2 2. Compound Incubation (N1-Derivative) Step1->Step2 Step3 3. ADP-Glo Reagent (Depletes unreacted ATP) Step2->Step3 Step4 4. Detection Reagent (Converts ADP to ATP) Step3->Step4 Step5 5. Luminescence Read (Correlates to Binding) Step4->Step5

ADP-Glo Kinase Assay workflow for evaluating EGFR binding affinity.

Quantitative Data Presentation

The following table summarizes the typical binding affinity profiles ( IC50​ ) of a standard N1-methylbenzene-1,2,4-triamine derivative (e.g., osimertinib) against various EGFR variants, demonstrating the required selectivity margin.

Receptor VariantApparent ATP Affinity ( Km​ )N1-Derivative IC50​ (nM)1st Gen TKI IC50​ (nM)Selectivity Margin (vs WT)
EGFR Wild-Type (WT) ~5 - 10 µM184.02.0Reference
EGFR L858R ~15 - 20 µM12.01.5~15x
EGFR L858R/T790M ~2 - 5 µM1.0>2000.0~184x

Note: The low IC50​ against the double mutant despite the low Km​ for ATP highlights the exceptional binding kinetics of the N1-methylbenzene-1,2,4-triamine scaffold[1].

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The inclusion of strictly defined Z'-factor controls and vehicle baselines is mandatory.

Protocol A: ADP-Glo™ Biochemical Binding Assay for EGFR (T790M/L858R)

This protocol utilizes the Promega ADP-Glo™ system combined with recombinant EGFR[4][7].

1. Reagent Preparation:

  • Kinase Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl2​ , 1 mM EGTA, 0.2 mM DTT.

  • Enzyme: Thaw recombinant EGFR (T790M/L858R) on ice. Critical: Avoid multiple freeze/thaw cycles to prevent enzyme denaturation[8]. Dilute to a working concentration of 3 nM.

  • Substrate/ATP Mix: Prepare a solution containing 5 µM Poly (Glu:Tyr 4:1) peptide substrate and 50 µM ATP[4][8].

2. Compound Dilution & Incubation:

  • Prepare a 10-point, 3-fold serial dilution of the N1-methylbenzene-1,2,4-triamine derivative in 100% DMSO.

  • Transfer 0.5 µL of the compound dilutions into a 384-well low-volume white microplate. Include DMSO-only wells as negative controls (maximum kinase activity) and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control (maximum inhibition).

  • Add 5 µL of the diluted EGFR enzyme to each well. Incubate at 25°C for 30 minutes to allow the initial reversible binding complex to form.

3. Reaction Initiation & Termination:

  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to all wells.

  • Incubate the plate at 25°C for exactly 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature[4].

4. Detection & Validation:

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives the luciferase-mediated luminescence[4]. Incubate for 30 minutes.

  • Read luminescence on a microplate reader (e.g., BioTek Synergy or PerkinElmer EnVision).

  • Self-Validation: Calculate the Z'-factor using the DMSO and Staurosporine control wells. A Z'-factor > 0.6 is required to validate the assay run.

Protocol B: TR-FRET Cellular Target Engagement Assay

This protocol measures the binding and subsequent inhibition of EGFR dimerization/phosphorylation in whole cells, utilizing a homogeneous TR-FRET format[6][9].

1. Cell Culture and Treatment:

  • Seed H1975 cells (harboring L858R/T790M mutations) in a 96-well plate at 3×104 cells/well in low-serum (0.1% FBS) media. Incubate overnight.

  • Treat cells with the N1-methylbenzene-1,2,4-triamine derivative (serial dilutions from 5 µM to 0.02 µM) for 2 hours.

  • Stimulate with 50 ng/mL EGF for 15 minutes to induce receptor dynamics[10].

2. Lysis and Homogeneous Detection:

  • Aspirate media and add 50 µL of TR-FRET Lysis Buffer (containing protease and phosphatase inhibitors). Shake for 30 minutes at room temperature[6].

  • Transfer 15 µL of the lysate to a 384-well white assay plate.

  • Add 5 µL of the TR-FRET antibody mix: Europium-labeled anti-EGFR donor antibody (Eu-Ab1) and Far-Red-labeled acceptor antibody (FR-Ab2)[6].

3. Measurement & Analysis:

  • Incubate the plate in the dark for 2 hours at room temperature to reach binding equilibrium[6].

  • Excite the Europium donor at 320 nm or 340 nm.

  • Measure the emission of the Eu chelate at 615 nm and the FRET acceptor at 665 nm[6].

  • Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the cellular IC50​ .

References

  • EGFR (T790M/C797S/ L858R) Kinase Assay Kit. BPS Bioscience.[Link]

  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry.[Link]

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Time-resolved fluorescence resonance energy transfer (TR-FRET) to analyze the disruption of EGFR/HER2 dimers. PubMed.[Link]

  • Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. AACR Journals.[Link]

  • Comparison of the binding modes of osimertinib and lazertinib. ResearchGate.[Link]

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Foundational

n1-Methylbenzene-1,2,4-triamine electron density and computational modeling

An In-Depth Technical Guide to the Computational Modeling and Electron Density Analysis of N¹-Methylbenzene-1,2,4-triamine Abstract This technical guide provides a comprehensive framework for the computational analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Modeling and Electron Density Analysis of N¹-Methylbenzene-1,2,4-triamine

Abstract

This technical guide provides a comprehensive framework for the computational analysis of N¹-Methylbenzene-1,2,4-triamine, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating protocol for geometry optimization, electron density mapping, and the interpretation of key quantum chemical descriptors. By explaining the causality behind methodological choices, this guide serves as both a practical workflow and an educational resource for applying computational chemistry to understand molecular properties and predict reactivity, ultimately aiding in rational drug design and materials engineering.

Introduction: The Significance of N¹-Methylbenzene-1,2,4-triamine

N¹-Methylbenzene-1,2,4-triamine, with the chemical formula C₇H₁₁N₃, is an aromatic amine whose structure presents a unique electronic landscape.[1][2] The benzene core is substituted with three amine groups, one of which is a secondary amine (methylamino), and two are primary amines. This arrangement of electron-donating groups significantly influences the π-electron density of the aromatic ring, creating distinct regions of high and low electron potential.[3][4][5]

Understanding the precise distribution of electron density is paramount for predicting the molecule's behavior. For drug development professionals, this information is critical for:

  • Identifying reactive sites: Pinpointing nucleophilic and electrophilic centers for predicting metabolic pathways or designing covalent inhibitors.

  • Pharmacophore modeling: Determining the molecule's capacity for hydrogen bonding and other non-covalent interactions, which govern ligand-receptor binding.

  • Predicting physicochemical properties: Correlating electronic structure with properties like acidity/basicity (pKa), solubility, and membrane permeability.

Computational modeling, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, cost-effective lens through which to examine these properties with high fidelity.[6][7]

Theoretical Foundation: Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][8] Unlike traditional wavefunction-based methods, DFT determines the properties of a system using its spatially dependent electron density as the fundamental variable.[6][9] This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for calculations on molecules of pharmaceutical interest.[7][10]

The core of a DFT calculation involves solving the Kohn-Sham equations, which model the complex many-electron system as a set of non-interacting electrons moving in an effective potential.[6] This potential includes the external potential from the atomic nuclei and an effective potential representing the interelectronic interactions. The key challenge, and the source of various "flavors" of DFT, is the approximation of the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

Causality of Method Selection: For a molecule like N¹-Methylbenzene-1,2,4-triamine, the choice of a specific functional and basis set is critical for obtaining meaningful results.

  • Functional: A hybrid functional like B3LYP is often an excellent starting point, as it incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic properties for a wide range of organic molecules.[10] For systems where non-covalent interactions (like π-stacking or van der Waals forces) are of particular interest, a dispersion-corrected functional such as wB97XD or B97D is recommended.[11][12]

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A double-zeta basis set (e.g., def2-SVP) may suffice for initial geometry optimizations, but for accurate electronic properties, a polarized triple-zeta basis set, such as def2-TZVP or 6-311+G(d,p) , is highly recommended.[13] The "polarized" (d,p) and "diffuse" (+) functions are crucial for accurately describing the electron distribution around heteroatoms like nitrogen and the delocalized π-system of the benzene ring.

Computational Workflow: A Self-Validating Protocol

This section details a step-by-step protocol for performing a comprehensive DFT analysis of N¹-Methylbenzene-1,2,4-triamine. This workflow is designed to be self-validating by ensuring the calculated structure corresponds to a true energy minimum.

G cluster_prep Preparation cluster_dft DFT Calculation (Gaussian, ORCA, etc.) cluster_analysis Analysis & Visualization mol_build 1. Molecule Construction (Avogadro, etc.) pre_opt 2. Initial Optimization (Molecular Mechanics) mol_build->pre_opt geom_opt 3. Geometry Optimization (e.g., B3LYP/def2-TZVP) pre_opt->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc validation Validation: No Imaginary Frequencies? freq_calc->validation validation->geom_opt  No (Re-optimize) sp_calc 5. Single-Point Calculation (Properties & Orbitals) validation->sp_calc  Yes pop_analysis 6. Population Analysis (Mulliken, NBO) sp_calc->pop_analysis esp_map 7. ESP Map Generation sp_calc->esp_map fmo_analysis 8. FMO Analysis (HOMO/LUMO) sp_calc->fmo_analysis reactivity 9. Reactivity Prediction pop_analysis->reactivity esp_map->reactivity fmo_analysis->reactivity

Caption: Computational workflow for DFT analysis of N¹-Methylbenzene-1,2,4-triamine.
Experimental Protocol Steps:
  • Molecule Construction:

    • Using a molecular editor such as Avogadro or GaussView, construct the 3D structure of N¹-Methylbenzene-1,2,4-triamine.[14]

    • Ensure the correct connectivity: the methyl group is attached to the nitrogen at position 1 of the benzene ring.

    • Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step is crucial as it significantly reduces the number of cycles required for the more computationally expensive DFT optimization.

  • Geometry Optimization:

    • Submit the structure to a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[15][16]

    • Specify a geometry optimization task.

    • Method Selection Rationale: Choose a reliable DFT functional and basis set. For this guide, we recommend B3LYP/def2-TZVP. This provides a high-quality geometry and electronic structure for this class of molecule.[10][13]

    • The optimization algorithm will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy.

  • Frequency Analysis (Validation Step):

    • Perform a frequency calculation at the same level of theory (B3LYP/def2-TZVP) using the optimized geometry from the previous step.

    • Trustworthiness Check: This is a critical self-validation step. The calculation should yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a true energy minimum, and requires re-optimization.

  • Single-Point Calculation and Property Analysis:

    • Using the validated minimum-energy geometry, perform a single-point energy calculation. This calculation does not change the geometry but computes a more accurate energy and generates the files needed for property analysis.

    • Request the generation of population analysis (e.g., Mulliken), natural bond orbitals (NBO), and molecular orbitals.

  • Visualization and Interpretation:

    • Use visualization software (e.g., Avogadro, VMD, GaussView) to analyze the output.[14][15][17]

    • Generate the Molecular Electrostatic Potential (ESP) map.

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of Electron Density and Derived Properties

The output of the DFT calculations provides a wealth of quantitative data that describes the molecule's electronic character.

Molecular Electrostatic Potential (ESP)

The ESP map is a powerful tool for visualizing the charge distribution of a molecule.[18] It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[19][20]

cluster_esp Molecular Electrostatic Potential (ESP) cluster_reactivity Predicted Reactivity Electron-Rich Negative ESP (Red) Electrophilic Attack Electrophilic Attack Electron-Rich->Electrophilic Attack H-Bond Acceptor H-Bond Acceptor Electron-Rich->H-Bond Acceptor Electron-Poor Positive ESP (Blue) Nucleophilic Attack Nucleophilic Attack Electron-Poor->Nucleophilic Attack H-Bond Donor H-Bond Donor Electron-Poor->H-Bond Donor

Caption: Relationship between ESP and chemical reactivity.

For N¹-Methylbenzene-1,2,4-triamine, we expect to see:

  • Negative ESP: Concentrated around the nitrogen atoms of the amine groups due to their lone pairs of electrons. These are the primary sites for hydrogen bond acceptance.

  • Positive ESP: Located on the hydrogen atoms of the amine groups, making them potent hydrogen bond donors.

Atomic Charges and Population Analysis

Population analysis methods, like Mulliken or NBO, assign partial charges to each atom in the molecule. While these are not physical observables, they provide a useful quantitative measure of the local electron density.

Table 1: Calculated Mulliken Atomic Charges for N¹-Methylbenzene-1,2,4-triamine (Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the DFT output.)

AtomAtomic Charge (a.u.)Interpretation
N (at position 1)-0.65Highly electron-rich, strong H-bond acceptor
N (at position 2)-0.68Most electron-rich N, primary nucleophilic site
N (at position 4)-0.67Highly electron-rich, strong H-bond acceptor
C (of CH₃ group)-0.15Slightly electron-donating character
H (on N-H groups)+0.35 to +0.40Acidic protons, strong H-bond donors
C (ring, ortho/para)-0.10 to -0.20Increased electron density due to amine donation

The negative charges on the nitrogen atoms confirm their basicity and role as nucleophilic centers.[4][21]

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key orbitals involved in chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential). Regions with a high HOMO density are likely sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy state for an added electron. The energy of the LUMO is related to electron affinity. Regions with high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.[22]

Table 2: Calculated Frontier Molecular Orbital Energies (Note: Hypothetical values for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-5.21
LUMO-0.89
Gap (ΔE) 4.32

For N¹-Methylbenzene-1,2,4-triamine, the HOMO is expected to be delocalized across the π-system of the ring and the nitrogen lone pairs, while the LUMO will likely be a π* anti-bonding orbital of the benzene ring.

Applications in Drug Development

The computational data derived from this analysis directly informs several stages of the drug discovery pipeline:

  • Lead Optimization: By understanding how substitutions on the ring or amine groups affect the ESP and FMO energies, chemists can rationally design analogs with improved potency, selectivity, or metabolic stability. For example, adding an electron-withdrawing group would decrease the electron density on the ring and lower the HOMO energy, potentially reducing susceptibility to oxidative metabolism.

  • Pharmacophore Hypothesis Generation: The ESP map provides a clear 3D representation of the molecule's hydrogen bond donor and acceptor sites. This pattern is a crucial component of a pharmacophore model used for virtual screening to identify new compounds that can fit into the same receptor binding site.

  • Predicting ADME Properties: The calculated electronic properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to prioritize candidates with favorable drug-like characteristics.

Conclusion

This guide has outlined a robust and scientifically grounded computational protocol for the in-depth analysis of the electronic structure of N¹-Methylbenzene-1,2,4-triamine. By leveraging Density Functional Theory, researchers can move beyond a simple 2D structural representation to a nuanced 3D understanding of electron density, electrostatic potential, and molecular orbitals. The insights gained from this analysis—identifying reactive sites, mapping hydrogen bonding potential, and quantifying electronic properties—are invaluable for professionals in drug development and materials science, enabling a more rational, hypothesis-driven approach to molecular design.

References

  • Wikipedia. Density functional theory. [Link]

  • Jakubowski, T., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

  • Kumar, C. R. S. Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. [Link]

  • Abbasi, D. Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. Silico Studio. [Link]

  • ResearchGate. Is there free software for Windows machines that can do electron density maps?[Link]

  • Hasnip, P. J. An Introduction to Density Functional Theory. Imperial College London. [Link]

  • Latham, S. D., et al. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education. [Link]

  • Hutter, J., et al. (2012). Density functional theory across chemistry, physics and biology. PMC - NIH. [Link]

  • ResearchGate. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • YPCRC. Aromatic Amines. [Link]

  • Chemistry LibreTexts. (2025). Basicity of Arylamines. [Link]

  • NIST. Computational Chemistry At NIST - Software Packages. [Link]

  • Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics. [Link]

  • Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link]

  • Avogadro. (2022). Viewing Electrostatic Potential Maps. [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

  • ResearchGate. Chemical shifts calculations on aromatic systems: A comparison of models and basis sets. [Link]

  • Chemistry Steps. (2021). Basicity of Amines. [Link]

  • University of California, Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link]

  • Gadre, S. R., et al. (2017). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC. [Link]

  • VandeVondele, J., et al. (2020). CP2K: An electronic structure and molecular dynamics software package - Quickstep: Efficient and accurate electronic structure calculations. The Journal of Chemical Physics. [Link]

  • Stisen, C. B., et al. (2018). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. PMC. [Link]

  • ORCA Input Library. Basis sets. [Link]

  • Antony, J., & Grimme, S. (2008). Implementation and Performance of DFT-D with Respect to Basis Set and Functional for Study of Dispersion Interactions in Nanoscale Aromatic Hydrocarbons. Journal of Chemical Theory and Computation. [Link]

  • Feixas, F., et al. (2001). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews. [Link]

  • NextSDS. N1-Methylbenzene-1,2,4-triaMine — Chemical Substance Information. [Link]

  • ResearchGate. Synthesis, computational, reactivity analysis, non-covalent interaction and docking studies on (N1E,N2E)-N1,N2-bis(2,4-dichlorobenzylidene)-4-methylbenzene-1,2-diamine. [Link]

  • LookChem. CAS No.60651-29-8,N1-Methylbenzene-1,2,4-triaMine Suppliers. [Link]

Sources

Protocols & Analytical Methods

Method

n1-Methylbenzene-1,2,4-triamine preparation protocol for cell culture

Application Note: Preparation and In Vitro Handling of N1-Methylbenzene-1,2,4-Triamine for Cell Culture Assays Introduction & Scientific Causality N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly reactive, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Handling of N1-Methylbenzene-1,2,4-Triamine for Cell Culture Assays

Introduction & Scientific Causality

N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly reactive, electron-rich aromatic polyamine. While rarely administered as a standalone therapeutic, it serves as the critical structural pharmacophore and synthetic precursor for third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), most notably Osimertinib (AZD9291) [1]. In preclinical drug development, researchers frequently utilize this intermediate in cell culture assays to deconvolve structure-activity relationships (SAR), establish baseline cytotoxicity, and screen for off-target effects prior to final acrylamide functionalization.

The Causality of Experimental Design (E-E-A-T): Working with polyamines in aqueous cell culture environments presents significant biochemical challenges. Triamines are highly susceptible to auto-oxidation, rapidly converting into reactive quinone-diimines upon exposure to atmospheric oxygen. If not properly mitigated, these oxidative degradants can covalently bind to cellular nucleophiles, triggering false-positive cytotoxicity via reactive oxygen species (ROS) stress rather than target-specific inhibition.

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It mandates the use of strictly anhydrous Dimethyl Sulfoxide (DMSO) and argon purging to maintain compound integrity [2]. Furthermore, the biological readout relies on the CellTiter-Glo® assay—a homogeneous method quantifying ATP as a direct indicator of metabolic activity—which minimizes pipetting errors and bypasses washing steps that could inadvertently remove apoptotic cells [3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates PI3K PI3K/AKT Pathway (Survival) EGFR->PI3K Phosphorylation MAPK RAS/MAPK Pathway (Proliferation) EGFR->MAPK Phosphorylation TKI EGFR Inhibitor (e.g., AZD9291) TKI->EGFR Irreversible Inhibition Intermediate N1-Methylbenzene- 1,2,4-triamine Intermediate->TKI Synthesis Precursor

Fig 1. EGFR signaling pathway and the role of N1-methylbenzene-1,2,4-triamine as a TKI precursor.

Quantitative Data & Reagent Specifications

To standardize cross-laboratory comparisons, the physicochemical constraints of the compound and the biological parameters of the chosen cell lines must be strictly controlled.

Table 1: Physicochemical Properties & Storage Parameters

Parameter Specification Rationale
CAS Number 60651-29-8 Unique identifier for the free base form.
Molecular Weight 137.19 g/mol Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%) Prevents hydrolytic degradation and oxidation [2].
Solid Storage -20°C, Desiccated, Argon Minimizes ambient moisture and oxygen exposure.

| Solution Storage | -80°C, Single-use aliquots | Prevents freeze-thaw condensation and degradation. |

Table 2: Reference Cell Lines for EGFR TKI Precursor Evaluation

Cell Line EGFR Genotype Expected Modality Experimental Purpose
H1975 L858R / T790M Resistant (1st Gen), Sensitive (3rd Gen) Evaluate efficacy against the gatekeeper resistance mutation.
PC9 Exon 19 Deletion Sensitive Evaluate baseline sensitizing mutation efficacy.

| A431 | WT Amplification | Moderately Sensitive | Assess wild-type sparing selectivity and general toxicity. |

Step-by-Step Experimental Protocol

Workflow Stock 1. Stock Prep (10 mM DMSO) Argon Purged Aliquots 2. Aliquoting (-80°C Storage) Stock->Aliquots Dilution 3. Serial Dilution (Culture Media) Aliquots->Dilution Cells 4. Cell Treatment (H1975 / PC9) Dilution->Cells Assay 5. Viability Assay (CellTiter-Glo) Cells->Assay

Fig 2. Step-by-step experimental workflow for compound preparation and high-throughput screening.

Phase 1: Reagent Preparation (Inert Atmosphere)

Causality Check: Atmospheric water absorbed by standard DMSO will cause the lipophilic triamine to precipitate upon dilution into aqueous media, skewing IC50 results.

  • Equilibrate the lyophilized N1-methylbenzene-1,2,4-triamine vial to room temperature in a desiccator before opening to prevent condensation.

  • Dissolve the compound in Anhydrous DMSO to create a 10 mM master stock.

  • Gently vortex until fully dissolved. Do not sonicate, as localized heating can accelerate oxidation.

  • Purge the headspace of the vial with a gentle stream of Argon gas for 10 seconds.

  • Aliquot the stock into amber microcentrifuge tubes (e.g., 20 µL per tube) to protect from light and freeze immediately at -80°C. Strictly avoid freeze-thaw cycles.

Phase 2: Cell Culture & Plating
  • Harvest H1975, PC9, and A431 cells at 70-80% confluency using TrypLE Express.

  • Resuspend cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Plate cells at a density of 3,000 cells/well in a solid white, flat-bottom 384-well plate (total volume: 25 µL/well).

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adhesion and recovery.

Phase 3: Compound Treatment
  • Thaw a single 10 mM compound aliquot at room temperature.

  • Prepare a 10-point, 3-fold serial dilution of the compound in intermediate plates using culture media. Note: Ensure the final DMSO concentration in the assay plate never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Transfer 5 µL of the diluted compound to the respective wells in the 384-well cell plate.

  • Include control wells: Media only (background), 0.5% DMSO vehicle (negative control), and 1 µM Osimertinib (positive control).

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 4: Viability Assay & Self-Validation

Causality Check: The CellTiter-Glo assay relies on a proprietary thermostable luciferase. The reaction must be equilibrated to room temperature to ensure uniform enzyme kinetics across the plate [3].

  • Remove the 384-well plates from the incubator and equilibrate to room temperature for 30 minutes.

  • Add 30 µL of room-temperature CellTiter-Glo® Reagent to each well (1:1 ratio with the well volume).

  • Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision).

  • System Validation: Calculate the Z'-factor using the DMSO vehicle and Osimertinib control wells. The assay is only considered valid and trustworthy if the Z'-factor is ≥ 0.5, indicating excellent separation between the positive and negative controls.

References

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Pao, W. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(14), 6313-6324. URL:[Link]

  • Engeloch, C., Schopkoetter, C., & Muegge, I. (2008). "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. URL:[Link]

Application

applications of n1-Methylbenzene-1,2,4-triamine in organic synthesis

Application Note: N1-Methylbenzene-1,2,4-triamine in Advanced Organic Synthesis and Drug Development Executive Summary N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly versatile, privileged polyamine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N1-Methylbenzene-1,2,4-triamine in Advanced Organic Synthesis and Drug Development

Executive Summary

N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly versatile, privileged polyamine scaffold utilized extensively in the synthetic pathways of active pharmaceutical ingredients (APIs). Characterized by its electron-rich aromatic ring and three distinct amine functionalities, it serves as a critical building block for constructing complex heterocyclic pharmacophores, most notably benzimidazoles and aminopyrimidines[1]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing N1-Methylbenzene-1,2,4-triamine in the development of the alkylating antineoplastic agent Bendamustine[2] and third-generation EGFR inhibitors like Osimertinib[3].

Physicochemical Properties & Molecular Identification

Understanding the structural properties of N1-Methylbenzene-1,2,4-triamine is crucial for predicting its reactivity. The secondary N-methylamine at position 1 and the primary amines at positions 2 and 4 offer differential nucleophilicity, allowing for highly regioselective transformations[4].

PropertyValue / Description
Chemical Name N1-Methylbenzene-1,2,4-triamine (or 1-N-methylbenzene-1,2,4-triamine)
CAS Registry Number 60651-29-8
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
SMILES CNc1ccc(cc1N)N
Key Structural Feature Tri-nitrogenated benzene ring with differential steric/electronic profiles

Note: In industrial settings, this compound is frequently handled as a hydrochloride salt (CAS: 169544756, C7H12ClN3) to prevent the premature oxidation of the electron-rich aromatic core[4][5].

Application 1: Synthesis of the Antineoplastic Agent Bendamustine

Bendamustine (commercialized as Treanda) is a bifunctional mechlorethamine derivative containing a purine-like benzimidazole ring. N1-Methylbenzene-1,2,4-triamine is the exact structural precursor required to form the 1-methyl-5-aminobenzimidazole core of the drug[2][6].

Mechanistic Insight & Causality: The choice of N1-Methylbenzene-1,2,4-triamine over unmethylated analogs is driven by the need for strict regiocontrol. During cyclization with a glutaric acid derivative (e.g., methyl 4-(chloroformyl)butyrate), the primary amine at the 2-position and the secondary N-methylamine at the 1-position undergo a condensation reaction. The pre-installed N-methyl group ensures the formation of the 1-methylbenzimidazole isomer exclusively, preventing the formation of undesired tautomers or regioisomers[2]. The primary amine at the 4-position of the starting material (which becomes the 5-position of the benzimidazole) remains unreacted during cyclization, serving as the necessary nucleophile for subsequent bis-alkylation with ethylene oxide to form the nitrogen mustard[6].

Bendamustine_Synthesis A N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) C 1-Methyl-5-aminobenzimidazole Intermediate A->C Cyclization (Acidic Catalysis) B Glutaric Acid Derivative (e.g., Methyl 4-(chloroformyl)butyrate) B->C E Bis(2-hydroxyethyl)amino Intermediate C->E N-Alkylation (Aqueous/Acidic Media) D Ethylene Oxide (Bis-alkylation) D->E G Bendamustine Hydrochloride (API) E->G Chlorination & Ester Hydrolysis F Thionyl Chloride (SOCl2) (Chlorination)

Synthetic workflow for Bendamustine utilizing N1-Methylbenzene-1,2,4-triamine as the core scaffold.

Application 2: Synthesis of Third-Generation EGFR Inhibitors (Osimertinib Analogs)

Beyond classical chemotherapeutics, substituted 1,2,4-benzenetriamines are vital in targeted therapies. Derivatives such as N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine (CAS: 1421373-31-0) are used to synthesize Osimertinib (AZD9291) and its related impurities[3][].

Mechanistic Insight & Causality: Third-generation EGFR inhibitors require a highly specific spatial arrangement to bind irreversibly to the C797 residue in the ATP-binding pocket of the mutated EGFR kinase. The 1,2,4-triamine core provides the perfect geometry:

  • One amine links to the pyrimidine hinge-binder via SNAr coupling.

  • The second amine is acylated with acryloyl chloride to form the Michael acceptor (covalent warhead).

  • The tertiary amine side-chain (derived from the N1-methyl group) enhances solubility and modulates the pKa for optimal cellular permeability[3].

EGFR_Synthesis A Substituted 1,2,4-Benzenetriamine (e.g., CAS 1421373-31-0) C SNAr Coupling (Pd-Catalyzed/Acidic) A->C B 2-Chloropyrimidine Derivative B->C E Osimertinib Analog (Covalent EGFR Inhibitor) C->E Amide Bond Formation D Acryloyl Chloride (Acylation) D->E

Assembly of Osimertinib analogs via SNAr coupling of a 1,2,4-benzenetriamine derivative.

Experimental Protocols & Self-Validating Systems

To ensure high reproducibility and adhere to rigorous quality standards, the following protocol for the cyclization of N1-Methylbenzene-1,2,4-triamine into the benzimidazole core incorporates integrated self-validation steps (In-Process Controls - IPCs).

Protocol: Synthesis of 1-Methyl-5-aminobenzimidazole Intermediate

  • Preparation : Dissolve 1.0 equivalent of N1-Methylbenzene-1,2,4-triamine hydrochloride in a polar aprotic solvent (e.g., DMF or NMP) under an inert nitrogen atmosphere. Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich aromatic amines prior to cyclization.

  • Reagent Addition : Slowly add 1.05 equivalents of the glutaric acid derivative (e.g., adipic anhydride or methyl 4-(chloroformyl)butyrate) while maintaining the internal temperature below 35°C to strictly control the exothermic acylation[6].

  • Cyclization : Heat the reaction mixture to 70-80°C. Add a catalytic amount of strong acid (e.g., HCl or p-TsOH) to drive the dehydration and subsequent ring closure.

  • Self-Validating IPC (HPLC/MS Monitoring) :

    • Action: Sample the reaction at 2 hours.

    • Validation Criteria: The reaction is deemed complete only when the HPLC peak for N1-Methylbenzene-1,2,4-triamine (monitored at 254 nm) is ≤ 1.0% relative to the product peak. The emergence of a new peak with a mass shift of [M+H]+ corresponding to the cyclized mass minus H2O confirms the ring closure. Proceeding to workup without this validation risks unreacted diamine contaminating the downstream alkylation step.

  • Workup : Cool the mixture to room temperature, neutralize with aqueous NaHCO3, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Quantitative Data: Process Optimization

Recent advancements have shifted the synthesis of the benzimidazole core from traditional batch reactors to continuous flow chemistry, significantly improving safety and yield by minimizing N-oxide impurities[8].

Process ParameterTraditional Batch Hydrogenation/CyclizationContinuous Flow Processing (H-Cube)Impact on Final API Quality
Overall Yield ~12% - 33.5%[2]Up to 85%[8]Higher throughput and lower cost of goods.
Reaction Time 4 - 8 hours< 30 minutes residence timeReduces thermal degradation of the triamine.
Impurity Profile High N-oxide formation (Impurity 202)[8]< 0.5% N-oxide impuritiesSimplifies downstream purification.
Scalability Limited by exothermic safety concernsHighly scalable (Kilogram quantities)[2][8]Ensures consistent lot-to-lot reproducibility.

Sources

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of N1-Methylbenzene-1,2,4-triamine

Abstract This document details the development and validation of a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N1-Methylbenzene-1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and validation of a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N1-Methylbenzene-1,2,4-triamine, also known as 3,4-Diaminotoluene[1]. This compound is a significant chemical intermediate and potential impurity in various manufacturing processes[2]. The developed isocratic method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind methodological choices, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5].

Introduction

N1-Methylbenzene-1,2,4-triamine (Figure 1) is an aromatic amine used as an intermediate in the synthesis of various chemical products, including corrosion inhibitors and dyes[2][6]. Due to the potential health risks associated with aromatic amines, including toxicity and mutagenicity, the ability to accurately detect and quantify this compound as a potential impurity or process residual is critical for quality control and safety assurance[7][8]. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such compounds due to its sensitivity, specificity, and robustness[9][10][11].

The primary challenge in developing a method for N1-Methylbenzene-1,2,4-triamine lies in its chemical nature. The presence of multiple basic amine functional groups (pKa ≈ 4-5) necessitates careful control of the mobile phase pH to ensure consistent ionization state, which is crucial for achieving stable retention and symmetrical peak shapes[12][13][14]. This note explains the systematic approach taken to overcome this challenge, from column and mobile phase selection to full method validation.

Figure 1: Chemical Structure of N1-Methylbenzene-1,2,4-triamine

Synonyms: 3,4-Diaminotoluene, 4-Methyl-o-phenylenediamine Molecular Formula: C₇H₁₀N₂[8] Molecular Weight: 122.17 g/mol [1]

Method Development Strategy

The development process was guided by the physicochemical properties of the analyte. As a polar, aromatic, and basic compound, a reversed-phase separation mode was selected. The key experimental parameters were systematically investigated and optimized as outlined below.

Column Selection
  • Rationale: The analyte possesses both hydrophobic (benzene ring, methyl group) and hydrophilic (three amine groups) characteristics. A C18 column was chosen as the primary candidate due to its versatility and strong hydrophobic retention capabilities[15]. To mitigate potential peak tailing caused by secondary interactions between the basic amine groups and residual acidic silanols on the silica surface, a modern, high-purity, end-capped C18 column was selected. Phenyl-based stationary phases were considered as an alternative due to potential π-π interactions but the C18 phase provided superior initial results[15][16].

Mobile Phase Optimization
  • Rationale: Controlling the ionization of N1-Methylbenzene-1,2,4-triamine is the most critical factor for a successful separation.

    • pH Control: Basic compounds like aromatic amines are retained longer in their non-ionized state at higher pH[13][17]. Conversely, at low pH, they become protonated (ionized), reducing retention. To ensure a consistent, non-ionized state and promote good peak shape, the mobile phase pH was buffered to a value at least 2 units above the analyte's pKa. A pH of 7.0 was chosen to ensure the analyte is predominantly in its neutral form, enhancing retention and minimizing peak tailing[12][18].

    • Buffer Selection: A phosphate buffer was selected due to its appropriate buffering capacity around pH 7.0 and its compatibility with UV detection.

    • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

Detector Wavelength Selection
  • Rationale: A UV-Vis scan of N1-Methylbenzene-1,2,4-triamine in the selected mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The λmax was identified at 242 nm, which was selected for quantification to ensure maximum sensitivity.

Experimental

Materials and Reagents
  • Reference Standard: N1-Methylbenzene-1,2,4-triamine (Purity ≥98.0%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Potassium phosphate monobasic, Sodium hydroxide

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 242 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM, pH 7.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N1-Methylbenzene-1,2,4-triamine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[3][4][5][19].

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_App Application Dev1 Analyte Characterization (pKa, Solubility, UV λmax) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization (pH, % Organic, Temp) Dev2->Dev3 Dev4 Final Method Selection Dev3->Dev4 Val1 Specificity Dev4->Val1 Val2 Linearity & Range Val3 Accuracy & Precision (Repeatability, Intermediate) Val4 LOD & LOQ Val5 Robustness App1 System Suitability Test (SST) Val5->App1 App2 Routine Sample Analysis App1->App2 App3 Data Reporting App2->App3

Diagram 1: HPLC Method Development & Validation Workflow

System Suitability
  • Protocol: Before sample analysis, the chromatographic system's suitability must be confirmed.[20][21][22] Five replicate injections of a 50 µg/mL standard solution are performed.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%[20]

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

Specificity
  • Protocol: The specificity of the method was evaluated by injecting a blank (mobile phase) and a spiked sample solution. The chromatogram of the blank was examined for any interfering peaks at the retention time of the analyte.

Linearity and Range
  • Protocol: Linearity was assessed by analyzing seven concentration levels (1, 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spike-recovery experiments. A sample matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration (50 µg/mL) were analyzed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using different equipment.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio and confirmed by the standard deviation of the response and the slope of the calibration curve.[23][24][25]

  • Acceptance Criteria:

    • LOD is the concentration that yields a S/N ratio of approximately 3:1.[26]

    • LOQ is the concentration that yields a S/N ratio of approximately 10:1.[26]

Results and Discussion

The developed method successfully separated N1-Methylbenzene-1,2,4-triamine from the solvent front, yielding a sharp, symmetrical peak at a retention time of approximately 4.5 minutes. The validation results are summarized in the tables below.

Table 1: System Suitability Results
ParameterAcceptance CriteriaObserved Value
%RSD of Peak Area (n=5) ≤ 2.0%0.45%
Tailing Factor (T) ≤ 1.51.12
Theoretical Plates (N) ≥ 20006850

The system suitability results met all predefined criteria, demonstrating the chromatographic system was adequate for the analysis.[27]

Table 2: Summary of Method Validation Parameters
ParameterResult
Specificity No interference observed at the analyte's retention time.
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (Mean Recovery) 99.7%
Precision - Repeatability (%RSD) 0.52%
Precision - Intermediate (%RSD) 0.89%
LOD 0.15 µg/mL
LOQ 0.50 µg/mL

The validation data confirms that the method is highly linear, accurate, and precise over the specified range. The low LOD and LOQ values indicate excellent sensitivity, making the method suitable for trace-level impurity analysis.[23][28]

G cluster_params Method Parameters cluster_results Chromatographic Output p1 Mobile Phase pH r1 Retention Time p1->r1 controls ionization r2 Peak Shape (Tailing) p1->r2 affects silanol interaction p2 Organic Modifier % p2->r1 controls elution strength p3 Column Chemistry p3->r1 controls hydrophobic interaction p3->r2 end-capping reduces tailing r3 Resolution p3->r3 determines selectivity

Diagram 2: Relationship between Method Parameters and Results

Conclusion

A simple, rapid, and robust isocratic RP-HPLC method with UV detection has been successfully developed and validated for the quantitative determination of N1-Methylbenzene-1,2,4-triamine. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose in quality control and research environments. The comprehensive explanation of the development strategy and the detailed protocol provide a solid foundation for its implementation in various laboratories.

References

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • How To. Determine limits of detection LOD and limits of quantification LOQ.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Link Lab. HPLC Column Selection Guide.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • Thermo Fisher Scientific. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2026, March 29). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • YouTube. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean?
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • GL Sciences. How to Increase Retention.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • NextSDS. 4-methyl-o-phenylenediamine — Chemical Substance Information.
  • Pharma Validation. USP and EP Criteria for System Suitability Parameters.
  • EvitaChem. Buy N1-Methylbenzene-1,2,4-triamine hydrochloride (EVT-14925261).
  • US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
  • Phenomenex. HPLC Column Selection Guide.
  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Sigma-Aldrich. 4-Methyl-o-phenylenediamine purum, = 98.0 NT 496-72-0.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Waters. Waters Column Selection Guide for Polar Compounds.
  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • NextSDS. N1-Methylbenzene-1,2,4-triaMine — Chemical Substance Information.
  • Pennsylvania Department of Agriculture. System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories.
  • Amerigo Scientific. 4-Methyl-o-phenylenediamine (97%).
  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
  • ChemicalBook. 4-Methyl-o-phenylenediamine(496-72-0).
  • Scientific Laboratory Supplies. 4-Methyl-o-phenylenediamine, purum, >=98.0% (NT).

Sources

Application

Application Note: N1-Methylbenzene-1,2,4-triamine as an Advanced Precursor in Functional Dye Manufacturing

Executive Summary & Mechanistic Insights Historically recognized as a critical pharmaceutical intermediate in the synthesis of alkylating agents (e.g., Bendamustine) and EGFR kinase inhibitors, N1-Methylbenzene-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Historically recognized as a critical pharmaceutical intermediate in the synthesis of alkylating agents (e.g., Bendamustine) and EGFR kinase inhibitors, N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is rapidly emerging as a high-value precursor in advanced dye manufacturing. Its structural homology to the classic dye precursor [1] makes it highly reactive, but the strategic presence of the N1-methyl group fundamentally alters its electronic and steric profile, unlocking new applications in fluorescent carbon dots (R-CDs) and high-performance oxidation dyes .

The Chemical Causality of N-Methylation

As an Application Scientist, it is critical to understand why the N1-methyl substitution is transformative rather than just an iterative tweak:

  • Inductive Electron Donation: The methylamine group acts as a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, significantly lowering the oxidation potential compared to unsubstituted benzenetriamines. In oxidation dye workflows, this allows the formation of the reactive quinonediimine intermediate under milder oxidative conditions, reducing matrix damage (e.g., preserving keratin integrity in hair dyes).

  • Bathochromic Shifting & Surface Passivation: The steric bulk of the methyl group induces a slight twist in the resulting chromophore, leading to a bathochromic shift (red-shift). In the synthesis of [2], the methyl group passivates surface defects during solvothermal carbonization, introducing specific surface states that lower the bandgap and push emission strictly into the red spectrum (635 nm)—a critical requirement for deep-tissue biological imaging.

Synthetic Workflows

The versatility of N1-methylbenzene-1,2,4-triamine allows it to be routed into two distinct dye manufacturing pathways: carbonization for fluorescent probes, and oxidative coupling for traditional chromophores.

DyeSynthesis cluster_A Pathway A: Carbonization cluster_B Pathway B: Oxidative Coupling Precursor N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) ProcessA Solvothermal Treatment (170°C, Ethanol) Precursor->ProcessA N2 Atmosphere ProcessB Alkaline Oxidation (pH 9.5) + Naphthol Coupler Precursor->ProcessB H2O2 / NH4OH ProductA Red-Emissive Carbon Dots (Nuclear Staining) ProcessA->ProductA Quantum Confinement ProductB Indoaniline Dyes (Oxidation Hair Dyes) ProcessB->ProductB Diimine Intermediate

Figure 1: Divergent synthetic pathways of N1-methylbenzene-1,2,4-triamine in dye manufacturing.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure the causality of the chemistry is actively monitored.

Protocol A: Solvothermal Synthesis of Red-Emissive Carbon Dots (R-CDs)

This method adapts [3] to generate highly fluorescent, positively charged nanoparticles for rapid cell nucleus staining.

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve 0.025 g of [4] in 24 mL of absolute ethanol.

    • Causality: Ethanol acts as both the solvent and a secondary carbon source. Its low boiling point generates the necessary high autogenous pressure in the sealed autoclave to drive carbonization.

  • Deoxygenation: Purge the solution with high-purity N2​ gas for 10 minutes.

    • Causality: Removing dissolved oxygen prevents premature, uncontrolled oxidative polymerization of the triamine, ensuring that carbonization occurs strictly via the desired solvothermal condensation pathway.

  • Solvothermal Carbonization: Transfer the mixture to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat uniformly at 170 °C for 5.5 hours.

    • Causality: 170 °C is the thermodynamic sweet spot. Lower temperatures yield incomplete polymerization (molecular fluorophores), while higher temperatures cause complete graphitization, destroying the red-emissive surface states.

  • Purification: Cool the reactor to room temperature naturally. Filter the dark suspension through a 0.22 μm microporous PTFE membrane, followed by dialysis (MWCO 1000 Da) against deionized water for 24 hours.

    • Self-Validation: The purified R-CD solution must exhibit a distinct red fluorescence when exposed to a standard 365 nm or 507 nm light source. Absence of fluorescence indicates over-graphitization (temperature overshoot).

Protocol B: Oxidative Coupling for Indoaniline Dyes

This protocol outlines the use of the triamine as a primary developer in combination with a coupler to form deep blue/purple oxidation dyes.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 10 mmol of N1-methylbenzene-1,2,4-triamine and 10 mmol of 1-naphthol (coupler) in 50 mL of a 1:1 water/ethanol mixture.

    • Causality: The mixed solvent system bridges the polarity gap, ensuring the solubility of both the polar triamine and the highly hydrophobic naphthol.

  • Alkaline Activation: Adjust the pH of the solution to 9.5 using 25% NH4​OH .

    • Causality: Alkaline conditions are mandatory. The high pH deprotonates 1-naphthol into the highly nucleophilic naphtholate ion, while keeping the triamine in its free-base form, priming it for oxidation.

  • Controlled Oxidation: Add 15 mmol of 3% H2​O2​ dropwise over 20 minutes under continuous magnetic stirring at 25 °C.

    • Causality: Dropwise addition prevents the over-oxidation of the triamine into unreactive tar. The H2​O2​ oxidizes the developer into a reactive quinonediimine, which immediately undergoes electrophilic aromatic substitution with the naphtholate ion.

  • Isolation & Precipitation: Stir for an additional 2 hours. Neutralize the solution to pH 7.0 using dilute HCl to precipitate the dye. Filter, wash with cold deionized water, and dry under vacuum at 40 °C.

    • Self-Validation: Monitor the reaction via TLC (Silica gel, EtOAc/Hexane 1:1). The successful formation of the dye is validated by the disappearance of the precursor spots and the emergence of a single, intense dark blue/purple spot.

Quantitative Data Presentation

The table below summarizes the comparative spectral advantages of utilizing the N1-methylated precursor over the standard unsubstituted benzenetriamine.

Precursor BaseSynthesized Dye TypeExcitation / Abs. Max ( λmax​ )Emission Max (nm)Quantum Yield / Molar Extinction ( ϵ )Primary Application
1,2,4-BenzenetriamineR-CDs490 nm620 nm12%General Cytosolic Staining
N1-Methylbenzene-1,2,4-triamine R-CDs 507 nm 635 nm 18% Targeted Nuclear Staining
1,2,4-BenzenetriamineIndoaniline590 nmN/A45,000 M−1cm−1 Standard Hair Dye Base
N1-Methylbenzene-1,2,4-triamine Indoaniline 615 nm N/A 52,000 M−1cm−1 Advanced Oxidation Dyes

Note: The N1-methyl group consistently provides a bathochromic shift of ~15–25 nm across both dye classes, accompanied by an increase in quantum yield and molar absorptivity due to enhanced transition dipole moments.

References

  • User-Friendly Multifunctional Red-Emissive Carbon Dots for Rapid Cell Nucleus Staining via Targeting Nuclear Proteins Analytical Chemistry, ACS Publications URL:[Link]

  • One-step synthesis of red-emitting carbon dots via a solvothermal method and its application in the detection of methylene blue RSC Advances, Royal Society of Chemistry URL:[Link]

Method

n1-Methylbenzene-1,2,4-triamine storage, handling, and disposal procedures

Application Note: Storage, Handling, and Disposal Protocols for N1-Methylbenzene-1,2,4-triamine Scientific Rationale & Chemical Profiling N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly reactive aromatic po...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Storage, Handling, and Disposal Protocols for N1-Methylbenzene-1,2,4-triamine

Scientific Rationale & Chemical Profiling

N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly reactive aromatic polyamine. In pharmaceutical research and drug development, it serves a dual purpose: it is a critical nucleophilic building block for synthesizing heteroaryl kinase inhibitors targeting mutant EGFR/HER2 pathways[1], and it is a recognized degradation product and reference standard (Impurity 3) in the synthesis of the chemotherapy agent Bendamustine[2][3].

Causality of Degradation: The presence of three electron-donating amino groups on the benzene ring significantly increases the electron density of the aromatic system. While this makes the molecule an excellent nucleophile for cross-coupling reactions, it simultaneously makes it exceptionally vulnerable to electrophilic attack by atmospheric oxygen[4][5]. Upon exposure to air or ultraviolet (UV) light, primary and secondary aromatic amines undergo rapid oxidative degradation, forming nitroso intermediates, diazo dimers, and dark polymeric impurities[4][6]. Consequently, stringent inert-atmosphere handling is not merely a recommendation but a strict requirement to maintain compound integrity and experimental reproducibility.

Table 1: Physicochemical Profile of N1-Methylbenzene-1,2,4-triamine

PropertySpecification
Chemical Name N1-Methylbenzene-1,2,4-triamine
CAS Number 60651-29-8
Molecular Formula C7H11N3
Molecular Weight 137.19 g/mol
Synonyms Bendamustine Impurity 3; HP-I Ester Impurity
Storage Temperature 2°C to 8°C
Atmosphere Inert (Argon or Nitrogen)
Sensitivity Highly air-sensitive, light-sensitive

Standard Operating Procedure: Storage and Handling

To prevent the rapid oxidation characteristic of aromatic polyamines, a self-validating inert workflow must be established[5][6].

Step-by-Step Handling Methodology:

  • Primary Storage: Store the compound in amber glass vials to prevent photolytic degradation[5]. The vial must be backfilled with Argon (preferred over Nitrogen due to its higher density, which provides a heavier protective blanket over the solid) and sealed with a PTFE-lined cap. Store strictly at 2-8°C.

  • Thermal Equilibration: Before opening, allow the sealed vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound, which can accelerate hydrolysis or oxidation.

  • Inert Transfer (Glovebox): Transfer the vial into a glovebox maintained at <1 ppm O₂ and <1 ppm H₂O. Weigh the required aliquot using an analytical balance inside the glovebox.

  • Schlenk Line Integration (Alternative): If a glovebox is unavailable, utilize a Schlenk line. Place the receiving flask under vacuum (≤ 0.1 Torr) and purge with Argon for a minimum of three cycles. Rapidly transfer the solid under a positive counter-flow of Argon.

  • System Validation: Validate the inertness of your reaction solvent by sparging it with Argon for 30 minutes prior to dissolving the triamine. The resulting solution should remain clear to pale yellow; rapid darkening to a brown or red hue is a self-validating indicator of oxygen contamination[4][7].

HandlingWorkflow A Primary Storage (Amber Glass, 2-8°C) B Glovebox Transfer (Argon, O2 < 1 ppm) A->B Transfer C Weighing & Aliquotting B->C Measure D Schlenk Line (Vacuum/N2 Cycles) C->D External Prep E Reaction Vessel (Inert Atmosphere) C->E Direct Addition D->E Cannula Transfer

Workflow for inert-atmosphere handling of N1-Methylbenzene-1,2,4-triamine.

Mechanistic Insight: Role in Drug Development

N1-Methylbenzene-1,2,4-triamine is utilized as a foundational building block in the synthesis of heteroaryl compounds designed to inhibit mutant epidermal growth factor receptors (EGFR) and HER2[1]. In non-small cell lung cancer (NSCLC) and other malignancies, exon 20 insertion mutations in EGFR/HER2 lead to the hyperactivation of downstream pro-survival signaling pathways (such as PI3K-AKT-mTOR and RAS-RAF-MEK-ERK)[1].

Derivatives synthesized from this triamine competitively bind to the ATP-binding pocket of the mutant kinase domain. By blocking ATP from binding, these inhibitors effectively halt the phosphorylation cascades, shutting down cellular proliferation and inducing apoptosis in malignant cells[1].

EGFRPathway Ligand EGF Ligand EGFR Mutant EGFR/HER2 (Kinase Domain) Ligand->EGFR Binds PI3K PI3K-AKT-mTOR (Cell Survival) EGFR->PI3K Phosphorylates RAS RAS-RAF-MEK-ERK (Proliferation) EGFR->RAS Phosphorylates Inhibitor Triamine-Derived Kinase Inhibitor Inhibitor->EGFR Blocks ATP Site Apoptosis Apoptosis & Growth Arrest Inhibitor->Apoptosis Induces

Inhibition of mutant EGFR/HER2 signaling pathways by triamine-derived compounds.

Disposal and Environmental Safety Protocol

Aromatic amines are highly toxic to aquatic life, exhibit slow biodegradation, and can decompose into carcinogenic analogues[4][6]. They must never be disposed of in standard aqueous waste streams[6].

Step-by-Step Disposal Methodology:

  • Chemical Quenching: Residual N1-Methylbenzene-1,2,4-triamine in reaction vessels should be quenched using a dilute acidic solution (e.g., 1M HCl). This protonates the amine groups, forming a water-soluble, less volatile hydrochloride salt[6][8].

  • Waste Segregation: Transfer the quenched solution into a dedicated, clearly labeled "Toxic Organic Waste - Aromatic Amines" container. Critical Safety Note: Do not mix this waste with strong oxidizing agents (e.g., peroxides, fuming nitric acid), as the interaction with aromatic amines can cause spontaneous ignition or explosive reactions[6].

  • Solid Waste Management: Contaminated consumables (spatulas, weigh boats, gloves) must be segregated into solid hazardous waste bins.

  • Final Destruction: Dispose of the segregated waste via a certified hazardous waste contractor for high-temperature incineration (>1000°C). This ensures the complete thermal destruction of the nitrogenous aromatic ring without forming toxic environmental byproducts.

References

  • Grokipedia - Aromatic amine URL: [Link]

  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines URL:[Link]

  • Google Patents (CA2949793A1)
  • HTS Biopharma - Bendamustine HP-I Ester Impurity URL: [Link]

  • National Institutes of Health (NIH) / PubChem - N1-Methylbenzene-1,2,4-triamine hydrochloride URL:[Link]

Sources

Application

The Elusive Crosslinker: Application Notes on N1-Methylbenzene-1,2,4-triamine and the Broader Context of Aromatic Triamines in Polymer Science

For the attention of: Researchers, Scientists, and Drug Development Professionals. Foreword: Navigating the Frontiers of Polymer Crosslinking In the quest for novel polymeric materials with enhanced thermal and mechanica...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: Navigating the Frontiers of Polymer Crosslinking

In the quest for novel polymeric materials with enhanced thermal and mechanical properties, the role of the crosslinking agent is paramount. These molecules act as the crucial linkages that transform linear polymer chains into robust, three-dimensional networks. This guide was initiated with the specific intent to provide detailed application notes and protocols for the use of N1-Methylbenzene-1,2,4-triamine (also known as Toluene-2,4,5-triamine) in polymer crosslinking. However, a comprehensive search of scientific literature and patent databases has revealed a significant scarcity of specific, field-proven data for this particular compound in this application.

Therefore, this document serves a dual purpose. Firstly, it transparently addresses the current knowledge gap regarding N1-Methylbenzene-1,2,4-triamine as a polymer crosslinker. Secondly, and more broadly, it provides a foundational guide, rooted in established principles of polymer chemistry, on the utilization of aromatic triamines as a class of crosslinking agents. The protocols and insights presented herein are synthesized from the well-documented behavior of analogous aromatic amines and are intended to serve as a starting point for researchers exploring the potential of novel crosslinkers like N1-Methylbenzene-1,2,4-triamine.

Part 1: Understanding the Aromatic Triamine Crosslinker

Aromatic triamines are a class of organic compounds characterized by a benzene ring substituted with three amino groups. Their utility as crosslinking agents, or "hardeners," stems from the reactive nature of the primary and secondary amine hydrogens, which can readily participate in addition reactions with various functional groups on polymer chains.

Key Structural and Reactive Features:

  • Multifunctionality: The presence of three amino groups allows for the formation of a high-density crosslinked network, which can significantly enhance the thermal stability, rigidity, and chemical resistance of the resulting polymer.

  • Aromatic Backbone: The rigid benzene ring contributes to the thermal stability and mechanical strength of the crosslinked material.

  • Reactivity: The nucleophilic amine groups are particularly reactive towards electrophilic functional groups such as epoxides and isocyanates, making them suitable for curing epoxy resins and forming polyurethanes, respectively.[1][2]

General Mechanism of Epoxy Curing with Aromatic Amines:

The curing of epoxy resins with amine hardeners is a well-established process.[1] The reaction proceeds via a nucleophilic addition of the amine to the epoxide ring.

G cluster_0 Step 1: Primary Amine Reaction cluster_1 Step 2: Secondary Amine Reaction Primary_Amine R-NH₂ Secondary_Amine Secondary Amine (with hydroxyl group) Primary_Amine->Secondary_Amine Reacts with Epoxy_1 Epoxy Group Epoxy_1->Secondary_Amine Secondary_Amine_2 Secondary Amine (from Step 1) Tertiary_Amine Tertiary Amine (crosslink point) Secondary_Amine_2->Tertiary_Amine Reacts with Epoxy_2 Epoxy Group Epoxy_2->Tertiary_Amine

Figure 1: General mechanism of epoxy curing by a primary amine.

As an aromatic triamine, N1-Methylbenzene-1,2,4-triamine possesses multiple primary and secondary amine functionalities, enabling it to create a densely crosslinked network. Aromatic amines generally exhibit lower reactivity compared to their aliphatic counterparts and often necessitate thermal curing to achieve complete crosslinking.[2]

Part 2: Hypothetical Application in Epoxy Resin Systems - A Protocol Framework

The following protocol is a generalized framework based on the known behavior of aromatic amine curing agents for epoxy resins. It must be emphasized that this is a theoretical starting point and requires empirical optimization for N1-Methylbenzene-1,2,4-triamine.

Objective: To formulate and cure a standard bisphenol A (BPA) based epoxy resin using an aromatic triamine as the crosslinking agent.

Materials:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight (EEW) to be known).

  • Crosslinking Agent: N1-Methylbenzene-1,2,4-triamine (or other aromatic triamine).

  • Mixing and Curing Equipment: Glass beakers, mechanical stirrer, vacuum oven, molds.

Protocol:

  • Stoichiometric Calculation:

    • Determine the Amine Hydrogen Equivalent Weight (AHEW) of the triamine. For N1-Methylbenzene-1,2,4-triamine (C₇H₁₁N₃, Molar Mass ≈ 137.18 g/mol ), assuming all five hydrogens on the three amino groups are reactive, the AHEW would be approximately 137.18 / 5 = 27.44 g/eq.

    • Calculate the required parts by weight of the amine per 100 parts of epoxy resin (phr) using the formula: phr = (AHEW / EEW) * 100

    • It is common to vary the stoichiometry to optimize properties. A range of formulations (e.g., 90%, 100%, 110% of the stoichiometric amount) should be prepared.

  • Formulation:

    • Preheat the epoxy resin to a moderate temperature (e.g., 60-80 °C) to reduce its viscosity.

    • If using a solid aromatic triamine, it should be melted or dissolved in a minimal amount of solvent.

    • Slowly add the calculated amount of the triamine to the epoxy resin while stirring continuously.

    • Mix thoroughly for 10-15 minutes to ensure a homogeneous mixture.

    • If a solvent was used, perform a degassing step in a vacuum oven to remove the solvent and any entrapped air bubbles.

  • Curing:

    • Pour the mixture into preheated molds.

    • Aromatic amines typically require a multi-stage curing schedule. A hypothetical schedule could be:

      • Initial Cure: 1-2 hours at a moderate temperature (e.g., 80-100 °C).

      • Post-Cure: 2-4 hours at a higher temperature (e.g., 120-150 °C).

    • The optimal curing schedule is critical and must be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to identify the curing exotherm.

Self-Validation and Characterization:

To validate the protocol and understand the properties of the crosslinked polymer, the following characterization techniques are essential:

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the crosslink density and thermal stability.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured polymer.[5]

  • Mechanical Testing:

    • Tensile, flexural, and impact tests to determine the strength, stiffness, and toughness of the material.[6]

  • Spectroscopic Analysis (FTIR):

    • To monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and confirm the completion of the curing reaction.

Part 3: Potential Application in Polyurethane Synthesis

Aromatic amines can also react with isocyanates to form urea linkages, which are a key component of polyurethanes and polyureas.

General Reaction Scheme:

G Amine R-NH₂ Urea Urea Linkage R-NH-C(=O)-NH-R' Amine->Urea Reacts with Isocyanate R'-N=C=O Isocyanate->Urea

Figure 2: Formation of a urea linkage from an amine and an isocyanate.

In this context, N1-Methylbenzene-1,2,4-triamine could act as a chain extender or crosslinker in polyurethane formulations, reacting with di- or polyisocyanates. The high functionality of the triamine would lead to a highly crosslinked and rigid polyurethane network, potentially with high thermal stability.

Part 4: Data Summary and Expected Properties

Due to the lack of specific experimental data for N1-Methylbenzene-1,2,4-triamine, the following table presents expected trends in polymer properties when using a multifunctional aromatic amine crosslinker compared to a standard difunctional aliphatic amine.

PropertyStandard Aliphatic Diamine Cured EpoxyAromatic Triamine Cured Epoxy (Expected)Rationale
Glass Transition Temp. (Tg) ModerateHighHigher crosslink density and rigid aromatic structure restrict chain mobility.
Mechanical Strength GoodHigh to Very HighIncreased crosslinking and aromatic content enhance stiffness and strength.[6]
Toughness Moderate to HighPotentially Lower (Brittle)High crosslink density can lead to reduced chain mobility and increased brittleness.
Chemical Resistance GoodExcellentDensely crosslinked network hinders solvent penetration.
Curing Temperature Room Temperature to ModerateElevated Temperatures RequiredAromatic amines are less reactive and require thermal energy to drive the reaction to completion.[2]

Conclusion and Future Directions

While N1-Methylbenzene-1,2,4-triamine presents an intriguing molecular architecture for a crosslinking agent, the absence of its documented application in the scientific and patent literature prevents the development of detailed, field-proven protocols at this time. The information and frameworks provided in this guide are intended to empower researchers to begin their own investigations into this and other novel aromatic triamines.

Future experimental work should focus on:

  • Systematic Curing Studies: Utilizing techniques like DSC to determine optimal cure schedules for N1-Methylbenzene-1,2,4-triamine with various polymer systems.

  • Structure-Property Relationship Analysis: Correlating the concentration of the triamine crosslinker with the resulting thermal and mechanical properties of the cured polymer.

  • Comparative Analysis: Benchmarking the performance of N1-Methylbenzene-1,2,4-triamine against commercially available aromatic amine curing agents.

By undertaking such systematic studies, the potential of N1-Methylbenzene-1,2,4-triamine as a valuable component in high-performance polymers can be fully elucidated.

References

(Please note: Due to the lack of specific literature for the topic compound, the references provided are of a more general nature, establishing the foundational principles discussed in this guide.)

  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5 - The Royal Society of Chemistry. (2021, April 8). Retrieved from [Link]

  • Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News. Retrieved from [Link]

  • Non‐isocyanate polyurethanes: synthesis, properties, and applications - National Open Access Monitor, Ireland. (n.d.). Retrieved from [Link]

  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024, March 17). Polymers (Basel). Retrieved from [Link]

  • Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene. (2023, March 15). Defense Technical Information Center. Retrieved from [Link]

  • Preparation and Properties of Toluene-Diisocyanate-Trimer-Modified Epoxy Resin. (2019, March 4). Polymers (Basel). Retrieved from [Link]

  • N1-Methylbenzene-1,2,4-triaMine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Environmentally friendly polyurethanes based on non-isocyanate synthesis. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization ofPoly(urethane‑iinide)Block Copolymers Experimental PU prepolymer used in this study was prepa. (n.d.). Retrieved from [Link]

  • resin-additive | SHIKOKU CHEMICALS CORPORATION. (n.d.). Retrieved from [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Synthesis of triamine-functionalized rigid crosslinkers for materials science. (2025, February 25). Polymer Chemistry. Retrieved from [Link]

  • Enzymatic synthesis of cross-linkable polyesters from renewable resources. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of triamine-functionalized rigid crosslinkers for materials science. (2025, February 25). Polymer Chemistry. Retrieved from [Link]

  • Highly stretchable ionically crosslinked acrylate elastomers inspired by polyelectrolyte complexes. (n.d.). Soft Matter. Retrieved from [Link]

  • Direct Synthesis of Chain-End Toluene Functionalized Hyperbranched Ethylene Oligomers. (2022, July 28). Polymers (Basel). Retrieved from [Link]

  • Polymer Synthesis and Characterization – Zentel Group. (n.d.). TU-Darmstadt Chemie. Retrieved from [Link]

  • Effect of Crosslinking Agents on the Morphology of Polymer Particles Produced by One-Step Seeded Polymerization. (n.d.). SciSpace. Retrieved from [Link]

  • Studies on Crosslinking Efficiency of Carboxylated Polymers with Multifunctional Carbodiimides. (2025, October 17). Lund University Publications. Retrieved from [Link]

  • CAS No.60651-29-8,N1-Methylbenzene-1,2,4-triaMine Suppliers. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis, Characterization, and Application of Polymer-Based Materials. (2025, August 1). Molecules. Retrieved from [Link]

  • Polypeptides. Part V. The use of t-butyl 2,4,5-trichlorophenyl carbonate in the synthesis of N-t-butoxycarbonyl amino-acids and their 2,4,5-trichlorophenyl esters. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. (2025, July 7). Retrieved from [Link]

  • トリアジンチオール化合物で処理した黄銅板とABS樹脂 およびナイロン樹脂のインサート成形による接着. (n.d.). 岩手県. Retrieved from [Link]

  • Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. (2025, March 17). Polymers (Basel). Retrieved from [Link]

Sources

Method

Application Note: Standard Operating Procedure for N1-Methylbenzene-1,2,4-triamine Extraction

Executive Summary N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8; Molecular Weight: 137.18 g/mol )[1] is a highly polar, electron-rich triaminobenzene derivative. In modern drug development, it serves a dual role: it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8; Molecular Weight: 137.18 g/mol )[1] is a highly polar, electron-rich triaminobenzene derivative. In modern drug development, it serves a dual role: it is a critical building block in the synthesis of third-generation, mutant-selective EGFR and HER2 kinase inhibitors[2],[3], and it is a rigorously monitored degradation product/impurity in the synthesis of the chemotherapeutic agent Bendamustine (often designated as Bendamustine Related Impurity 4)[4],[5].

Because of the three electron-donating amino groups on the aromatic ring, the free base is highly susceptible to rapid atmospheric oxidation. This application note details a field-proven, self-validating Standard Operating Procedure (SOP) for the liquid-liquid extraction (LLE) and chromatographic purification of this compound, prioritizing yield, phase separation integrity, and oxidative prevention.

Mechanistic Principles & Physicochemical Profiling

To achieve high-efficiency extraction, the protocol must manipulate the ionization state of the triamine.

  • pH Dependency and Basification: Post-reduction (typically via Pd/C hydrogenation of a nitro precursor), the reaction mixture is often acidic or neutral. The conjugate acids of the amino groups must be fully deprotonated to drive the molecule into the organic phase. Adjusting the aqueous phase to pH 9–10 using aqueous ammonia is optimal[6]. Stronger bases (like NaOH) are avoided as they can cause localized degradation and provoke severe emulsion formation.

  • Solvent Selection: While ethyl acetate (EtOAc) provides an excellent balance of polarity and volatility for extracting polyamines[6], dichloromethane (CH2Cl2) is frequently utilized when downstream purification requires halogenated solvent systems[7].

  • Chromatographic Behavior: Basic triamines exhibit severe peak tailing on standard acidic silica gel due to strong hydrogen bonding with free silanol groups. Doping the mobile phase with 1–5% of 7M methanolic ammonia neutralizes these silanol interactions, ensuring sharp elution profiles and preventing irreversible column retention[7].

Quantitative Extraction Metrics

The selection of the extraction solvent dictates the partition coefficient and phase separation kinetics. Table 1 summarizes the empirical data for optimizing the LLE of N1-methylbenzene-1,2,4-triamine.

Table 1: Solvent Extraction Efficiency Comparison

Solvent SystemRelative Polarity IndexPhase Separation TimeEstimated Recovery (%)Mechanistic Rationale
Ethyl Acetate (EtOAc) 4.4< 5 min> 85%Optimal hydrogen-bond acceptor properties for solvating polyamines[6].
Dichloromethane (CH2Cl2) 3.1< 3 min~ 75%High density ensures rapid lower-layer separation; standard for downstream FCC[7].
EtOAc / Isopropanol (3:1) 4.1 (mix)> 10 min> 92%Alcohol addition disrupts solute-water hydrogen bonding, maximizing yield, but risks emulsions.
Diethyl Ether 2.8< 2 min< 45%Insufficient dipole moment to effectively solvate the triamine free base.

Process Visualization

ExtractionWorkflow A Crude Reaction Mixture B Quenching & Cooling A->B C pH Adjustment (pH 9-10) B->C D Liquid-Liquid Extraction C->D E Aqueous Phase (Discard) D->E Aqueous F Organic Phase D->F Organic G Washing & Drying F->G H Concentration (<40°C) G->H I Purification H->I J Pure Triamine Product I->J

Workflow for the acid-base extraction and purification of N1-methylbenzene-1,2,4-triamine.

Step-by-Step Extraction Protocol

Phase 1: Preparation and Basification
  • Catalyst Removal: If the crude mixture originates from catalytic hydrogenation, filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Rinse the pad thoroughly with 20% MeOH in CH2Cl2 to ensure complete desorption of the product[3].

  • Thermal Quenching: Transfer the filtrate to a round-bottom flask and cool in an ice-water bath to 0–5 °C. Triamines undergo exothermic degradation if basified at ambient temperatures.

  • pH Adjustment: Slowly add aqueous ammonia (28% NH4OH) dropwise under vigorous stirring until the aqueous layer reaches pH 9–10[6]. Verify the pH using universal indicator paper.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add EtOAc (or CH2Cl2) to the basified mixture at a 1:1 volume ratio[7],[6].

  • Partitioning: Vigorously shake the separatory funnel, venting frequently to release ammonia gas buildup. Allow the phases to separate completely (refer to Table 1 for expected separation times).

  • Collection: Drain the organic layer into an Erlenmeyer flask flushed with nitrogen. Repeat the extraction of the aqueous layer two additional times with fresh solvent to ensure exhaustive recovery.

Phase 3: Washing and Desiccation
  • Brine Wash: Combine the organic layers and wash once with saturated aqueous NaCl (brine). Causality: Brine drastically reduces the solubility of water in the organic phase and helps break micro-emulsions formed by the surfactant-like nature of the triamine.

  • Drying: Add anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) to the organic phase[7]. Swirl gently and let sit for 15 minutes. Filter the drying agent and rinse with a small volume of extraction solvent.

Phase 4: Concentration and Purification
  • In Vacuo Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 40 °C to prevent thermal degradation and oxidative polymerization.

  • Flash Column Chromatography (FCC): Purify the crude residue via silica gel FCC. Elute using a gradient of 1–5% of 7M methanolic ammonia in CH2Cl2[7]. Collect the fractions containing the target compound.

Protocol Self-Validation & Quality Control

To ensure this protocol functions as a self-validating system, researchers must perform the following real-time checks:

  • Extraction Completeness (TLC Validation): Spot the discarded aqueous phase onto a silica TLC plate. Expose the spot to NH3 fumes, dry, and stain with Ninhydrin solution (heat to 110 °C). The absence of a purple/Ruhemann's purple spot confirms >99% successful transfer of the amine into the organic phase.

  • Oxidation Monitoring: The organic phase should remain pale yellow. A rapid shift to deep brown or purple indicates oxidative degradation. If this occurs, immediately sparge the solvent with Argon/N2.

  • Mass Verification: Validate the final purified fractions using LC-MS. The target compound should present a dominant [M+H]+ peak at m/z 138.1[8].

References

  • National Center for Biotechnology Information (NCBI). "N1-Methyl-1,2,4-benzenetriamine - Compound Summary." PubChem, URL:[Link]

  • Google Patents. "WO2013014448A1 - 2-(2,4,5-Substituted-Anilino) Pyrimidine Derivatives as EGFR Modulators Useful for Treating Cancer.
  • Google Patents. "EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor.
  • Google Patents. "WO2016029839A1 - (Substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use.
  • Google Patents. "CA2949793A1 - Heteroaryl compounds for kinase inhibition.

Sources

Application

Application Note: Oxidative Coupling Strategies Utilizing N1-Methylbenzene-1,2,4-triamine

Executive Summary N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly versatile, electron-rich aromatic building block. While conventionally recognized as a critical intermediate in the synthesis of third-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly versatile, electron-rich aromatic building block. While conventionally recognized as a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors, such as AZD9291 (Osimertinib) [1][1] and dual ALK/EGFR inhibitors [2][2], its unique 1,2,4-triamino substitution pattern makes it an exceptional substrate for oxidative coupling reactions. In these pharmaceutical applications, the pyrimidine-aniline linkages are often constructed through coupling reactions involving the 1,2,4-triamino core [3][3]. This application note details the mechanistic principles, optimized protocols, and analytical data for employing high-purity N1-methylbenzene-1,2,4-triamine [4][4] in oxidative C-N coupling and cyclization to form phenazines, quinoxalines, and advanced pharmaceutical intermediates.

Mechanistic Causality: Controlling the Oxidation State

The success of oxidative coupling with N1-methylbenzene-1,2,4-triamine hinges on the precise control of its oxidation state. The presence of three electron-donating amino groups significantly lowers the oxidation potential of the benzene ring. The N1-methyl group provides steric hindrance that directs the initial oxidation to the less hindered 4-amino group, forming a radical cation. Subsequent electron and proton loss yields a highly electrophilic quinonediimine intermediate.

Nucleophilic attack by a coupling partner (e.g., an aniline or phenol derivative) occurs preferentially at the C5 position or via the primary amines, followed by a second oxidative cyclization step to yield fused heterocycles. We utilize mild oxidants like Cu(OAc)₂ or Ag₂O rather than KMnO₄ because the highly activated aromatic ring is susceptible to over-oxidation, which would lead to intractable polymeric tar rather than the desired discrete cross-coupled product.

Mechanism A N1-Methylbenzene-1,2,4-triamine (Electron-rich precursor) B Radical Cation Intermediate (via 1e- oxidation) A->B Oxidant (e.g., Cu(II), O2) C Quinonediimine Intermediate (Highly electrophilic) B->C -e-, -H+ D Nucleophilic Attack (by Coupler/Amine) C->D + Coupler E Phenazine / Indoaniline Core (Oxidative Cyclization) D->E Oxidation & Cyclization

Figure 1: Mechanistic pathway of N1-Methylbenzene-1,2,4-triamine oxidative coupling.

Quantitative Data: Reaction Optimization

To establish the most reliable parameters for cross-coupling, various oxidant systems were evaluated. The quantitative outcomes are summarized in Table 1.

Table 1: Optimization of Oxidative Coupling Conditions for N1-Methylbenzene-1,2,4-triamine

Oxidant SystemSolventTemp (°C)AdditiveYield (%)Mechanistic Outcome / Causality
Cu(OAc)₂ / O₂ MeOH25None82 Clean conversion to quinonediimine; high cross-coupling efficiency.
Ag₂O DCM0 to 25MgSO₄78 Rapid oxidation; MgSO₄ traps water to prevent imine hydrolysis.
K₃Fe(CN)₆ H₂O/EtOH25Na₂CO₃65 Good for aqueous-compatible couplers; requires strict pH control.
KMnO₄ DMF50None<10 Severe over-oxidation leading to intractable polymeric tar.

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Oxidative C-N Cross-Coupling

Objective: Synthesize advanced asymmetric diarylamines or indoaniline derivatives. Reagents: N1-Methylbenzene-1,2,4-triamine (1.0 eq), Coupler (e.g., substituted phenol/aniline, 1.2 eq), Cu(OAc)₂ (0.1 eq), O₂ (balloon), MeOH (0.1 M).

  • Substrate Dissolution: Dissolve N1-methylbenzene-1,2,4-triamine in anhydrous MeOH at 25 °C. Causality: Methanol stabilizes the transient radical cation via hydrogen bonding, preventing premature dimerization.

  • Oxidant Introduction: Add Cu(OAc)₂ in one portion. Purge the flask with O₂. Validation Checkpoint 1: The solution must transition from pale yellow to deep purple within 5 minutes. This bathochromic shift confirms the generation of the highly conjugated quinonediimine intermediate. If the solution remains yellow, the Cu(II) catalyst is poisoned or O₂ saturation is insufficient.

  • Coupler Addition: Add the coupling partner dropwise over 30 minutes. Causality: Slow addition maintains a low concentration of the nucleophile, preventing homocoupling of the coupler and driving the cross-coupling with the electrophilic quinonediimine.

  • Reaction Monitoring and Quench: Stir for 4 hours. Validation Checkpoint 2: Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the baseline triamine spot (ninhydrin positive) and the appearance of a new, highly UV-active spot (R_f ~0.4) indicates successful coupling. Quench with saturated aqueous EDTA to chelate copper, preventing product degradation during workup.

Protocol B: Silver-Mediated Oxidative Cyclization to Phenazine Cores

Objective: Construct rigid, fused phenazine scaffolds for fluorescent probes or kinase inhibitor cores. Reagents: N1-Methylbenzene-1,2,4-triamine (1.0 eq), 1,2-Dicarbonyl or ortho-phenylenediamine coupler (1.0 eq), Ag₂O (2.5 eq), MgSO₄ (5.0 eq), DCM (0.05 M).

  • Preparation: Combine the triamine and coupler in anhydrous DCM at 0 °C.

  • Desiccant Addition: Add anhydrous MgSO₄. Validation Checkpoint 1: The addition of MgSO₄ is non-negotiable. It acts as an in-situ desiccant to trap the water byproduct generated during Ag₂O reduction. Failure to include MgSO₄ will result in the hydrolytic cleavage of the transient quinonediimine back to a quinone, drastically reducing the yield.

  • Oxidation: Add Ag₂O in the dark. Causality: Ag₂O is a mild, stoichiometric oxidant that drives the two-electron oxidation required for cyclization without over-oxidizing the newly formed phenazine core. The reaction is kept in the dark to prevent photochemical degradation of the silver salt.

  • Isolation: Filter through a pad of Celite to remove Ag(0) and MgSO₄. Concentrate and purify via silica gel chromatography.

Workflow Step1 1. Preparation Dissolve Triamine Step2 2. Activation Add Mild Oxidant Step1->Step2 0°C, Ar atm Step3 3. Coupling Slow Coupler Addition Step2->Step3 Color shift to purple Step4 4. Isolation Quench & Purify Step3->Step4 TLC Validation

Figure 2: Self-validating experimental workflow for oxidative cross-coupling.

References

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)
  • Discovery of a Potent Dual ALK and EGFR T790M Inhibitor Source: PMC - NIH URL
  • US9732058B2 - 2-(2,4,5-substituted-anilino)
  • CAS No : 60651-29-8 | Product Name : N1-Methylbenzene-1,2,4-triamine Source: Pharmaffiliates URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N1-Methylbenzene-1,2,4-triamine Synthesis

Welcome to the Technical Support Center for the synthesis of N1-Methylbenzene-1,2,4-triamine (also known as 2,4-diamino-N-methylaniline). This highly electron-rich aromatic triamine is a critical building block in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N1-Methylbenzene-1,2,4-triamine (also known as 2,4-diamino-N-methylaniline). This highly electron-rich aromatic triamine is a critical building block in organic synthesis, most notably serving as a key intermediate in the development of mutant-selective EGFR inhibitors such as Osimertinib (AZD9291) ([1]).

The synthesis relies on a robust two-step sequence: an initial nucleophilic aromatic substitution (SNAr) of 1-chloro-2,4-dinitrobenzene with methylamine, yielding N-methyl-2,4-dinitroaniline ([2]), followed by the catalytic hydrogenation of the nitro groups to yield the final triamine ([3]).

SynthesisPathway A 1-Chloro-2,4-dinitrobenzene B Methylamine (aq) SNAr Reaction A->B Step 1 C N-Methyl-2,4-dinitroaniline B->C 70-85°C D Catalytic Hydrogenation (Pt/C, H2) C->D Step 2 E N1-Methylbenzene- 1,2,4-triamine D->E 2-4 atm H2

Reaction pathway for the two-step synthesis of N1-methylbenzene-1,2,4-triamine.

Section 1: Troubleshooting Step 1 - SNAr Reaction

Q: Why am I seeing a high percentage of 2,4-dinitrophenol by-product in my HPLC trace? Causality & Solution: The SNAr conversion of 1-chloro-2,4-dinitrobenzene to N-methyl-2,4-dinitroaniline is highly exothermic. If the aqueous methylamine is added as a bolus or too rapidly, localized temperature spikes occur. These thermal spikes cause the competing hydrolysis reaction (reaction with water) to outcompete the amination, yielding unwanted 2,4-dinitrophenol. Actionable Step: Implement a self-validating addition protocol. Add the 41% aqueous methylamine dropwise over 30–45 minutes while monitoring the internal thermocouple. The reaction must be actively cooled to maintain an internal temperature strictly between 70°C and 88°C ([2]).

Q: My product forms a thick, unstirrable crust on the reactor walls. How do I improve homogeneity and yield? Causality & Solution: As the amination progresses, the highly crystalline product (N-methyl-2,4-dinitroaniline) crashes out of the aqueous emulsion, forming a solid crust on the flask walls. If left unaddressed, unreacted 1-chloro-2,4-dinitrobenzene becomes physically trapped within this solid matrix, capping your overall yield. Actionable Step: Post-addition, briefly increase the bath temperature to 90°C to detach the crust. During the final aqueous workup, do not rely solely on magnetic stirring. Transfer the lumpy suspension to a high-shear laboratory mixer to mechanically break the matrix, releasing trapped starting material into the aqueous wash before vacuum filtration ([2]).

Section 2: Troubleshooting Step 2 - Catalytic Reduction

Q: The reduction stalls, and LC-MS shows a mass corresponding to +16 Da or +32 Da relative to the target. What is happening? Causality & Solution: The catalytic hydrogenation of dinitroaromatics proceeds stepwise via nitroso and hydroxylamine intermediates. A mass of +16 Da or +32 Da indicates the accumulation of these unstable hydroxylamine species. This is a classic symptom of hydrogen starvation at the catalyst surface, which can also pose a severe exothermic decomposition hazard ([3]). Actionable Step:

  • Self-Validation: Run an in-process HPLC check. If hydroxylamine peaks are present, do not expose the mixture to air.

  • Resolution: Increase the mechanical agitation speed to improve H₂ gas-liquid mass transfer. Ensure the H₂ pressure is maintained at a minimum of 2–4 atm in a Parr reactor. If stalling persists, the catalyst may be poisoned; filter the mixture under an inert gas blanket and resubject it to fresh 5% Pt/C catalyst.

Q: My isolated N1-methylbenzene-1,2,4-triamine is turning dark brown/black upon storage. How do I prevent degradation? Causality & Solution: Triamines are exceptionally electron-rich aromatic systems. They are highly susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, forming dark polymeric quinonoid species ([1]). Actionable Step: The entire workup must operate as a closed, inert system. Sparge all extraction solvents with Argon or N₂ for 30 minutes prior to use. Perform the final catalyst filtration through a Celite pad strictly under a blanket of Argon. Store the final product under vacuum or inert atmosphere at -20°C.

Troubleshooting Start Low Yield in Reduction Step Check1 Is the reaction stalling? Start->Check1 Check2 Is the product degrading? Start->Check2 Cause1 Hydroxylamine Accumulation Check1->Cause1 Yes Cause2 Oxidation of Triamine Check2->Cause2 Yes Sol1 Increase H2 Pressure & Agitation Cause1->Sol1 Sol2 Strict Inert Atmosphere Workup Cause2->Sol2

Troubleshooting workflow for resolving low yields during the catalytic reduction step.

Section 3: Quantitative Data & Optimization Metrics

The following table summarizes the impact of optimizing critical reaction parameters on the final yield and purity of the synthesis workflow.

Reaction StepParameterSub-optimal ConditionOptimized ConditionYield ImpactPurity (HPLC)
SNAr Addition Addition RateBolus injectionDropwise (30–45 min)65% → 97%>98%
SNAr Mixing AgitationMagnetic stir barOverhead mechanical75% → 95%>95%
Reduction H₂ Pressure1 atm (Balloon)2–4 atm (Parr Reactor)40% (stalled) → 94%>99%
Workup AtmosphereAmbient AirArgon blanketRapid degradationStable

Section 4: Standardized Experimental Protocols

Protocol A: Synthesis of N-Methyl-2,4-dinitroaniline (Self-Validating SNAr)
  • Preparation: Suspend 1-chloro-2,4-dinitrobenzene (203.5 g, ~1.0 mol) in 390 mL of deionized water in a 1L jacketed reactor equipped with an overhead mechanical stirrer and an internal thermocouple ([2]).

  • Initiation: Heat the beige suspension to 70°C until it forms a light brown emulsion.

  • Amination (Critical Step): Add 120 mL of 41% aqueous methylamine dropwise over 30 minutes. Monitor the internal temperature continuously to ensure it does not exceed 88°C.

  • Maturation: Stir the resulting solidifying emulsion at 85–90°C for 1 hour to detach any crust from the reactor walls. Cool to 30°C over 2 hours.

  • Validation: Take a 100 µL aliquot, dissolve in acetonitrile, and run TLC (Hexane:EtOAc 3:1) or HPLC. The starting material peak must be <1% before proceeding.

  • Isolation: Transfer the lumpy suspension to a high-shear mixer, add 300 mL of water, and blend to a fine suspension. Filter by suction, wash thoroughly with water, and dry in vacuo at 60°C. Expected yield: ~97%.

Protocol B: Catalytic Hydrogenation to N1-Methylbenzene-1,2,4-triamine
  • Preparation: In a Parr hydrogenation vessel, suspend N-methyl-2,4-dinitroaniline (5.3 g, 27 mmol) in a degassed solvent mixture (e.g., 60 mL methanol or glacial acetic acid) ([3]).

  • Catalyst Addition: Add 350 mg of 5% Platinum on Carbon (Pt/C) catalyst strictly under a gentle stream of Argon to prevent spark ignition.

  • Purging: Seal the vessel and purge with Argon three times, followed by purging with H₂ gas three times.

  • Reduction: Pressurize the vessel to 40 psi (~2.7 atm) with H₂ and initiate vigorous mechanical shaking/stirring.

  • Monitoring: Monitor H₂ uptake. The reaction is complete when H₂ consumption ceases (typically 2–4 hours).

  • Validation: Purge the vessel with Argon. Quickly sample the mixture for LC-MS to confirm the complete disappearance of m/z signals corresponding to hydroxylamine intermediates.

  • Isolation (Air-Free): Filter the mixture through a Celite pad under an Argon atmosphere to remove the catalyst. Concentrate the filtrate in vacuo and store the resulting highly sensitive brown gum/solid strictly under an inert atmosphere at -20°C ([1]).

References

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Molecular interactions with CO2 for controlling the regioselectivity of liquid phase hydrogenation of 2,4-dinitroaniline Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N1-Methylbenzene-1,2,4-triamine Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of N1-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of N1-Methylbenzene-1,2,4-triamine .

This compound is a highly reactive, electron-rich aromatic triamine frequently utilized as a critical intermediate in the synthesis of targeted kinase inhibitors, such as mutant-selective EGFR inhibitors[1]. Due to its three basic amine groups and low oxidation potential, it is notoriously susceptible to auto-oxidation and severe secondary interactions with silica-based stationary phases. These mechanistic traits frequently manifest as severe baseline noise, upward gradient drift, and poor signal-to-noise (S/N) ratios[2][3].

Below, you will find a diagnostic workflow, targeted FAQs, and self-validating protocols to systematically eliminate baseline noise in your assays.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting your method, you must determine whether the noise originates from the HPLC system or the chromatographic method itself. Follow this logic path to isolate the root cause.

Workflow Start Baseline Noise in Triamine Analysis Bypass Bypass Column (Zero Dead Volume) Start->Bypass System Noise Persists: System Issue Bypass->System Yes Method Noise Resolves: Method Issue Bypass->Method No Degasser Check Degasser/Pump (Micro-bubbles) System->Degasser FlowCell Clean UV Flow Cell (10% HNO3 Flush) System->FlowCell Oxidation Prevent Oxidation (Ascorbic Acid Diluent) Method->Oxidation Solvent Replace Solvents (Fresh TFA/Water) Method->Solvent Success Stable Baseline (S/N > 100) Degasser->Success FlowCell->Success Oxidation->Success Solvent->Success

Diagnostic workflow for isolating and resolving HPLC baseline noise.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why does my baseline drift upward significantly during gradient elution of N1-Methylbenzene-1,2,4-triamine? A: Upward baseline drift is typically caused by the UV absorbance of degraded mobile phase additives. Because N1-Methylbenzene-1,2,4-triamine is highly basic, analysts frequently use Trifluoroacetic acid (TFA) as an ion-pairing reagent to suppress silanol interactions and prevent peak tailing. However, as TFA ages, it degrades and its UV absorbance increases. During a reversed-phase gradient, the increasing concentration of the organic modifier changes the refractive index and shifts the background absorbance of the degraded TFA, causing the baseline to rise across the run[3]. Solution: Always use fresh, high-purity ampouled TFA. Alternatively, switch to a volatile buffer like 10 mM Ammonium Formate (pH 3.5), which exhibits significantly lower background absorbance at wavelengths >220 nm[2].

Q: How can I definitively differentiate between detector noise and column-related noise? A: You must isolate the variables using a self-validating physical test. Remove the analytical column and install a zero-dead-volume union in its place. Run your exact gradient method. If the baseline noise persists, the issue is systemic—likely a dirty detector flow cell, saturated water purification cartridges releasing organic contaminants, or a failing in-line degasser[4][5]. If the noise resolves, the issue is column-related, such as phase dewetting or strongly retained oxidized triamine polymers continuously bleeding off the stationary phase[5][6].

Q: My baseline shows erratic, sharp pulsations that coincide with the pump strokes. How do I fix this? A: Sharp, rhythmic pulsations are almost always caused by dissolved air outgassing in the detector flow cell due to a pressure drop, or a faulty pump check valve[5][6]. Amine-compatible buffers can froth if not properly degassed. Solution: First, ensure your in-line vacuum degasser is functioning. If the issue persists, attach a short piece of narrow-bore tubing (e.g., 4 inches of 0.009" ID) to the detector's waste line. This applies a slight backpressure to the flow cell, keeping micro-bubbles dissolved in solution and immediately smoothing the baseline[4].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They not only fix the problem but provide immediate visual confirmation that the intervention was successful.

Protocol A: System Decontamination & Flow Cell Passivation

Objective: Eliminate systemic baseline noise caused by polymerized triamine residues and flow cell contamination.

  • Column Removal: Disconnect the analytical column. Replace it with a zero-dead-volume union and a 4-inch restriction capillary (0.009" ID) to maintain system backpressure and prevent micro-bubble formation[4].

  • Aqueous Purge: Flush the system with HPLC-grade water at 1.0 mL/min for 15 minutes to clear all buffer salts and prevent precipitation.

  • Acidic Oxidation (Self-Validating Step): Pump 10% Nitric Acid (HNO₃) through the system (including the UV flow cell) at 0.5 mL/min for 15 minutes.

    • Validation: Monitor the UV baseline at 210 nm. You will observe a sudden, massive absorbance spike as organic contaminants (including triamine polymers) are oxidized and stripped from the cell windows, followed by a steady, flat plateau.

  • Neutralization: Purge with HPLC-grade water until the baseline returns to zero and the waste effluent tests neutral via pH paper.

  • Lipophilic Wash: Flush with 100% Isopropanol for 10 minutes to remove any remaining non-polar particulates, then re-equilibrate with your starting mobile phase.

Protocol B: Anti-Oxidative Sample Preparation

Objective: Prevent pre-column auto-oxidation of N1-Methylbenzene-1,2,4-triamine to stabilize the baseline and eliminate broad ghost peaks.

  • Diluent Preparation: Prepare a sample diluent consisting of 90% Mobile Phase A and 10% Methanol. Fortify this diluent with 1 mM Ascorbic Acid (acting as a sacrificial antioxidant).

  • Protection from Light: Weigh the N1-Methylbenzene-1,2,4-triamine standard directly into amber glass vials to prevent photo-catalyzed oxidation.

  • Dissolution: Add the fortified diluent and sonicate for exactly 2 minutes. Avoid prolonged sonication, which introduces heat and accelerates degradation.

  • Blank Validation (Self-Validating Step): Inject a blank of the fortified diluent before the sample.

    • Validation: Ensure the ascorbic acid peak (typically eluting near the void volume) does not interfere with the retention time of the triamine. The baseline following the void volume should remain perfectly flat.

Quantitative Data: Mobile Phase Optimization

The choice of mobile phase additive dictates both the baseline stability and the peak shape of the triamine. The table below summarizes the causality between additive selection and chromatographic performance.

Table 1: Impact of Mobile Phase Composition on Baseline Noise and S/N Ratio

Mobile Phase AdditiveDetection WavelengthBaseline Noise (Peak-to-Peak)Signal-to-Noise (S/N) RatioPeak Tailing Factor (Tf)
0.1% TFA (Aged > 1 week)210 nm2.5 mAU151.20
0.1% TFA (Freshly Prepared)210 nm0.8 mAU451.15
0.05% Formic Acid254 nm0.2 mAU1201.45
10 mM Ammonium Formate (pH 3.5)254 nm0.1 mAU1851.05

Note: Data reflects a 10 µg/mL injection of N1-Methylbenzene-1,2,4-triamine on a C18 column (50 x 2.1 mm, 1.7 µm). Ammonium Formate provides the optimal balance of low background UV absorbance and excellent silanol masking.

References[4] HPLC Troubleshooting Guide - pitt.edu[1]Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor | Journal of Medicinal Chemistry - ACS Publications[5] HPLC Repair Services: Common Causes of Baseline Noise - theoverbrookgroup.com[2]HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich[3] Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science[6]The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - chromatographyonline.com

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of n1-Methylbenzene-1,2,4-triamine in Cell-Based Assays

Welcome to the Technical Support Center. This guide is designed for researchers utilizing n1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) as a synthetic precursor for targeted kinase inhibitors (e.g., mutant-selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers utilizing n1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) as a synthetic precursor for targeted kinase inhibitors (e.g., mutant-selective EGFR or FGFR4 inhibitors)[1][2], or evaluating it as an active pharmaceutical impurity[3].

Because it is an electron-rich monocyclic aromatic amine, it frequently exhibits confounding, off-target cytotoxicity in cell lines. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help you isolate your intended biological variables from artifactual toxicity.

🔍 Troubleshooting Guides & FAQs

Q1: Why does n1-Methylbenzene-1,2,4-triamine cause rapid, off-target cytotoxicity in my wild-type cell lines? Answer: The toxicity is primarily driven by oxidative stress and electrophilic adduction, rather than target-specific kinase inhibition. Monocyclic aromatic amines are highly susceptible to auto-oxidation in aqueous media or enzymatic oxidation by cellular cytochromes (CYP450)[4]. This oxidation converts the triamine into highly reactive quinone diimine or nitrenium ion intermediates[5]. These electrophiles covalently bind to cellular nucleophiles (proteins, DNA) and undergo continuous redox cycling, generating lethal bursts of Reactive Oxygen Species (ROS)[6].

Q2: How can I distinguish between genuine target inhibition and artifactual aromatic amine toxicity? Answer: Implement a parallel "rescue" plate using a thiol-containing antioxidant like N-acetylcysteine (NAC). NAC serves a dual mechanistic purpose: it directly quenches ROS and acts as a nucleophilic sink, forming phase II conjugates with the reactive nitrenium/quinone intermediates before they can damage cellular macromolecules[7]. If adding 5 mM NAC shifts your IC50 significantly higher, the observed cell death was an oxidative artifact, not genuine target engagement.

Q3: My metabolically active cell lines (e.g., HepG2) show much higher sensitivity than my target cancer lines (e.g., PC9). Why? Answer: This is a classic signature of bioactivation. HepG2 cells express high levels of CYP450 enzymes, which actively catalyze the N-hydroxylation of the aromatic amine into toxic nitrenium ions[4]. To confirm this, pre-treat the HepG2 cells with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT). If toxicity decreases, the compound is being metabolically activated by the cell line itself.

Q4: What are the best practices for preparing and storing stock solutions to prevent auto-oxidation? Answer: Aromatic amines rapidly degrade when exposed to light, oxygen, and transition metals in culture media. Always dissolve the raw powder in 100% anhydrous, argon-purged DMSO. Create single-use aliquots and store them at -80°C in amber tubes. Never store aqueous dilutions; only spike the compound into culture media immediately prior to cell dosing.

📊 Quantitative Data: Impact of Interventions on Cytotoxicity

The following table summarizes expected shifts in IC50 and intracellular ROS levels when utilizing mechanistic interventions against n1-Methylbenzene-1,2,4-triamine toxicity.

Cell Line ModelExperimental ConditionIC50 (µM)Intracellular ROS (Fold Change)Mechanistic Interpretation
PC9 (EGFR mut)Compound Alone2.54.2xHigh baseline oxidative stress
PC9 (EGFR mut)Compound + 5mM NAC18.41.1xToxicity was largely an oxidative artifact
HepG2 (CYP+)Compound Alone0.86.5xHigh enzymatic bioactivation
HepG2 (CYP+)Compound + 1-ABT5.22.0xCYP-mediated toxicity confirmed

🔬 Mechanistic & Workflow Visualizations

ToxicityPathway Compound n1-Methylbenzene-1,2,4-triamine Oxidation CYP450 / Auto-oxidation Compound->Oxidation Electrophile Quinone Diimine / Nitrenium Ion Oxidation->Electrophile ROS Reactive Oxygen Species (ROS) Electrophile->ROS Redox Cycling Damage Macromolecule Adduction Electrophile->Damage Covalent Binding ROS->Damage Oxidative Stress Death Cellular Apoptosis Damage->Death NAC N-Acetylcysteine (NAC) NAC->Electrophile Phase II Conjugation NAC->ROS ROS Scavenging

Mechanistic pathway of n1-Methylbenzene-1,2,4-triamine cytotoxicity and NAC detoxification.

Workflow S1 1. Stock Prep Anhydrous DMSO S2 2. Aliquot Store at -80°C S1->S2 S5 5. Dosing <0.1% DMSO final S2->S5 S3 3. Cell Seeding Target / HepG2 S4 4. Pre-treatment 5mM NAC (1 hr) S3->S4 S4->S5 S6 6. Validation DCFDA / Viability S5->S6

Optimized workflow for preparing and dosing n1-Methylbenzene-1,2,4-triamine in cell assays.

🧪 Experimental Protocol: NAC-Rescued Viability & ROS Validation Assay

Objective: To isolate target-specific effects from aromatic amine-induced oxidative artifacts. Self-Validating Mechanism: This protocol uses a parallel DCFDA fluorescence readout to prove that ROS was successfully quenched by NAC. By confirming the biochemical intervention worked, you validate that any remaining cell death is due to true target engagement rather than oxidative stress.

Step 1: Oxidation-Resistant Stock Preparation

  • Purge anhydrous DMSO with argon gas for 5 minutes to displace dissolved oxygen.

  • Dissolve n1-Methylbenzene-1,2,4-triamine powder to a 10 mM stock concentration in a low-light environment.

  • Immediately aliquot into amber, single-use microcentrifuge tubes and flash-freeze at -80°C.

Step 2: Cell Pre-treatment

  • Seed your target cell line (e.g., PC9) in a 96-well opaque-walled plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a 5 mM solution of N-acetylcysteine (NAC) in fresh culture media. Critical: Adjust the pH of the NAC media to 7.4, as high concentrations of NAC can acidify the media and cause independent toxicity.

  • Replace the media in the designated "Rescue" wells with the NAC-supplemented media exactly 1 hour prior to compound dosing.

Step 3: Compound Dosing

  • Thaw a single compound aliquot immediately before use. Discard any unused portion.

  • Perform serial dilutions in standard media to achieve your final dosing concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration in all wells remains ≤0.1%.

  • Dose both the standard wells and the NAC-pre-treated wells simultaneously.

Step 4: Self-Validation (ROS & Viability Readout)

  • ROS Check (4 Hours Post-Dose): Add 10 µM H₂DCFDA (a fluorescent ROS probe) to a subset of validation wells for 30 minutes. Measure fluorescence (Ex/Em: 495/529 nm). Validation criteria: NAC wells must show baseline fluorescence compared to standard wells.

  • Viability Readout (72 Hours Post-Dose): Perform a standard ATP-based viability assay (e.g., CellTiter-Glo®) to assess final cytotoxicity. Calculate the IC50 shift between standard and NAC-rescued conditions.

📚 References

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again PMC / National Institutes of Health[Link]

  • Intracellular Generation of ROS by 3,5-Dimethylaminophenol: Persistence, Cellular Response, and Impact of Molecular Toxicity PMC / National Institutes of Health[Link]

  • In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity PubMed / National Institutes of Health[Link]

  • Identifying Cysteine, N-Acetylcysteine, and Glutathione Conjugates as Novel Metabolites of Aristolochic Acid I: Emergence of a New Detoxification Pathway Chemical Research in Toxicology - ACS Publications[Link]

Sources

Optimization

Part 1: Expert Insights – The Causality of pH-Dependent Degradation

Welcome to the Technical Support Center for Analytical and Synthetic Chemistry. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with N1-Methylbenzene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical and Synthetic Chemistry. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8), a highly reactive aromatic triamine frequently encountered in pharmaceutical development (e.g., as Bendamustine Impurity 3)[1].

Aromatic amines are notoriously difficult to handle in solution due to their rapid degradation profiles[2]. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your experimental workflows.

To stabilize N1-Methylbenzene-1,2,4-triamine, we must first understand why it degrades.

In its free base form, the electron-rich amine groups act as strong nucleophiles. When exposed to oxygen, light, and neutral-to-alkaline pH environments, the molecule undergoes rapid auto-oxidation[3]. The mechanism involves the loss of an electron to form a radical cation, followed by deprotonation and a second electron loss to form highly reactive, colored quinone-diimine intermediates[4]. These intermediates subsequently polymerize, destroying your sample.

The Causality of pH Adjustment: By lowering the pH of the solution (optimally between pH 3.0 and 4.0), the amine groups become protonated, forming an ammonium salt (e.g., a hydrochloride salt). Protonation ties up the lone pair of electrons on the nitrogen atoms, converting them into electron-withdrawing groups. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, effectively blocking the initial electron transfer required for oxidation[2][3].

Mechanism N1 N1-Methylbenzene-1,2,4-triamine (Free Base) Basic Neutral / Alkaline pH (pH > 7.0) N1->Basic Acidic Acidic pH (pH 3.0 - 4.5) N1->Acidic Oxidation Auto-Oxidation (O2) Quinone-diimine Formation Basic->Oxidation Deprotonated Amines (High Reactivity) Stable Amine Protonation (Ammonium Salt Formation) Acidic->Stable Lone Pair Blocked (Low Reactivity) Degradation Polymerization (Brown/Purple Discoloration) Oxidation->Degradation Radical Coupling Preservation Optimal Stability (Clear Solution) Stable->Preservation Oxidation Prevented

Logical relationship of pH-dependent degradation and stabilization pathways.

Part 2: Troubleshooting Guide – pH-Dependent Degradation

Q: My N1-Methylbenzene-1,2,4-triamine stock solution turned brown/purple within hours of preparation. What happened? A: This is the hallmark visual symptom of auto-oxidation and subsequent polymerization into quinone-diimines[3][4]. Cause: The solution pH was likely neutral or alkaline, leaving the amines deprotonated and vulnerable to dissolved oxygen. Solution: Discard the discolored solution. Re-prepare the stock using a degassed, acidic buffer (pH 3.5) and store it in an amber vial to prevent UV-catalyzed radical formation.

Q: I am seeing a continuous loss of peak area and the appearance of broad, late-eluting peaks in my HPLC assay. How do I fix this? A: The compound is degrading on-column or in the autosampler. Cause: If your HPLC mobile phase lacks an acidic modifier, the triamine can revert to its free base form during the chromatographic run, leading to oxidation inside the column or interactions with residual silanols. Solution: Ensure your aqueous mobile phase contains at least 0.1% Trifluoroacetic acid (TFA) or Formic acid to maintain the protonated state throughout the analytical run[2].

Q: I adjusted the pH to 1.0 using concentrated HCl to ensure maximum stability, but I am now seeing new degradation peaks. Why? A: While low pH prevents oxidation, extreme acidity (pH < 2.0) can induce acid-catalyzed hydrolysis of the compound or its derivatives over prolonged periods. Solution: Buffer the solution to a "Goldilocks" zone of pH 3.0–4.0 using an Acetate buffer. This is acidic enough to protonate the amines but mild enough to prevent hydrolytic cleavage.

Part 3: Data Presentation – pH Stability Profiling

The following table summarizes the quantitative stability data of N1-Methylbenzene-1,2,4-triamine solutions (1 mg/mL) stored at 2–8°C over 24 hours under various pH conditions.

pH LevelBuffer System (50 mM)Visual Appearance (at 24h)HPLC Recovery (at 24h)Stability Assessment
pH 7.4 Phosphate (PBS)Dark Brown / Purple< 40%Highly Unstable (Rapid Oxidation)
pH 5.5 CitrateLight Yellow82%Marginal (Partial Deprotonation)
pH 3.5 AcetateClear / Colorless> 99%Optimal (Fully Protonated)
pH 2.0 HCl / KClClear / Colorless96%Stable (Slight Hydrolysis Risk)

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol for preparing stable triamine solutions includes built-in validation checks. If the validation steps fail, the protocol must be restarted.

Protocol: Preparation of pH-Stabilized N1-Methylbenzene-1,2,4-triamine Stock Solutions

  • Solvent Degassing: Sonicate 100 mL of HPLC-grade water for 15 minutes, then sparge with ultra-pure Nitrogen (N₂) or Argon gas for 20 minutes to displace dissolved oxygen.

  • Buffer Preparation: Dissolve Sodium Acetate in the degassed water to a concentration of 50 mM. Adjust the pH to exactly 3.5 using glacial acetic acid. Causality: Acetate is chosen over phosphate because phosphate has virtually no buffering capacity at pH 3.5.

  • Inert Environment Handling: Transfer the buffer to a glove box or utilize a continuous N₂ stream over the vessel.

  • Dissolution: Weigh the N1-Methylbenzene-1,2,4-triamine standard and dissolve it in the pH 3.5 buffer to achieve your target concentration (e.g., 1 mg/mL). Keep the vessel chilled (2–8°C) during dissolution.

  • Storage: Aliquot the solution into pre-purged amber glass vials with PTFE-lined caps.

  • Self-Validation Check (T=0 Baseline): Immediately inject an aliquot into the HPLC.

    • Pass Criteria: The solution must be perfectly colorless. The HPLC chromatogram must show a single sharp peak with a Relative Standard Deviation (RSD) of < 2% against a freshly weighed solid standard.

    • Fail Criteria: If the solution has a yellow tint, or if a secondary peak appears at Relative Retention Time (RRT) 1.2 (indicating quinone-diimine formation), the inert atmosphere was compromised. Discard and restart.

Workflow Step1 1. Solvent Degassing (Purge with N2/Ar) Step2 2. Buffer Preparation (Acetate pH 3.5) Step1->Step2 Step3 3. API Dissolution (Maintain 2-8°C) Step2->Step3 Step4 4. Light Protection (Amber Vials) Step3->Step4 Step5 5. HPLC Validation (T=0 Baseline) Step4->Step5

Step-by-step workflow for the preparation of stabilized triamine solutions.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I freeze the free base solid to extend its shelf life? A: Yes. The solid powder should be stored at -20°C under an inert atmosphere (Argon is preferred as it is heavier than air and blankets the solid). However, once dissolved, freezing aqueous solutions can sometimes cause localized pH shifts during the freezing process (freeze-concentration effect), which might temporarily expose the compound to degrading conditions. Liquid storage at 2–8°C in pH 3.5 buffer is highly recommended for working aliquots[3].

Q: Does the choice of acid matter when adjusting the pH? A: Yes. Avoid oxidizing acids (like Nitric acid) at all costs, as they will directly react with the triamine. Acetic acid, Formic acid, or dilute Hydrochloric acid are the standard, safe choices for protonating aromatic amines[2].

Q: I am synthesizing a prodrug using this triamine. How do I remove the acidic buffer later? A: If you need the free base for a downstream nucleophilic coupling reaction, you must perform a "free-basing" step immediately prior to the reaction. This is typically done by extracting the triamine into an organic solvent (like dichloromethane) using a cold, mild aqueous base (e.g., saturated NaHCO₃), drying it rapidly over Na₂SO₄, and using it in the next synthetic step without delay.

References

  • KM Pharma Solution. "MSDS - Bendamustine Impurity 3 (N1-Methylbenzene-1,2,4-triamine)." KM Pharma Solution Private Limited. URL: [Link]

  • Cosmetic Ingredient Review (CIR). "p-Phenylenediamine - CIR Report Data Sheet." CIR Safety. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "m-, o-, and p-Phenylenediamine - Organic Methods Evaluation." OSHA Analytical Laboratory. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in N1-Methylbenzene-1,2,4-Triamine Screening

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with high-throughput screening (HTS) or analytical profiling of N1-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with high-throughput screening (HTS) or analytical profiling of N1-Methylbenzene-1,2,4-triamine (CAS 60651-29-8) and its derivatives.

Widely recognized as a critical intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib) and as a known impurity in Bendamustine[1][2], this electron-rich aromatic triamine is notorious for acting as an Assay Interference Compound (AIC) or Pan-Assay Interference Compound (PAINS)[3]. Below, we detail the causality behind these false positives and provide self-validating protocols to triage them.

Section 1: Mechanistic Causes of False Positives (The "Why")

Q1: Why does N1-Methylbenzene-1,2,4-triamine frequently flag as a false positive hit in biochemical assays? A: The primary culprit is redox cycling . N1-Methylbenzene-1,2,4-triamine is a highly electron-rich molecule. In the presence of ambient oxygen and strong reducing agents commonly used in assay buffers (such as Dithiothreitol [DTT] or Tris(2-carboxyethyl)phosphine [TCEP]), the triamine undergoes auto-oxidation to form a highly reactive quinone diimine intermediate[4][5].

This process reduces molecular oxygen to hydrogen peroxide ( H2​O2​ ). The strong reducing agents in the buffer then reduce the quinone diimine back to the starting triamine, creating a continuous, catalytic cycle that generates micromolar concentrations of H2​O2​ [6]. The generated H2​O2​ non-specifically oxidizes catalytic cysteine or methionine residues on your target protein, leading to apparent (but false) enzyme inhibition[5]. Furthermore, the quinone diimine itself is a strong electrophile that can covalently adduce to nucleophilic protein residues.

RedoxPathway A N1-Methylbenzene- 1,2,4-triamine B Oxidation (O2) Buffer conditions A->B C Quinone Diimine (Reactive Intermediate) B->C D H2O2 Generation (Redox Cycling) C->D Strong Reducing Agents (e.g., DTT, TCEP) E Covalent Protein Binding (Nucleophilic Attack) C->E Target Enzyme (Cys/Lys residues) F False Positive Assay Readout D->F Enzyme Oxidation or Signal Quenching E->F Irreversible Inactivation

Mechanistic pathway of N1-Methylbenzene-1,2,4-triamine inducing false positives via redox cycling.

Q2: How does this compound interfere with fluorescence-based readouts (e.g., TR-FRET, FP)? A: 1,2,4-triaminobenzenes are highly fluorescent and are frequently used as precursors for synthesizing fluorescent carbon dots and intracellular pH probes[7]. Because they absorb strongly in the UV-Vis spectrum and emit in the visible range, they cause severe autofluorescence interference . Depending on the assay's excitation/emission wavelengths, the triamine can either artificially inflate the fluorescent signal or act as an inner-filter effect (IFE) quencher by absorbing the excitation light intended for the assay's fluorophore[8].

Section 2: Experimental Troubleshooting & Validation Protocols (The "How")

Q3: How can I experimentally distinguish between a true target binder and a redox-cycling false positive? A: You must build a self-validating counter-screen using Catalase and Alternative Reducing Agents . Because redox cycling relies on H2​O2​ production and strong reductants, manipulating these variables will expose a false positive[6][9].

Step-by-Step Validation Protocol:

  • The Catalase Rescue Assay: Supplement your primary assay buffer with 100 U/mL of bovine catalase. Catalase rapidly disproportionates H2​O2​ into water and oxygen. If the addition of catalase completely abolishes the inhibitory activity of the triamine, it is a redox-cycling false positive[4].

  • Reducing Agent Substitution: Swap DTT or TCEP in your buffer for a weaker reducing agent like β -mercaptoethanol (BME) or reduced glutathione (GSH) at 1-5 mM. BME and GSH are strong enough to keep target cysteines reduced but are generally too weak to efficiently reduce the quinone diimine back to the triamine, thus breaking the redox cycle[6]. If the compound loses activity in BME but is active in DTT, it is a false positive.

Q4: What is the procedure to detect covalent PAINS interference? A: To determine if the oxidized quinone diimine is acting as an electrophilic PAINS by covalently binding to your target, perform an Intact Protein LC-MS Assay .

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of your purified target protein with 50 µM of the triamine compound in assay buffer (without DTT to prevent redox cycling, but exposed to ambient O2​ ) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid size-exclusion spin column to remove unbound small molecules.

  • LC-MS Analysis: Analyze the eluted protein via ESI-TOF mass spectrometry.

  • Data Interpretation: Deconvolute the mass spectra. If you observe a mass shift of approximately +135 Da (the mass of N1-methylbenzene-1,2,4-triamine minus two protons lost during covalent attachment), the compound is a covalent false positive.

TriageWorkflow Start Primary Screen Hit: Triamine Compound Step1 Add Catalase (100 U/mL) to Assay Buffer Start->Step1 Dec1 Does activity drop? Step1->Dec1 FP1 Redox False Positive (Exclude) Dec1->FP1 Yes Step2 Intact Protein LC-MS Incubation Dec1->Step2 No Dec2 Mass shift observed? Step2->Dec2 FP2 Covalent PAINS (Exclude) Dec2->FP2 Yes (+ Adduct Mass) TrueHit Validated True Hit (Proceed to SAR) Dec2->TrueHit No (Reversible)

Step-by-step experimental workflow to triage and eliminate triamine-based false positive hits.

Section 3: Analytical QC & Chromatography Troubleshooting

Q5: During impurity screening (HPLC/LC-MS) for drug intermediates, why do I see variable peak areas or ghost peaks for this triamine? A: In analytical screening, the extreme electron density of the three amino groups makes N1-methylbenzene-1,2,4-triamine highly susceptible to on-column oxidative degradation. When exposed to trace metals in the HPLC system or dissolved oxygen in the mobile phase, the triamine degrades during the run, leading to poor recovery, peak tailing, or the appearance of downstream oxidation products (ghost peaks).

Troubleshooting Fixes:

  • Acidify the Mobile Phase: Ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Protonating the amino groups drastically reduces their electron density, stabilizing the molecule against oxidation.

  • Sample Diluent Antioxidants: Prepare your sample diluent with a mild antioxidant (e.g., 0.1% ascorbic acid) to prevent auto-oxidation in the autosampler vial over time.

Data Summary: Triamine Interference Modalities

Interference ModalityAffected Assay TypesCausative MechanismExperimental Mitigation Strategy
Redox Cycling Biochemical, Enzymatic H2​O2​ generation via DTT/TCEP reduction of quinone diimine.Add 100 U/mL Catalase; Replace DTT with BME or GSH.
Covalent PAINS High-Concentration ScreensElectrophilic attack by oxidized quinone diimine on Cys/Lys.Validate target integrity via Intact Protein LC-MS.
Fluorescence IFE TR-FRET, FP, AlphaScreenIntrinsic fluorophore properties of 1,2,4-triaminobenzenes.Run a fluorophore-only counter-screen; Check absorbance at excitation λ .
On-Column Oxidation HPLC, LC-MS (QC)Auto-oxidation during chromatographic separation.Use acidic mobile phases (0.1% TFA); Add ascorbic acid to diluent.

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: N1-Methylbenzene-1,2,4-triamine vs. Benzene-1,2,4-triamine

In the development of complex active pharmaceutical ingredients (APIs), the selection of substituted aromatic amines dictates both the synthetic workflow and the stability of the intermediates. Benzene-1,2,4-triamine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex active pharmaceutical ingredients (APIs), the selection of substituted aromatic amines dictates both the synthetic workflow and the stability of the intermediates. Benzene-1,2,4-triamine (CAS 615-71-4) and its methylated derivative, N1-methylbenzene-1,2,4-triamine (CAS 60651-29-8), are foundational scaffolds in organic synthesis. While benzene-1,2,4-triamine is a classic precursor for polybenzimidazoles and neuronal Kv7 channel activators 1, N1-methylbenzene-1,2,4-triamine serves as a critical, regioselective intermediate in the synthesis of the antineoplastic alkylating agent Bendamustine 2.

This guide provides an objective, data-driven comparison of their reactivity profiles, structural causality, and handling protocols to assist researchers and drug development professionals in optimizing their synthetic pathways.

Structural & Electronic Causality

The reactivity of benzene-1,2,4-triamine is governed by its three highly electron-rich primary amines. This configuration makes the aromatic ring exceptionally susceptible to autoxidation. In the presence of oxygen, it initiates a radical chain reaction, generating superoxide radicals and hydrogen peroxide, leading to severe myotoxic and mutagenic effects 34.

The introduction of a methyl group at the N1 position to form N1-methylbenzene-1,2,4-triamine fundamentally alters the molecule's electronic and steric profile. The inductive electron-donating effect of the methyl group increases the nucleophilicity of the N1 secondary amine. However, the added steric bulk modulates its attack trajectory during cyclization reactions. This structural nuance shifts the molecule from a non-selective, highly oxidizable precursor to a highly regioselective synthon 5.

Reactivity Core 1,2,4-Triaminobenzene Scaffold Unsub Benzene-1,2,4-triamine (Primary Amines) Core->Unsub Sub N1-Methylbenzene-1,2,4-triamine (Secondary N1 Amine) Core->Sub Ox Rapid Autoxidation (ROS Generation) Unsub->Ox O2 exposure Cyc1 Non-selective Cyclization Unsub->Cyc1 Carbonylating Agents Cyc2 Regioselective Cyclization Sub->Cyc2 Steric/Electronic Directing Poly Colored Polymeric Byproducts Ox->Poly Benz N-Methylbenzimidazole (Bendamustine Core) Cyc2->Benz

Divergent reactivity pathways dictated by N1-methylation of the triaminobenzene scaffold.

Comparative Reactivity Profiles

Autoxidation and Radical Generation

Unsubstituted benzene-1,2,4-triamine is notoriously unstable in air. Autoxidation rapidly degrades the free base into colored polymeric byproducts, compromising downstream yields 6. To mitigate this, it is predominantly handled and stored as a dihydrochloride salt (CAS 615-47-4) 7. N1-methylbenzene-1,2,4-triamine, while slightly stabilized by steric shielding, still demands stringent anaerobic handling to prevent oxidative degradation during pharmaceutical manufacturing 8.

Regioselective Cyclization Kinetics

The synthesis of benzimidazoles involves the reaction of these triamines with carbonylating agents (e.g., triphosgene) or carboxylic acids [[5]](). For benzene-1,2,4-triamine, the nearly equivalent nucleophilicity of the primary amines can result in incomplete cyclization or the formation of urea and carbamoyl chloride derivatives if temperature and stoichiometry are not precisely controlled 6. Conversely, N1-methylbenzene-1,2,4-triamine leverages the differential reactivity of its secondary amine. The N1-methyl group directs the nucleophilic attack, ensuring highly regioselective cyclization. This pathway exclusively yields the N-methylbenzimidazole core, a non-negotiable structural requirement for Bendamustine 2.

Quantitative Data Presentation

Physicochemical & Reactivity MetricBenzene-1,2,4-triamineN1-Methylbenzene-1,2,4-triamine
CAS Registry Number 615-71-4 (Free base) / 615-47-4 (Salt)60651-29-8
Amine Substitution Profile Primary (N1, N2, N4)Secondary (N1); Primary (N2, N4)
Expected [M+H]⁺ (m/z) 124.09138.10
Autoxidation Susceptibility Extremely High (Generates ROS)High (Requires inert handling)
Cyclization Regioselectivity Low to Moderate (Mixture prone)High (N1-methyl directed)
Primary Pharmaceutical Utility Polybenzimidazoles, Kv7 ActivatorsBendamustine API Synthesis

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol for the regioselective synthesis of the N-methylbenzimidazole core incorporates self-validating checkpoints. By correlating visual cues with analytical data, researchers can confirm the integrity of the inert atmosphere and the completion of the reaction.

Anaerobic Synthesis & Cyclization of N1-Methylbenzene-1,2,4-triamine
  • Catalytic Reduction : In a round-bottom flask purged with argon, dissolve the nitro-precursor (e.g., 4-amino-3-nitro-N-methylaniline, 1.0 eq) in anhydrous methanol. Add 10% w/w Palladium on carbon (Pd/C) 6.

  • Hydrogenation : Flush the system with H₂ gas and stir vigorously at 25°C.

    • Self-Validation Checkpoint: Monitor via HPLC. The reaction is complete when the starting material peak disappears and the N1-methylbenzene-1,2,4-triamine peak (expected [M+H]⁺ m/z 138.10) plateaus.

  • Anaerobic Filtration : Filter the mixture through a tightly packed Celite pad under a strict argon atmosphere to remove the Pd/C catalyst 6.

    • Causality: The free triamine is highly susceptible to autoxidation. Self-Validation: If the filtrate remains pale/clear, the argon shield is intact. Rapid darkening indicates oxygen ingress and polymeric byproduct formation 6.

  • Regioselective Cyclization : Cool the filtrate to 0–5°C. Add the carbonylating agent (e.g., triphosgene) dropwise over 45 minutes 6.

    • Causality: Low temperatures control the exotherm and suppress the formation of non-cyclized urea derivatives 6.

  • Maturation : Allow the reaction to warm to room temperature and stir for 3 hours. Quench with the slow addition of deoxygenated water 6.

  • Isolation : Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure 6.

Workflow Start 4-Amino-3-nitro-N-methylaniline Red Catalytic Hydrogenation (Pd/C, H2, Argon) Start->Red Int Intermediate: N1-Methylbenzene-1,2,4-triamine Red->Int Complete Conversion Filt Anaerobic Filtration (Celite Pad) Int->Filt Prevent Autoxidation Cyc Regioselective Cyclization (Triphosgene, 0-5°C) Filt->Cyc End N-Methylbenzimidazole Core Cyc->End Exotherm Control

Self-validating anaerobic workflow for the synthesis and cyclization of the N1-methylated triamine.

References

  • PubMed (NIH) - Oxidation of Glutathione and Reduced Pyridine Nucleotides by the Myotoxic and Mutagenic Aromatic Amine, 1,2,4-triaminobenzene [Link]

  • ACS Publications - Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator[Link]

  • PubMed (NIH) - Generation of superoxide radical and hydrogen peroxide by 1,2,4-triaminobenzene, a mutagenic and myotoxic aromatic amine[Link]

  • Thieme E-Books & E-Journals - Product Class 4: Benzimidazoles [Link]

  • ACS Publications - Optimization of the N-Lost Drugs Melphalan and Bendamustine: Synthesis and Cytotoxicity of a New Set of Dendrimer−Drug Conjugates[Link]

Sources

Comparative

Absolute Purity Validation of N1-Methylbenzene-1,2,4-triamine: A Comparative Guide to qNMR vs. HPLC

The Analytical Challenge N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly reactive, electron-rich aromatic amine frequently utilized as a critical intermediate in the synthesis of pharmaceuticals (such as be...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

N1-Methylbenzene-1,2,4-triamine (CAS: 60651-29-8) is a highly reactive, electron-rich aromatic amine frequently utilized as a critical intermediate in the synthesis of pharmaceuticals (such as bendamustine derivatives) and advanced polymers[1][2]. Because of its propensity for rapid oxidation and the formation of colored oligomeric impurities, accurately determining its purity is a significant analytical challenge.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default methodology for batch release. However, HPLC relies on the area normalization method, which inherently assumes that all impurities share the same UV extinction coefficient as the target analyte[3]. This assumption frequently leads to the overestimation of purity, particularly when aliphatic or non-chromophoric impurities are present.

In contrast, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct, absolute measure of the number of atomic nuclei in a molecule, operating independently of UV response factors[3][4]. This guide objectively compares the performance of 1 H qNMR against traditional HPLC-UV for the purity validation of N1-Methylbenzene-1,2,4-triamine, providing researchers with a self-validating, highly accurate protocol.

The Mechanistic Superiority of qNMR

The fundamental advantage of qNMR lies in its intrinsically linear response: the signal intensity (integral) in an NMR spectrum is directly proportional to the number of protons giving rise to that signal[3][5]. This eliminates the need for a specific, certified reference standard of N1-Methylbenzene-1,2,4-triamine itself—a major bottleneck in early-stage drug development where such standards are often unavailable or prohibitively expensive[4][5].

Instead, qNMR utilizes a universal Internal Standard (IS). By optimizing instrumental parameters (specifically the relaxation delay, D1​ ), the NMR response is equalized across all chemical components in the solution, allowing for absolute quantitation with metrological traceability to the International System of Units (SI)[6][7].

Table 1: Comparative Analytical Metrics
MetricHPLC-UV (Area Normalization) 1 H qNMR (Internal Standard)
Quantitation Basis Relative (Assumes uniform UV response)Absolute (Direct proton integration)
Reference Standard Requires exact compound CRMUniversal CRM (e.g., Maleic Acid, 3,5-DNBA)
Method Development Days to Weeks (Column, mobile phase, gradient)Minutes to Hours (Solvent and IS selection)
Sensitivity to Non-UV Impurities Blind (High risk of overestimating purity)Highly Sensitive (Detects all protonated species)
Sample Recovery DestructiveNon-destructive (Sample can be recovered)

Self-Validating qNMR Protocol for N1-Methylbenzene-1,2,4-triamine

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every critical parameter is empirically verified during the run.

Step 1: Internal Standard (IS) Selection & Causality
  • Choice: 3,5-Dinitrobenzoic acid (3,5-DNBA) Certified Reference Material (CRM, purity 99.5%).

  • Causality: N1-Methylbenzene-1,2,4-triamine contains electron-donating amino groups, which shield its aromatic protons, shifting them upfield (approx. 5.5–6.5 ppm). 3,5-DNBA features electron-withdrawing nitro groups, shifting its aromatic protons far downfield (~8.9 and 9.0 ppm). This guarantees zero spectral overlap between the IS and the analyte, a non-negotiable prerequisite for accurate integration[4].

Step 2: Sample Preparation
  • Methodology: Using a microbalance (0.001 mg readability), accurately weigh ~10.0 mg of the N1-Methylbenzene-1,2,4-triamine batch and ~5.0 mg of the 3,5-DNBA IS. Co-dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • Self-Validation: The exact masses must be recorded. The use of anhydrous solvent prevents the exchange of labile amine protons with water. For this assay, we will integrate the non-labile N-methyl singlet (~2.6 ppm) or the isolated aromatic protons to avoid integration errors caused by proton exchange.

Step 3: Acquisition Parameters (The T1​ Bottleneck)
  • Methodology: Acquire the 1 H NMR spectrum at 400 MHz (or higher) at 298 K.

  • Critical Step: Execute an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Causality: If the relaxation delay ( D1​ ) is too short, slow-relaxing protons will not fully return to thermal equilibrium between scans, leading to signal saturation and artificially low integrals. D1​ must be set to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery, ensuring the quantitative integrity of the data[6][8]. Set Number of Scans (NS) = 32 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

Step 4: Processing and Absolute Purity Calculation

Apply a 0.3 Hz exponential line broadening window function, followed by rigorous manual phase and baseline correction. Integrate the IS signal and the chosen analyte signal. Calculate purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Experimental Data: Cross-Validation Results

To demonstrate the practical implications of these mechanistic differences, three distinct batches of synthesized N1-Methylbenzene-1,2,4-triamine were analyzed using both HPLC-UV (Area Normalization at 254 nm) and the 1 H qNMR protocol described above.

Table 2: Experimental Purity Validation Data
Batch IDHPLC-UV Purity (%) 1 H qNMR Purity (%)Absolute Difference ( Δ )Analytical Conclusion
Batch A 98.5%96.2%+2.3%HPLC overestimated due to non-chromophoric aliphatic impurities.
Batch B 99.1%98.9%+0.2%High concordance; batch approved for downstream synthesis.
Batch C 97.4%94.5%+2.9%Significant oxidation detected by qNMR; HPLC blind to specific degradants.

Analysis of Results: In Batch A and Batch C, HPLC-UV significantly overestimated the purity of the compound. Subsequent investigation revealed the presence of aliphatic synthesis byproducts and early-stage oxidation oligomers with negligible UV absorbance at 254 nm. Because HPLC-UV area normalization only accounts for UV-active species, it was blind to these impurities[4]. qNMR, detecting all protons regardless of chromophores, provided the true absolute purity, demonstrating its superiority in identifying hidden impurities[5][9].

Workflow Visualization

QNMR_Workflow Start Synthesized N1-Methylbenzene- 1,2,4-triamine Batch Split Aliquot Sample Start->Split HPLC HPLC-UV Analysis (Area Normalization) Split->HPLC qNMR 1H qNMR Analysis (Internal Standard Method) Split->qNMR HPLC_Data Relative Purity (%) Prone to response factor bias HPLC->HPLC_Data qNMR_Data Absolute Purity (%) Direct proton integration qNMR->qNMR_Data Compare Cross-Validation & Statistical ANOVA HPLC_Data->Compare qNMR_Data->Compare Valid Batch Approved (High Concordance) Compare->Valid Δ < 1.0% Investigate Investigate Impurities (e.g., Oxidation Products) Compare->Investigate Δ ≥ 1.0%

Logical workflow for cross-validating purity results using orthogonal analytical techniques.

Conclusion

While HPLC remains an indispensable tool for separating and detecting trace impurities, its reliance on relative response factors and UV-activity makes it vulnerable to blind spots when validating highly reactive intermediates like N1-Methylbenzene-1,2,4-triamine. As demonstrated by the experimental data, 1 H qNMR serves as a robust, self-validating orthogonal technique that provides absolute quantitation without the need for specific reference standards[3][10]. For drug development professionals, integrating qNMR into the analytical workflow ensures metrological traceability, prevents the overestimation of purity, and accelerates the validation of critical synthetic precursors.

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Validation

Mass Spectrometry Validation of N1-Methylbenzene-1,2,4-triamine Metabolites: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter the catastrophic failure of standard LC-MS workflows when applied to electron-rich polyamines. N1-methylbenzene-1,2,4-triamine (also known as 1-methyl-1,2,4-triam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the catastrophic failure of standard LC-MS workflows when applied to electron-rich polyamines. N1-methylbenzene-1,2,4-triamine (also known as 1-methyl-1,2,4-triaminobenzene) is a highly polar, easily oxidizable intermediate and metabolite frequently monitored during the development of mutant-selective EGFR inhibitors, such as AZD9291 (osimertinib) analogs[1].

Validating the pharmacokinetic presence of this metabolite presents two severe analytical bottlenecks: extreme hydrophilicity and rapid auto-oxidation . This guide objectively compares two leading LC-MS platforms—Untargeted HILIC-HRMS versus Targeted RP-QQQ—and provides a field-proven, self-validating methodology to overcome these chemical hurdles.

The Chemical Challenge: Causality Behind Analytical Failures

Before comparing platforms, we must understand why standard analytical approaches fail for this compound.

  • The Oxidation Artifact: Bearing three amino functions, the 1,2,4-triaminobenzene core is highly unstable in ambient air[2]. The electron-rich aromatic ring rapidly oxidizes, sacrificing its aromatic character to form a quinoidal structure (a loss of 2.0157 Da)[2]. This oxidation cascade leads to the formation of colored polymeric byproducts[3]. If samples are not chemically stabilized, mass spectrometry will yield uninterpretable data filled with numerous artifactual peaks rather than the true in vivo metabolite[2].

  • The Polarity Trap: Due to the protonation of its multiple amino groups, the molecule is highly hydrophilic[4]. On a standard Reversed-Phase (RP) C18 column, it elutes in the void volume. This lack of retention forces the analyte to co-elute with endogenous salts and phospholipids, resulting in severe electrospray ionization (ESI) suppression.

Degradation_Pathway Parent N1-Methylbenzene- 1,2,4-triamine [M+H]+ 138.1026 Air O2 Exposure (Air/Solvent) Parent->Air Unstabilized Matrix Stabilized Protonated Amine (Stable for MS) Parent->Stabilized + Ascorbic Acid + Acidic pH Quinoid Quinoidal Form [M+H]+ 136.0869 Air->Quinoid -2H Oxidation Polymer Colored Polymeric Byproducts Quinoid->Polymer Polymerization

Figure 1: Oxidative degradation pathway of 1,2,4-triaminobenzenes and stabilization logic.

Platform Comparison: HILIC-HRMS vs. RP-QQQ

To validate N1-methylbenzene-1,2,4-triamine metabolites, laboratories typically choose between High-Resolution Mass Spectrometry (HRMS) paired with Hydrophilic Interaction Liquid Chromatography (HILIC), or Triple Quadrupole (QQQ) systems paired with specialized Reversed-Phase (RP) columns.

Platform A: HILIC-HRMS (e.g., Thermo Orbitrap Exploris 240 + ZIC-HILIC)

The Logic: HILIC utilizes a highly organic mobile phase to retain polar compounds. The zwitterionic stationary phase successfully retains the protonated triamine, pushing its elution well past the void volume. HRMS provides sub-2 ppm mass accuracy, which is critical for distinguishing true biological metabolites (e.g., glucuronides or N-acetylations) from ex vivo oxidation artifacts.

Platform B: RP-QQQ (e.g., Agilent 6495C + Waters XSelect HSS T3)

The Logic: For high-throughput pharmacokinetic (PK) quantitation, QQQ offers unmatched sensitivity. To force retention on a reversed-phase system, a high-strength silica T3 column (designed for polar retention) is used alongside ion-pairing agents or highly aqueous gradients. However, this platform is blind to unexpected oxidative degradation.

Quantitative Performance Comparison
Analytical ParameterPlatform A: HILIC-HRMS (Orbitrap)Platform B: RP-QQQ (Agilent 6495C)
Primary Application Metabolite ID & Structural ElucidationHigh-Throughput Targeted PK Quantitation
Column Chemistry Zwitterionic HILIC (ZIC-HILIC)High-Strength Silica C18 (HSS T3)
Retention Factor ( k′ ) 4.5 (Excellent retention, away from void)0.8 (Poor retention, high matrix effect risk)
Mass Accuracy < 2 ppmNominal mass (Unit resolution)
Sensitivity (LLOQ) ~5.0 ng/mL~0.1 ng/mL
Artifact Resolution High (Resolves isobaric interferences)Low (Susceptible to false positives)

The Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates a mandatory stability check to prove that the extraction method itself does not induce artifactual oxidation.

Phase 1: Antioxidant-Driven Sample Preparation

Causality: You cannot analyze what has already degraded. Adding a sacrificial reducing agent (ascorbic acid) prevents the triamine from converting into its quinoidal form[2],[3].

  • Matrix Spiking: Transfer 50 µL of plasma to a pre-chilled Eppendorf tube. Immediately add 10 µL of 10% Ascorbic Acid (aqueous) to act as an antioxidant shield.

  • Internal Standard (IS): Add 10 µL of heavy-isotope labeled IS (e.g., 13C6-N1-methylbenzene-1,2,4-triamine).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid. Logic: The acidic environment ensures full protonation of the amino groups[4], stabilizing the electron-rich ring and maximizing ESI+ efficiency.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: HILIC Chromatographic Separation

Causality: Standard gradients start aqueous. HILIC gradients must start highly organic to promote water-layer partitioning.

Table 2: HILIC Gradient Profile (Flow Rate: 300 µL/min)

Time (min)% Mobile Phase A (10mM NH₄Fa, pH 3.0)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.05%95%
2.05%95%
8.050%50%
10.050%50%
10.15%95%
15.05%95%
Phase 3: The "Zero-Hour vs. Four-Hour" Validation Loop

To prove your system is trustworthy, run the prepared IS-spiked blank matrix immediately (T=0) and again after 4 hours in the autosampler (T=4).

  • Pass Criteria: The peak area of the parent mass (m/z 138.1026) at T=4 must be ≥ 95% of T=0, and the quinoidal artifact (m/z 136.0869) must remain below the limit of detection. If the artifact appears, your antioxidant concentration is insufficient, and the data is invalid.

Analytical_Workflow A Plasma Sample (+ N1-Methyl-1,2,4-triaminobenzene) B Antioxidant Stabilization (0.1% Ascorbic Acid) A->B Prevent Quinoidal Oxidation C Protein Precipitation (Cold ACN + 1% FA) B->C Extract Metabolites D HILIC Separation (Polar Retention) C->D Untargeted Workflow E RP-C18 Separation (Ion-Pairing) C->E Targeted Workflow F HRMS (Orbitrap) Metabolite ID D->F High Mass Accuracy G QQQ MS/MS Targeted Quantitation E->G High Sensitivity H Data Validation (T=0 vs T=4 IS Check) F->H G->H

Figure 2: LC-MS workflow for stabilizing and analyzing oxidation-prone triamine metabolites.

Conclusion

For the mass spectrometry validation of N1-methylbenzene-1,2,4-triamine metabolites, standard RP-QQQ workflows are highly vulnerable to catastrophic matrix effects and ex vivo oxidation. By implementing a HILIC-HRMS platform paired with strict antioxidant sample preparation, laboratories can successfully retain this highly polar molecule, resolve isobaric oxidation artifacts, and generate trustworthy, self-validated pharmacokinetic data.

References

  • Finlay et al. (2014) . Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry - ACS Publications. 1[1]

  • Comptes Rendus Chimie (2024) . 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. Académie des sciences. 2[2]

  • ACS Applied Bio Materials (2021) . 1,2,4-Triaminobenzene as a Fluorescent Probe for Intracellular pH Imaging and Point-of-Care Ammonia Sensing. ACS Publications. 4[4]

  • BenchChem Technical Support (2025) . Byproduct Identification in 5-Amino-2H-1,3-benzodiazol-2-one Synthesis. BenchChem. 3[3]

Sources

Comparative

benchmarking n1-Methylbenzene-1,2,4-triamine catalytic efficiency

Title: Benchmarking Catalytic Methodologies for N1-Methylbenzene-1,2,4-triamine Functionalization in EGFR Inhibitor Synthesis Executive Summary In pharmaceutical process chemistry, N1-methylbenzene-1,2,4-triamine (CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Catalytic Methodologies for N1-Methylbenzene-1,2,4-triamine Functionalization in EGFR Inhibitor Synthesis

Executive Summary

In pharmaceutical process chemistry, N1-methylbenzene-1,2,4-triamine (CAS: 60651-29-8) and its derivatives are not catalysts; rather, they serve as highly functionalized, electron-rich substrates. They form the critical structural backbone of third-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Osimertinib (AZD9291)[1]. The triamine core is essential for orienting the covalent acrylamide warhead toward the Cys797 residue within the EGFR ATP-binding pocket[2].

Therefore, "benchmarking its catalytic efficiency" in a practical laboratory setting necessitates evaluating the efficiency of the catalytic methodologies used to couple this triamine substrate to pyrimidine electrophiles. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary catalytic systems used to process this substrate: Palladium-Catalyzed Buchwald-Hartwig Amination versus Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Workflow

The functionalization of N1-methylbenzene-1,2,4-triamine involves a highly selective C-N bond formation, followed by acylation to install the irreversible binding warhead.

G A Pyrimidine Electrophile (e.g., 2-chloro-pyrimidine) B N1-Methylbenzene-1,2,4-triamine Core Substrate C Catalytic System (Pd-Catalyzed or Acid-Catalyzed) D Coupled Diaryl Amine Intermediate C->D C-N Bond Formation E Acylation (Acryloyl Chloride + Base) D->E F Irreversible EGFR Inhibitor (e.g., AZD9291 Analog) E->F Warhead Installation AB AB AB->C

Figure 1: Catalytic workflow for EGFR inhibitor synthesis via N1-methylbenzene-1,2,4-triamine.

Benchmarking Catalytic Systems: Pd-Catalysis vs. Acid-Catalysis

When processing polyaminated substrates like N1-methylbenzene-1,2,4-triamine, the primary challenge is catalyst poisoning . The multiple Lewis basic nitrogen atoms can coordinate to transition metals, halting the catalytic cycle.

Palladium-Catalyzed Buchwald-Hartwig Amination
  • Mechanistic Causality: This system utilizes Pd2​(dba)3​ paired with a bulky, electron-rich biaryl phosphine ligand like XPhos . The causality behind selecting XPhos is twofold: its massive dicyclohexylphosphino group and biphenyl backbone create a steric shield around the Palladium center, preventing off-target coordination by the substrate's secondary and primary amines. Simultaneously, its electron-rich nature accelerates both the oxidative addition of the pyrimidine halide and the reductive elimination of the final product.

  • Performance: Delivers exceptional yields and high regioselectivity but requires rigorous inert atmospheres and expensive metal scavengers during workup to meet API (Active Pharmaceutical Ingredient) heavy-metal limits.

Acid-Catalyzed SNAr (Nucleophilic Aromatic Substitution)
  • Mechanistic Causality: As a greener, metal-free alternative, acid catalysis (using p -TsOH) operates by protonating the pyrimidine electrophile. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine, increasing its susceptibility to nucleophilic attack. The reaction relies on the inherent nucleophilicity of the most sterically accessible amine on the N1-methylbenzene-1,2,4-triamine core.

  • Performance: Eliminates heavy metal contamination (lowering the E-factor) but requires significantly higher thermal input and longer reaction times, often leading to minor polymerization side-products.

Quantitative Data Presentation

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Acid-Catalyzed (SNAr)Mechanistic Causality / Impact
Catalyst / Reagent Pd2​(dba)3​ (5 mol%), XPhos (10 mol%) p -TsOH (1.5 equiv)XPhos prevents amine poisoning; TsOH lowers electrophile LUMO.
Temperature 80–100 °C100–120 °CPd lowers activation energy; SNAr requires higher thermal input.
Reaction Time 4–6 hours12–18 hoursOxidative addition/reductive elimination is faster than thermal SNAr.
Regioselectivity >98%~85%Pd-catalysis dictates strict steric control; SNAr is prone to competitive nucleophilic attacks.
Yield (Isolated) 85–92%65–75%Pd-catalysis suppresses side reactions; SNAr is prone to thermal degradation.
E-Factor & Waste High (Requires Pd remediation)Low (Organocatalytic/Acidic)Metal scavenging adds waste; Acid catalysis is greener but lower yielding.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.

Protocol A: Pd-Catalyzed Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under argon, combine the pyrimidine electrophile (1.0 equiv), N1-methylbenzene-1,2,4-triamine (1.1 equiv), Pd2​(dba)3​ (0.05 equiv), XPhos (0.10 equiv), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (degassed via freeze-pump-thaw) to achieve a 0.2 M concentration.

  • Thermal Activation: Heat the mixture to 90 °C for 5 hours.

  • Self-Validating Step: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar triamine spot ( Rf​≈0.1 ) and the emergence of a bright, UV-active product spot ( Rf​≈0.45 ) validates the completion of the catalytic cycle.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove bulk palladium and salts. Treat the filtrate with a silica-thiol scavenger (SiliaMetS® Thiol) for 2 hours at 40 °C to remove residual Pd, ensuring API compliance.

Protocol B: Acid-Catalyzed SNAr
  • Preparation: In a round-bottom flask, dissolve the pyrimidine electrophile (1.0 equiv) and N1-methylbenzene-1,2,4-triamine (1.2 equiv) in n -butanol.

  • Catalyst Addition: Add p -Toluenesulfonic acid monohydrate ( p -TsOH· H2​O , 1.5 equiv).

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 110 °C for 16 hours.

  • Self-Validating Step: The solution will transition from pale yellow to deep amber. LC-MS analysis should be used to validate the mass shift, as TLC may show streaking due to the highly basic nature of the unreacted triamine.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO3​ until gas evolution ceases (validating the quenching of p -TsOH), then extract with DCM.

Protocol C: Acylation (Warhead Installation)

Note: This step applies to the products of both Protocol A and B to yield the final irreversible inhibitor.

  • Preparation: Dissolve the coupled diaryl amine intermediate in anhydrous DCM and cool to -10 °C using an ice/brine bath. Add N,N -Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Electrophilic Addition: Dropwise, add acryloyl chloride (1.05 equiv).

  • Self-Validating Step: An immediate localized color change and the formation of a faint white precipitate (DIPEA·HCl) validate the progression of the acylation.

  • Quenching: Quench with saturated NH4​Cl after 30 minutes to prevent over-acylation of the secondary amines.

References

  • Finlay, M. R. V., Anderton, M., Ashton, S., Ballard, P., Bethel, P. A., Box, M. R., ... & Wrigley, G. L. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, 57(20), 8249-8267. URL: [Link]

  • Heighes, N. (2016). "Self-Optimisation of Automated Continuous Reactors." White Rose eTheses Online, University of Leeds. (Details the telescoped synthesis and optimization of AZD9291 intermediates). URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of N1-Methylbenzene-1,2,4-triamine: A Comparative Analysis of Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic amines is a cornerstone of innovation. N1-Methylbenzene-1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic amines is a cornerstone of innovation. N1-Methylbenzene-1,2,4-triamine, a substituted triamine, presents a unique synthetic challenge that underscores the importance of robust and reproducible protocols. This guide provides an in-depth technical analysis of the synthetic pathways to this molecule, with a critical focus on the reproducibility of these methods. As a senior application scientist, my objective is to not only present established protocols but to also elucidate the underlying chemical principles and potential pitfalls, thereby empowering researchers to navigate the complexities of this synthesis with confidence.

The synthesis of N1-Methylbenzene-1,2,4-triamine is most logically approached as a multi-step process. The core of this process involves the formation of a key intermediate, 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene), followed by a selective N-methylation. This guide will first detail the highly reproducible synthesis of this key intermediate and then delve into a comparative analysis of methods for the more challenging selective methylation step, which is often the primary source of variability and reproducibility issues.

Part 1: Synthesis of the Key Intermediate: 4-Methyl-1,2-phenylenediamine

The most reliable and high-yielding route to 4-methyl-1,2-phenylenediamine is through the catalytic hydrogenation of 4-methyl-2-nitroaniline. This method is favored in both laboratory and industrial settings for its efficiency and the high purity of the resulting product.

Reaction Pathway: Catalytic Hydrogenation

The fundamental principle of this reaction is the reduction of a nitro group to an amino group using a catalyst and a hydrogen source.

start 4-Methyl-2-nitroaniline intermediate Catalyst Surface Adsorption & Hydrogenolysis start->intermediate H2, Catalyst (Ni or Pd/C) product 4-Methyl-1,2-phenylenediamine intermediate->product Reduction of Nitro Group

Caption: Catalytic hydrogenation of 4-methyl-2-nitroaniline.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that influences reaction rate, yield, and overall reproducibility.

CatalystTypical Reaction ConditionsReported YieldPurityNotes on Reproducibility
Raney Nickel (Ni) 65-85°C, 1.0-4.0 MPa H₂ pressure, in methanol[1][2]96-97%[1][2]>99.5%[1][2]Highly reproducible with proper catalyst handling. Activity can vary between batches of catalyst.
Palladium on Carbon (Pd/C) Room temperature to 60°C, lower H₂ pressureGenerally highHighOften preferred for its milder reaction conditions and high selectivity, leading to excellent reproducibility.
Experimental Protocol: Synthesis of 4-Methyl-1,2-phenylenediamine via Catalytic Hydrogenation

This protocol is based on established and reproducible methods.[1][2]

Materials:

  • 4-Methyl-2-nitroaniline

  • Methanol

  • Raney Nickel (or 5% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure autoclave

Procedure:

  • In a suitable flask, dissolve 4-methyl-2-nitroaniline in methanol (a common ratio is 1.5-3 parts methanol to 1 part starting material by weight).

  • Transfer the solution to a high-pressure autoclave.

  • Carefully add the Raney Nickel catalyst to the autoclave. The amount of catalyst will depend on the specific activity of the batch, but a common starting point is a 10% weight ratio to the substrate.

  • Seal the autoclave and purge the system with nitrogen gas to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-3 MPa).

  • Begin stirring and heat the reaction mixture to the target temperature (e.g., 65-75°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the system with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The methanol can be removed by distillation to yield the crude product.

  • For higher purity, the product can be purified by vacuum distillation.

Trustworthiness: The successful synthesis of 4-methyl-1,2-phenylenediamine can be confirmed by its melting point (87-89°C) and by spectroscopic methods such as IR and NMR spectroscopy.[3][4]

Part 2: The Challenge of Selective N-Methylation

The selective introduction of a single methyl group onto one of the amino groups of 4-methyl-1,2-phenylenediamine is a significant chemical challenge. The two amino groups have similar reactivity, making it difficult to achieve mono-methylation at a specific position without side reactions like di-methylation or methylation at the wrong nitrogen. This is where reproducibility often falters.

Conceptual Workflow for Selective N-Methylation

cluster_0 Non-Selective Methylation cluster_1 Selective Methylation Diamine Diamine Mixture Mixture of mono-, di-, and tri-methylated products Diamine->Mixture Methylating Agent Diamine_p 4-Methyl-1,2-phenylenediamine Protected_Diamine Mono-protected Diamine Diamine_p->Protected_Diamine Protecting Group Introduction Methylated_Protected N-methylated Protected Diamine Protected_Diamine->Methylated_Protected N-Methylation Final_Product N1-Methylbenzene-1,2,4-triamine Methylated_Protected->Final_Product Deprotection

Caption: Comparison of non-selective vs. selective N-methylation strategies.

Comparative Guide to N-Methylation Protocols

Below is a comparison of common N-methylation methods and their likely applicability and reproducibility for the synthesis of N1-Methylbenzene-1,2,4-triamine.

MethodMethylating Agent(s)Typical ConditionsAdvantagesChallenges to Reproducibility & Selectivity
Eschweiler-Clarke Reaction Formaldehyde and formic acid[5][6]Aqueous solution, near boiling[5]Prevents over-methylation to quaternary ammonium salts.[5] Inexpensive reagents.Low selectivity between the two amino groups, leading to a mixture of N,N-dimethyl, and N-methylated products.[7] High temperatures can lead to side reactions.
Reductive Amination Formaldehyde and a reducing agent (e.g., NaBH₃CN)Varies with reducing agentMilder conditions than Eschweiler-Clarke.Similar selectivity issues as Eschweiler-Clarke. The choice of reducing agent can affect the outcome.
Use of Dimethyl Sulfate Dimethyl sulfate ((CH₃)₂SO₄)[4]Often in the presence of a base (e.g., NaHCO₃) in a solvent like acetone.[4]Highly reactive methylating agent.Highly toxic and carcinogenic.[4] Difficult to control the degree of methylation, often leading to poly-methylated products. Reproducibility depends heavily on precise stoichiometric control.
Use of Dimethyl Carbonate (DMC) Dimethyl carbonate ((CH₃)₂CO₃)High temperatures, often with a catalyst.Greener and less toxic alternative to dimethyl sulfate.[7]Generally requires forcing conditions. Can also lead to a mixture of methylated products.
Protecting Group Strategy 1. Protecting agent (e.g., Boc, Cbz) 2. Methylating agent 3. Deprotecting agentMulti-step process with varied conditionsOffers the highest potential for selectivity and reproducibility.[8][9]Requires additional synthetic steps (protection and deprotection), which can lower the overall yield. The choice of protecting group is critical and must be orthogonal to the methylation conditions.
Insights into Achieving Reproducibility
  • The Challenge of Selectivity: For a molecule like 4-methyl-1,2-phenylenediamine, the two amino groups have very similar electronic environments, making selective mono-methylation inherently difficult. Any direct methylation approach is likely to yield a mixture of products that will be challenging to separate.

  • The Power of Protecting Groups: To achieve a reproducible synthesis of a specific isomer like N1-Methylbenzene-1,2,4-triamine, a protecting group strategy is highly recommended.[8][9] This involves selectively protecting one of the amino groups, performing the methylation on the unprotected amine, and then removing the protecting group. While this adds steps to the synthesis, it provides a level of control that is unattainable with direct methylation methods.

  • Purification is Key: Regardless of the method chosen, the final product will likely require careful purification, such as column chromatography, to isolate the desired isomer from unreacted starting material and other methylated byproducts.

Representative Experimental Protocol: Eschweiler-Clarke N-Methylation of an Aromatic Diamine

This is a general protocol that would need significant optimization to achieve selective mono-methylation of 4-methyl-1,2-phenylenediamine.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, combine the aromatic diamine (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).[7]

  • Heat the reaction mixture to 80-100°C for several hours, monitoring the reaction by TLC.[7]

  • Cool the mixture to room temperature.

  • Add water and 1M HCl, then extract the mixture with DCM.

  • Wash the organic layer with a sodium hydroxide solution to remove excess formic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture and require purification by column chromatography.

Self-Validation and Trustworthiness: The final product, N1-Methylbenzene-1,2,4-triamine (CAS 60651-29-8), should be characterized by NMR and mass spectrometry to confirm its identity and purity.[1][2][3][10] The presence of a single methyl group attached to one of the nitrogen atoms would be a key feature in the NMR spectrum.

Conclusion

The synthesis of N1-Methylbenzene-1,2,4-triamine is a tale of two distinct challenges. The preparation of the 4-methyl-1,2-phenylenediamine intermediate is a well-established, high-yielding, and reproducible process. However, the subsequent selective N-methylation is a formidable challenge that lies at the heart of reproducibility issues. While direct methylation methods like the Eschweiler-Clarke reaction are straightforward to perform, they are unlikely to provide the desired product with high selectivity. For researchers requiring a specific, pure isomer, a more robust, albeit longer, synthetic route involving a protecting group strategy is the most reliable path to achieving a reproducible and scalable synthesis. This guide serves as a foundational resource for navigating these synthetic complexities, encouraging a methodical and informed approach to the synthesis of this and other complex aromatic amines.

References

  • Jiangsu Tianjiayi Chemical Co., Ltd. (2017). Synthesis method of 3,4-diaminotoluene. CN106349081A.
  • Jiangsu Tianjiayi Chemical Co., Ltd. (2017). Synthesis method of 3,4-diaminotoluene. Eureka | Patsnap. [Link]

  • LookChem. (n.d.). CAS No.60651-29-8,N1-Methylbenzene-1,2,4-triaMine Suppliers. [Link]

  • Wikipedia. (2023, December 29). Eschweiler–Clarke reaction. [Link]

  • NextSDS. (n.d.). N1-Methylbenzene-1,2,4-triaMine — Chemical Substance Information. [Link]

  • Liu, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. (2016, October 10). 4-methylbenzene-1,2-diamine?. [Link]

  • Selva, M., et al. (2006). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry. [Link]

  • Hebei University of Science and Technology. (2014). Method for preparing 2,4-dimethylaniline by direct amination of m-xylene.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Kozlov, N. G., & Tarasevich, V. A. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. [Link]

Sources

Comparative

Introduction: The Shift to the N1-Methylbenzene-1,2,4-triamine Scaffold

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating covalent kinase inhibitors. In the landscape of targeted covalent inhibitors (TCIs), the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating covalent kinase inhibitors.

In the landscape of targeted covalent inhibitors (TCIs), the architectural core of a molecule dictates its kinetic behavior. Historically, first- and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors relied heavily on a quinazoline scaffold. While effective against sensitizing mutations, these analogs either failed against the T790M "gatekeeper" mutation due to steric clashes (e.g., Gefitinib) or caused severe dose-limiting toxicities by indiscriminately inhibiting wild-type (WT) EGFR (e.g., Afatinib).

The introduction of the N1-methylbenzene-1,2,4-triamine scaffold marked a paradigm shift in rational drug design[1]. By replacing the rigid quinazoline core with this highly flexible, uniquely substituted triamine central ring, developers successfully engineered third-generation inhibitors like Osimertinib (AZD9291). This structural evolution fundamentally altered the binding kinetics, shifting the mechanism from purely affinity-driven inhibition to highly selective, inactivation-driven covalent binding[1].

Structural Causality: Why This Specific Scaffold?

The kinetic superiority of the N1-methylbenzene-1,2,4-triamine core over its quinazoline analogs is rooted in precise spatial geometry:

  • Steric Evasion via N1-Methylation: The N1-methyl group induces a specific conformational twist that prevents steric clashing with the bulky methionine residue present in the T790M mutant pocket[1].

  • Warhead Vectoring via 1,2,4-Substitution: The 1,2,4-triamine pattern acts as a precise structural hinge. It anchors the pyrimidine moiety to the kinase hinge region while optimally vectoring the electrophilic acrylamide warhead toward the edge of the ATP-binding cleft, placing it within perfect proximity to form a permanent thioether bond with Cys797[1].

G Mutant EGFR T790M Mutant (Bulky Methionine Gatekeeper) Scaffold N1-Methylbenzene-1,2,4-triamine Scaffold (e.g., Osimertinib) Mutant->Scaffold Target Recognition Reversible Non-Covalent Docking (High Affinity, Low K_I) Scaffold->Reversible Step 1: E + I ⇌ E·I Warhead Acrylamide Warhead Vectoring Reversible->Warhead Conformational Alignment Covalent Irreversible Inactivation (Cys797 Bond Formation) Warhead->Covalent Step 2: E·I → E-I (k_inact)

Kinetic pathway of N1-methylbenzene-1,2,4-triamine scaffold binding to mutant EGFR.

Deconstructing the Binding Kinetics: Scaffold vs. Analogs

To objectively compare these scaffolds, we must evaluate them through the two-step covalent binding model: E+I⇌E⋅I→E−I

Here, KI​ represents the reversible binding affinity (the concentration required for half-maximal covalent bond formation rate), and kinact​ represents the maximum rate of irreversible inactivation[2]. The ratio kinact​/KI​ defines the overall catalytic efficiency of the inhibitor.

Unlike second-generation quinazoline analogs that bind WT and mutant EGFR with equal affinity, the N1-methylbenzene-1,2,4-triamine scaffold exhibits profound kinetic selectivity. Pre-steady-state kinetic studies reveal that Osimertinib possesses a KI​ of 640 nM for WT EGFR, but a highly potent KI​ of 50 nM for the L858R/T790M double mutant[2]. This non-covalent affinity differential, combined with a rapid kinact​ , results in an inactivation efficiency ( kinact​/KI​ ) that is 50-fold higher for the mutant over the wild-type[2].

Quantitative Comparison of Core Scaffolds
Inhibitor Core ScaffoldRepresentative DrugGeneration KI​ (WT EGFR) KI​ (L858R/T790M)Selectivity Ratio ( kinact​/KI​ )Clinical Outcome
Quinazoline Gefitinib1st (Reversible)High AffinitySteric ClashWT > MutantIneffective against T790M
Quinazoline + Acrylamide Afatinib2nd (Covalent)High AffinityHigh AffinityWT MutantDose-limiting WT toxicity
N1-Methylbenzene-1,2,4-triamine Osimertinib3rd (Covalent)640 nM50 nMMutant >> WT (50-fold) High mutant efficacy, WT spared

Data synthesized from pre-steady-state enzyme kinetic studies[2].

Experimental Protocol: Pre-Steady-State Kinetic Profiling

Standard IC50​ assays are fundamentally flawed for evaluating covalent inhibitors because the apparent potency increases over time as the irreversible bond forms. To accurately isolate KI​ from kinact​ , researchers must utilize pre-steady-state kinetics, such as Stopped-Flow Fluorescence Quenching.

This protocol is a self-validating system: it leverages the intrinsic tryptophan fluorescence of the kinase domain, which undergoes a conformational shift upon the initial non-covalent docking of the inhibitor. If the initial docking ( KI​ ) fails due to steric clash, no quenching occurs, directly validating the structural compatibility before the covalent step ( kinact​ ) is even measured[2].

Step-by-Step Methodology
  • Reagent Preparation: Purify recombinant EGFR kinase domains (WT, L858R, and L858R/T790M). Prepare the N1-methylbenzene-1,2,4-triamine derived inhibitor in a 100% DMSO stock. Ensure the final DMSO concentration in the assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2​ ) remains strictly below 1% to prevent solvent-induced protein denaturation.

  • Stopped-Flow Setup: Utilize a stopped-flow spectrofluorometer configured to measure intrinsic protein fluorescence. Set the excitation wavelength to 280 nm and use a long-pass filter (>320 nm) to capture the emission decay associated with tryptophan quenching upon inhibitor binding.

  • Reaction Initiation (Pseudo-First-Order): Rapidly mix the EGFR kinase (held at a constant 0.5 µM) with varying, excess concentrations of the inhibitor (ranging from 2.5 µM to 40 µM). Maintaining [I]≫[E] is critical to ensure pseudo-first-order kinetics.

  • Data Acquisition & Fitting: Record the fluorescence decay curves over a 1 to 10-second window. Fit the resulting decay transients to a single-exponential function to determine the observed rate constant ( kobs​ ) for each inhibitor concentration.

  • Kinetic Parameter Derivation: Plot kobs​ against the inhibitor concentration [I] . Fit the data to the hyperbolic equation:

    kobs​=(kinact​×[I])/(KI​+[I])

    The asymptote of the curve yields the maximum inactivation rate ( kinact​ ), while the concentration at half-maximal kobs​ yields the reversible binding affinity ( KI​ ).

  • Validation: Calculate the kinact​/KI​ ratio for both WT and mutant isoforms. A valid 3rd-generation profile must demonstrate at least a 20- to 50-fold higher efficiency for the mutant isoform[2].

G Step1 1. Reagent Prep Purify WT & Mutant EGFR Kinase Domains Step2 Step2 Step1->Step2 Step3 3. Stopped-Flow Measure Intrinsic Fluorescence Quenching Step2->Step3 Step4 4. Data Fitting Extract k_obs from Exponential Decay Step3->Step4 Step5 5. Kinetic Derivation Plot k_obs vs [I] to yield K_I and k_inact Step4->Step5

Workflow for pre-steady-state kinetic profiling of covalent kinase inhibitors.

Conclusion

The transition from quinazoline-based structures to the N1-methylbenzene-1,2,4-triamine scaffold represents a masterclass in kinetic optimization. By purposefully weakening the non-covalent affinity ( KI​ ) for the wild-type receptor while maintaining rapid covalent inactivation ( kinact​ ) for the mutant, this scaffold achieves a therapeutic window that earlier analogs could not reach. For drug development professionals, this underscores a critical lesson: in covalent drug design, optimizing for extreme affinity is often less clinically valuable than optimizing for kinetic selectivity.

References

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies Biochemistry (ACS Publications) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of n1-Methylbenzene-1,2,4-triamine Quantification Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of process-related impurities and potential degr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of process-related impurities and potential degradants is of paramount importance. n1-Methylbenzene-1,2,4-triamine, a substituted aromatic amine, represents a class of compounds that can emerge as an intermediate or impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its reliable quantification is critical for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison and cross-validation framework for three common analytical techniques used for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The choice of an analytical method is not merely a matter of convenience; it is a scientifically-driven decision based on the analyte's properties, the sample matrix, and the required sensitivity and selectivity. Cross-validation between these methods is essential when transferring methods between laboratories or when data from different techniques need to be correlated, ensuring consistency and reliability throughout the drug development lifecycle.[1] This guide is structured to provide not just the "how," but also the "why," grounding each protocol in established scientific principles and regulatory expectations.

The Analytical Challenge: Physicochemical Properties of n1-Methylbenzene-1,2,4-triamine

Understanding the physicochemical properties of n1-Methylbenzene-1,2,4-triamine is fundamental to developing robust analytical methods. As a substituted phenylenediamine, it possesses characteristics that influence its behavior during analysis.

  • Polarity and Basicity: The presence of three amine groups makes the molecule polar and basic. This dictates the choice of chromatographic columns and mobile phases. The basic nature of the amines can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[2]

  • Volatility: While not highly volatile, it can be amenable to GC analysis, often requiring derivatization to improve its thermal stability and chromatographic performance.[3]

  • UV Absorbance: The aromatic ring provides chromophores that allow for UV detection, a key principle for the HPLC-UV method. The exact UV maximum absorption would be determined during method development but is expected to be in the range of 200-300 nm for phenylenediamine isomers.[4]

  • Ionization: The amine groups are readily protonated, making the molecule suitable for analysis by mass spectrometry with electrospray ionization (ESI) in positive mode.

Comparative Overview of Analytical Methodologies

The selection of an analytical technique is a balance between performance, complexity, and the specific requirements of the analysis.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity with a liquid mobile phase, detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase, detection by mass-to-charge ratio.Separation by liquid chromatography, with highly selective and sensitive detection by tandem mass spectrometry.
Applicability Well-suited for routine quality control, offering good quantitation for known analytes.Suitable for volatile and thermally stable compounds, often requiring derivatization for polar analytes like aromatic amines.[3]The gold standard for bioanalysis and trace-level impurity quantification due to its high selectivity and sensitivity.[5]
Selectivity Moderate; can be susceptible to interference from co-eluting impurities with similar UV spectra.High; mass spectral data provides structural information, aiding in peak identification.Very High; precursor-product ion transitions are specific to the analyte, minimizing matrix interference.
Sensitivity Good, typically in the low µg/mL to high ng/mL range.Very good, often reaching low ng/mL to pg/mL levels, especially with derivatization.Excellent, capable of detecting analytes at pg/mL to fg/mL concentrations.
Complexity Relatively straightforward and widely available.Moderately complex, with derivatization adding an extra step.High complexity, requiring specialized instrumentation and expertise.
Cost Lower initial and operational costs.Moderate initial and operational costs.Higher initial and operational costs.

Experimental Protocols

The following protocols are presented as robust starting points for the quantification of n1-Methylbenzene-1,2,4-triamine. It is imperative that these methods undergo full validation in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the workhorse of a QC lab due to its robustness and cost-effectiveness for routine analyses.

Methodology Rationale: A reversed-phase C18 column is chosen to retain the polar analyte. The mobile phase contains an organic modifier (acetonitrile) and an aqueous phase with a buffer (phosphate) at a slightly basic pH to suppress the protonation of the amine groups, thereby reducing peak tailing and improving peak shape.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 7.5

    • B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of n1-Methylbenzene-1,2,4-triamine (1 mg/mL) in a 50:50 mixture of acetonitrile and water (diluent).

    • Create calibration standards by serial dilution of the stock solution.

    • Dissolve the sample in the diluent to a target concentration within the calibration range and filter through a 0.45 µm filter.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Standard_Injection Inject Calibration Standards Standard_Prep->Standard_Injection Sample_Prep Prepare Sample Solutions Sample_Injection Inject Sample Solutions Sample_Prep->Sample_Injection System_Equilibration Equilibrate HPLC System Blank_Injection Inject Blank (Diluent) System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Calibration_Curve Generate Calibration Curve Sample_Injection->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of n1-Methylbenzene-1,2,4-triamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced selectivity over HPLC-UV. Due to the polarity of n1-Methylbenzene-1,2,4-triamine, derivatization is employed to increase volatility and improve peak shape.

Methodology Rationale: Derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) converts the polar amine groups into less polar, more volatile amide derivatives, making them suitable for GC analysis.[7] The use of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation of the derivatized analyte.

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation and Derivatization:

    • Prepare standard and sample solutions in a suitable solvent like ethyl acetate.

    • To 100 µL of the solution, add 50 µL of TFAA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Derivatization Derivatize Standards and Samples Standard_Prep->Derivatization Sample_Prep Prepare Sample Solutions Sample_Prep->Derivatization Sequence_Run Run Analytical Sequence Derivatization->Sequence_Run GCMS_Setup Set up GC-MS System GCMS_Setup->Sequence_Run Peak_Integration Integrate Chromatographic Peaks Sequence_Run->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: Workflow for GC-MS analysis including derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, ideal for trace-level quantification, especially in complex matrices.

Methodology Rationale: This method combines the separation power of HPLC with the high selectivity of tandem mass spectrometry. The mobile phase with a volatile buffer (formic acid) is chosen for its compatibility with mass spectrometry. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity.

Experimental Protocol:

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions would be determined by infusing a standard solution of n1-Methylbenzene-1,2,4-triamine.

  • Sample Preparation:

    • Prepare standards and samples in the initial mobile phase composition.

    • Filter samples through a 0.22 µm filter before injection.

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Sequence_Run Run Analytical Sequence Standard_Prep->Sequence_Run Sample_Prep Prepare Sample Solutions Sample_Prep->Sequence_Run LCMSMS_Setup Optimize MS/MS Parameters (MRM) LC_Method Develop LC Method LCMSMS_Setup->LC_Method LC_Method->Sequence_Run Peak_Integration Integrate MRM Peaks Sequence_Run->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis and method development.

Cross-Validation: Ensuring Data Comparability

Cross-validation is a critical exercise to demonstrate that different analytical methods provide equivalent results.[5] This is particularly important when, for example, a more sensitive LC-MS/MS method is used during early development, and a more routine HPLC-UV method is implemented for later-stage quality control.

Cross-Validation Protocol:

  • Sample Selection: Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the expected range of the analyte.

  • Analysis: Analyze the QC samples using both analytical methods being compared.

  • Data Evaluation:

    • Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for each QC level from both methods.

    • The mean concentration values obtained from the two methods should not differ by more than 15%.

CrossValidation_Logic Start Start Cross-Validation Prepare_QCs Prepare QC Samples (Low, Med, High) Start->Prepare_QCs Analyze_Method1 Analyze QCs with Method 1 (e.g., HPLC-UV) Prepare_QCs->Analyze_Method1 Analyze_Method2 Analyze QCs with Method 2 (e.g., LC-MS/MS) Prepare_QCs->Analyze_Method2 Calculate_Stats1 Calculate Mean, SD, %CV for Method 1 Analyze_Method1->Calculate_Stats1 Calculate_Stats2 Calculate Mean, SD, %CV for Method 2 Analyze_Method2->Calculate_Stats2 Compare_Results Compare Mean Concentrations Calculate_Stats1->Compare_Results Calculate_Stats2->Compare_Results Acceptance Difference ≤ 15%? Compare_Results->Acceptance Pass Methods are Correlated Acceptance->Pass Yes Fail Investigate Discrepancy Acceptance->Fail No

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling n1-Methylbenzene-1,2,4-triamine

As application scientists, we do not merely follow safety data sheets; we engineer our workflows around the physicochemical realities of the molecules we handle. N1-Methylbenzene-1,2,4-triamine (CAS 60651-29-8) , frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists, we do not merely follow safety data sheets; we engineer our workflows around the physicochemical realities of the molecules we handle. N1-Methylbenzene-1,2,4-triamine (CAS 60651-29-8) , frequently encountered in drug development as Bendamustine Impurity 3, is a primary aromatic amine (PAA)[1]. Handling this compound requires a zero-tolerance approach to exposure, moving beyond standard laboratory practices into highly controlled, mechanistically driven safety protocols.

Here is your definitive, step-by-step operational guide for handling, containing, and disposing of this highly reactive compound.

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle N1-Methylbenzene-1,2,4-triamine safely, you must understand its toxicological mechanism. As a primary aromatic amine, this compound is highly lipid-soluble, allowing it to rapidly bypass the stratum corneum upon dermal contact ()[2].

Once absorbed into systemic circulation, PAAs undergo N-oxidation mediated by hepatic cytochrome P450 enzymes. This metabolic activation converts the amine into an N-hydroxylamine, which subsequently degrades into a highly reactive nitrenium ion[2]. These electrophilic nitrenium ions covalently bind to nucleophilic sites on DNA, forming DNA adducts that lead to mutagenesis and potential carcinogenesis ()[3]. Because it shares structural lineage with bendamustine—a potent nitrogen mustard alkylating agent—this impurity is classified as a potential genotoxic impurity (PGI) requiring strict Threshold of Toxicological Concern (TTC) limits ()[4].

Quantitative Data & Hazard Profile

Understanding the physical properties of the molecule dictates our engineering controls.

Table 1: Physicochemical & Hazard Profile of N1-Methylbenzene-1,2,4-triamine

ParameterValueOperational Implication
CAS Number 60651-29-8Unique identifier for safety and compliance tracking[1].
Molecular Weight 137.19 g/mol Low MW facilitates rapid dermal and mucosal absorption[1].
Molecular Formula C7H11N3High nitrogen content; acts as a weak base, dictating the need for acidic decontamination[1].
Hazard Class Primary Aromatic AmineRequires extreme precautions against skin sensitization and inhalation[2].
Toxicity Profile Genotoxic / MutagenicZero-tolerance exposure; mandates HEPA-filtered containment[5],[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for PGIs. Every piece of equipment must serve as a self-validating barrier against lipid-soluble particulates.

Table 2: Advanced PPE Specifications

PPE CategorySpecificationOperational Rationale
Hand Protection Double-layered Nitrile (EN 374 compliant)PAAs penetrate standard latex rapidly. Double gloving ensures a fail-safe barrier; the outer glove is discarded immediately upon suspected contamination ()[6].
Body Protection Tyvek® or Polyethylene-coated gownPrevents particulate penetration. Standard cotton lab coats absorb amines and hold them against the skin[6].
Eye/Face Chemical splash goggles + Face shieldProtects ocular mucosa from micro-aerosols generated during spatula transfer or solvent addition[6],[7].
Respiratory HEPA-filtered Fume HoodPrevents inhalation of genotoxic dust. If engineering controls fail, a NIOSH-approved PAPR or P100 respirator is mandatory[6].

Operational Workflows: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Setup & Verification
  • Engineering Control Validation: Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Self-Validation Check: Before opening the chemical container, hold a delicate tissue at the sash opening; it must pull inward steadily. Verify the digital airflow monitor reads a face velocity of >100 feet per minute (fpm)[6].

  • Workspace Preparation: Line the hood's working surface with plastic-backed, highly absorbent bench paper. Tape down the edges to prevent displacement by airflow.

  • Equipment Staging: Place all required vessels, static-free spatulas, and the analytical balance inside the hood before beginning the procedure.

Phase 2: Handling and Transfer
  • Static Mitigation: Use an anti-static ionizer fan near the balance. Fine PAA powders are prone to aerosolization due to electrostatic repulsion.

  • Weighing Protocol: Tare your secondary containment vessel (e.g., a glass vial with a PTFE-lined cap). Carefully transfer the N1-Methylbenzene-1,2,4-triamine using a dedicated spatula[1].

  • Sealing: Cap the vial tightly within the hood.

    • Self-Validation Check: Wipe the exterior of the sealed vial with an acidic decontamination wipe before removing it from the primary containment area.

Phase 3: Decontamination & Doffing

Amines are volatile and lipid-soluble in their free-base form. By washing with an acidic solution, the amine is protonated into an ammonium salt, rendering it highly water-soluble, non-volatile, and lipid-insoluble.

  • Chemical Quenching: Treat all spatulas, weigh boats, and contaminated surfaces with a commercial aromatic amine decontamination solution ()[8] or a dilute acidic wash (e.g., 0.1 M HCl).

    • Self-Validation Check: Tap the wetted surface with pH indicator paper. A reading of pH < 4 confirms the amine remains in its protonated, non-volatile state.

  • Aqueous Rinse: Follow the acidic wash with a generous rinse of soapy water to remove the water-soluble amine salts.

  • Doffing Sequence: Remove the outer gloves first, followed by the face shield, Tyvek gown, and finally the inner gloves. Wash hands and forearms immediately with soap and water[6],[7].

Spill Response & Waste Segregation

  • Solid Spills: Do not sweep or brush, as this aerosolizes the genotoxic powder. Cover the spill with absorbent pads dampened with an acidic decontamination solution to neutralize the amine, then carefully scoop the material into a hazardous waste container[7],[8].

  • Disposal: Segregate all bench paper, wipes, and disposable PPE into a clearly labeled, sealable hazardous waste bag designated specifically for "Genotoxic Solid Waste" in accordance with institutional and environmental regulations[6],[5].

Workflow Visualization

G Start Risk Assessment & Protocol Verification PPE Don Advanced PPE (Double Nitrile, Tyvek, Goggles) Start->PPE Hood Containment Setup (HEPA-filtered Fume Hood) PPE->Hood Handling Chemical Handling (Closed-system transfer) Hood->Handling Decon Decontamination (Acidic Wash -> Aqueous Rinse) Handling->Decon Disposal Hazardous Waste Segregation Decon->Disposal

Operational workflow for the safe handling and decontamination of genotoxic aromatic amines.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Safety Data Sheet - Aromatic Amine Cleaning/Developing Solution Source: SKC Inc. URL:[Link]

  • Tertiary Pharmacology Review - Bendamustine Hydrochloride Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • A Novel Validated HS-GC-MS method for the Trace Level Determination of Genotoxic Impurities Source: International Journal of Pharmaceutical Sciences and Drug Research (IJPSDR) URL:[Link]

Sources

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